molecular formula C15H13Cl2NO2 B12587890 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide CAS No. 634186-65-5

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Cat. No.: B12587890
CAS No.: 634186-65-5
M. Wt: 310.2 g/mol
InChI Key: VTXWLJBEKRENCM-UHFFFAOYSA-N
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Description

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is a useful research compound. Its molecular formula is C15H13Cl2NO2 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

634186-65-5

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

5-chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-9(16)10-3-2-4-12(7-10)18-15(20)13-8-11(17)5-6-14(13)19/h2-9,19H,1H3,(H,18,20)

InChI Key

VTXWLJBEKRENCM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States
Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Salicylanilide Derivative

This guide provides a comprehensive framework for researchers to systematically investigate the molecular and cellular effects of this compound. We will proceed from broad, hypothesis-generating experiments to more focused, mechanism-defining assays, ensuring a logical and scientifically rigorous investigation.

Part 1: Foundational In Vitro Profiling - Unveiling the Biological Landscape

The initial phase of investigation aims to establish the fundamental biological activity of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. This involves broad screening across various cell-based models to identify the most responsive systems, which will then guide our subsequent mechanistic studies.

Broad-Spectrum Antiproliferative and Cytotoxicity Screening

The first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This will not only reveal potential anticancer activity but also provide crucial data on its potency and selectivity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: A panel of human cancer cell lines (e.g., representing different tissue origins such as breast, lung, colon, leukemia) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth during the assay period and incubated for 24 hours.

  • Compound Treatment: A stock solution of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM) for 48-72 hours. A vehicle control (DMSO) is included.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an isopropanol/HCl solution).

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: IC50 Values Across Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
K562LeukemiaExperimental Value

Workflow for Initial Antiproliferative Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Culture Cancer Cell Lines SeedCells Seed Cells into 96-well Plates CellCulture->SeedCells TreatCells Treat Cells with Compound Dilutions SeedCells->TreatCells PrepareCompound Prepare Serial Dilutions of Compound PrepareCompound->TreatCells Incubate Incubate for 48-72 hours TreatCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Solubilize Formazan AddMTT->Solubilize ReadAbsorbance Measure Absorbance at 570 nm Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Values CalculateViability->DetermineIC50 G Compound 5-Chloro-N-[3-(1-chloroethyl)phenyl] -2-hydroxybenzamide Mitochondrion Mitochondrial Inner Membrane Compound->Mitochondrion Accumulates in Membrane PMF Proton Motive Force (PMF) (H+ Gradient) Compound->PMF Dissipates Gradient (Uncoupling) ETC Electron Transport Chain (ETC) ETC->PMF Pumps Protons Oxygen_Consumption Oxygen Consumption ETC->Oxygen_Consumption Consumes O2 ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives ATP Synthesis PMF->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production

Caption: Proposed mechanism of mitochondrial uncoupling.

Probing Key Cancer-Related Signaling Pathways

Salicylanilides are known to modulate several signaling pathways critical for cancer cell proliferation and survival, including STAT3, NF-κB, and Wnt/β-catenin. [1][4] Experimental Protocol: Western Blot Analysis of Signaling Proteins

  • Cell Lysis: A responsive cancer cell line is treated with the compound at its IC50 concentration for various time points. Cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-STAT3, total STAT3, IκBα, phospho-p65, total p65, β-catenin).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Changes in the phosphorylation status or total protein levels of the target proteins are quantified relative to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow: Western Blot for Pathway Analysis

G Start Treat Cells with Compound LyseCells Lyse Cells & Extract Protein Start->LyseCells QuantifyProtein Quantify Protein (BCA Assay) LyseCells->QuantifyProtein LoadGel Load Equal Protein onto SDS-PAGE Gel QuantifyProtein->LoadGel RunGel Electrophoresis LoadGel->RunGel Transfer Transfer to PVDF Membrane RunGel->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody (e.g., p-STAT3) Block->PrimaryAb SecondaryAb Incubate with HRP-Secondary Antibody PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect Analyze Quantify Band Intensity Detect->Analyze

Caption: Workflow for Western Blot analysis of signaling pathways.

Investigating the Induction of Apoptosis

A common downstream effect of both mitochondrial dysfunction and inhibition of pro-survival signaling pathways is the induction of apoptosis (programmed cell death). [5] Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Cells are treated with the compound at various concentrations for 24-48 hours.

  • Cell Staining: Cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) is determined. A dose-dependent increase in the Annexin V-positive population is indicative of apoptosis induction.

Part 3: Synthesizing the Mechanism and Future Directions

The data generated from the aforementioned experiments will allow for the construction of a comprehensive model for the in vitro mechanism of action of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. For instance, if the compound demonstrates potent antiproliferative activity against a specific cancer cell line, disrupts mitochondrial respiration, inhibits STAT3 phosphorylation, and induces apoptosis, a cohesive mechanistic narrative can be formulated.

Future in vitro studies could include:

  • Target Deconvolution: Employing techniques such as chemical proteomics to identify the direct binding partners of the compound.

  • Enzyme Inhibition Assays: If a specific kinase or other enzyme is implicated, direct inhibition assays should be performed.

  • Gene Expression Profiling: Using techniques like RNA-seq to gain a global understanding of the transcriptional changes induced by the compound.

By following this structured and hypothesis-driven approach, researchers can efficiently and rigorously elucidate the in vitro mechanism of action of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide, paving the way for its further development as a potential therapeutic agent.

References

  • King, A. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(4), e01429-20. [Link]

  • Krajcovicova, S., et al. (2022). Salicylanilides and Their Anticancer Properties. Pharmaceuticals, 15(3), 339. [Link]

  • Scientific Diagram. (n.d.). Proposed salicylanilide mechanisms of action. ResearchGate. [Link]

  • Hinz, C., et al. (2021). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry, 64(6), 3348-3372. [Link]

  • Li, Y., et al. (2023). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry, 14(6), 1146-1154. [Link]

  • Havlicek, L., et al. (2013). Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines. European Journal of Medicinal Chemistry, 70, 535-546. [Link]

  • Ienascu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-853. [Link]

Sources

A Technical Guide to the Preclinical Pharmacokinetic Profiling of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of March 2026, there is no publicly available scientific literature detailing the pharmacokinetic profile of the specific compound "5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide." The following guide has been constructed as an in-depth, authoritative template. It synthesizes established principles and standard protocols in preclinical drug development to illustrate how the pharmacokinetic evaluation of this novel chemical entity would be expertly conducted and presented. All data and specific outcomes are hypothetical and for illustrative purposes.

Executive Summary

This guide outlines a comprehensive strategy for the preclinical pharmacokinetic (PK) evaluation of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide, a novel chlorinated benzamide derivative. The primary objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound in relevant mammalian models. This characterization is fundamental to early-stage drug development, providing critical data to inform dose selection for toxicology studies, predict human PK parameters, and guide lead optimization.[1][2] The narrative explains the causal relationships behind experimental choices, details self-validating protocols, and is grounded in authoritative regulatory and scientific standards.

Introduction and Rationale

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide (hereinafter referred to as "the compound") is a synthetic molecule featuring a chlorinated salicylanilide-like scaffold. This structural class is associated with a wide range of pharmacological activities.[3][4] A thorough understanding of its ADME properties is essential to bridge the gap between in vitro activity and in vivo efficacy and safety.[2][5] Early and robust PK profiling de-risks clinical development by identifying potential liabilities such as poor bioavailability, rapid clearance, or undesirable metabolic pathways.[6][7]

This document details the requisite in vitro and in vivo studies, bioanalytical method validation, and data analysis methodologies necessary to build a complete preclinical PK profile for the compound.

Physicochemical Properties and Their Influence on Pharmacokinetics

The ADME profile of a drug is intrinsically linked to its fundamental physicochemical properties.[8][9] Understanding these characteristics is the first step in predicting its behavior in vivo.

  • Lipophilicity (LogP/LogD): The presence of two chlorine atoms and a phenyl ring suggests the compound is likely lipophilic.[3] High lipophilicity can lead to good absorption across cell membranes but may also result in accumulation in fatty tissues, a large volume of distribution, and potential for metabolic breakdown by cytochrome P450 enzymes.[8]

  • Aqueous Solubility: The hydroxyl and amide groups may provide some aqueous solubility. Poor solubility can be a major hurdle for oral absorption.[10]

  • pKa: The phenolic hydroxyl group is weakly acidic, while the amide group is generally neutral. The pKa will determine the ionization state of the molecule at different physiological pH levels (e.g., stomach vs. intestine), which directly impacts its ability to cross biological membranes.[8][9]

These properties are typically determined experimentally using standard assays before initiating animal studies.

In Vitro ADME Profiling

In vitro assays are rapid, cost-effective methods used early in drug discovery to screen compounds and predict their in vivo pharmacokinetic properties.[5][6][7]

Metabolic Stability Assessment

Objective: To evaluate the intrinsic clearance of the compound by metabolic enzymes.

Protocol:

  • System: Pooled liver microsomes or hepatocytes from relevant species (e.g., mouse, rat, dog, human) are used as the source of metabolic enzymes.[11]

  • Incubation: The compound (at a low concentration, e.g., 1 µM) is incubated with the microsomal or hepatocyte suspension in the presence of necessary cofactors (e.g., NADPH).

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The reaction is stopped, and the remaining concentration of the parent compound is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Interpretation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life suggests rapid metabolism and likely high first-pass clearance in vivo.

Plasma Protein Binding

Objective: To determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active and available for distribution and clearance.[8]

Protocol:

  • Method: Rapid Equilibrium Dialysis (RED) is a common and reliable method.

  • Procedure: The compound is added to plasma and placed in a RED device, which contains a semipermeable membrane separating a plasma-containing chamber from a buffer-containing chamber.

  • Equilibration: The device is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Analysis: The concentrations of the compound in both chambers are measured by LC-MS/MS to calculate the fraction unbound (fu).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential for the compound to cause drug-drug interactions by inhibiting major CYP isoforms.

Protocol:

  • System: Human liver microsomes are incubated with a cocktail of specific probe substrates for major CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Procedure: The assay is run in the presence and absence of various concentrations of the compound.

  • Analysis: The formation of metabolites from the probe substrates is measured by LC-MS/MS. A decrease in metabolite formation indicates inhibition.

  • Interpretation: The IC50 value (the concentration of the compound that causes 50% inhibition) is determined for each CYP isoform.

In Vivo Pharmacokinetic Studies in Mammalian Models

In vivo studies provide the definitive measure of a drug's PK profile in a complete biological system.[2] Studies are typically conducted in rodent (e.g., mouse or rat) and non-rodent (e.g., dog or non-human primate) species to support safety assessment and allow for interspecies scaling to predict human pharmacokinetics.[1]

Experimental Design
  • Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used models.[1][12]

  • Administration Routes:

    • Intravenous (IV) Bolus: This route provides 100% bioavailability and allows for the determination of key clearance and volume of distribution parameters. A typical dose might be 1-2 mg/kg.[12]

    • Oral Gavage (PO): This is the intended route for many therapeutics and is used to determine oral bioavailability and absorption characteristics. A typical dose might be 5-10 mg/kg.[12]

  • Groups: A standard design includes parallel groups for each administration route, with sufficient animals per group (e.g., n=3-5) to allow for robust statistical analysis.

  • Blood Sampling: Serial blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases of the drug.[13] For an IV dose, time points might include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[12] For an oral dose, sampling might occur at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[12]

  • Bioanalysis: Plasma is harvested from blood samples and the concentration of the compound is determined using a validated LC-MS/MS method.

Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.

InVivo_PK_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: In-Life Execution cluster_analysis Phase 3: Analysis & Reporting acclimatize Animal Acclimatization formulate Drug Formulation (IV & PO) validate Bioanalytical Method Validation dose_iv IV Dosing Group validate->dose_iv dose_po PO Dosing Group validate->dose_po sample Serial Blood Sampling dose_iv->sample dose_po->sample process Plasma Processing & Storage sample->process bioanalysis LC-MS/MS Sample Analysis process->bioanalysis pk_calc PK Parameter Calculation (NCA) bioanalysis->pk_calc report Study Report Generation pk_calc->report

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of reliable PK data.[14] The method for quantifying the compound in plasma using LC-MS/MS must be validated according to regulatory guidelines, such as the FDA's M10 guidance.[15][16][17]

Validation Parameters

The validation process ensures the method is reliable and reproducible.[18] Key parameters to be assessed include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[18]

  • Accuracy and Precision: Accuracy measures the closeness of determined values to the true value, while precision measures the repeatability.[18]

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte. A minimum of five non-zero standards should be used.[14]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[14]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop).

Bioanalytical Workflow Diagram

Bioanalytical_Workflow cluster_dev Method Development cluster_val Method Validation (per FDA M10 Guidance) cluster_app Sample Analysis tune MS/MS Tuning & Optimization chrom LC Method Development tune->chrom extract Sample Extraction Protocol chrom->extract acc_prec Accuracy & Precision extract->acc_prec stab Stability Assessment sel Selectivity & Matrix Effect cal Calibration Curve & LLOQ prep Prepare Study Samples, QCs, Standards cal->prep run LC-MS/MS Analysis prep->run integrate Peak Integration & Quantification run->integrate report_results Report Concentrations integrate->report_results

Caption: Bioanalytical method development and validation workflow.

Pharmacokinetic Data Analysis and Results

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[19][20][21] NCA provides a direct calculation of key exposure parameters without assuming a specific compartmental model for drug distribution and elimination.[22][23]

Key PK parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Hypothetical Data Summary

The following tables present hypothetical PK data for the compound in rats and dogs.

Table 1: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats (n=3)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1250 ± 150850 ± 95
Tmax (h) 0.0831.0 ± 0.5
AUC₀-t (ng·h/mL) 2800 ± 3105600 ± 620
AUC₀-inf (ng·h/mL) 2950 ± 3305950 ± 680
t½ (h) 4.5 ± 0.65.1 ± 0.7
CL (mL/min/kg) 5.6 ± 0.7-
Vd (L/kg) 2.3 ± 0.3-
F (%) -40.3

Table 2: Hypothetical Pharmacokinetic Parameters in Beagle Dogs (n=3)

ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax (ng/mL) 1500 ± 180600 ± 70
Tmax (h) 0.0832.0 ± 0.5
AUC₀-t (ng·h/mL) 4500 ± 5507500 ± 850
AUC₀-inf (ng·h/mL) 4650 ± 5807900 ± 910
t½ (h) 8.2 ± 1.19.5 ± 1.3
CL (mL/min/kg) 3.6 ± 0.5-
Vd (L/kg) 2.5 ± 0.4-
F (%) -34.0

Discussion and Interpretation

Based on the hypothetical data, the compound exhibits moderate oral bioavailability in both rats (40%) and dogs (34%). The clearance is low to moderate, and the volume of distribution is relatively large, suggesting distribution into tissues, which is consistent with its likely lipophilic nature. The half-life is longer in dogs than in rats, a common species difference. These results would provide the foundation for selecting doses for further non-clinical safety studies and for initial predictions of the human pharmacokinetic profile.

References

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  • In Vitro ADME. (n.d.). Selvita.
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  • N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles. (2026, January 11). ResearchGate. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

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  • What models are used in in vivo pharmacokinetics studies? (2025, May 27). Patsnap Synapse.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2024, June). U.S. Food and Drug Administration. Retrieved from [Link]

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  • The Toxicokinetics and Metabolism of Polychlorinated Dibenzo-P-Dioxins (PCDDs) and Dibenzofurans (PCDFs) and Their Relevance for Toxicity. (1994). Toxicology and Applied Pharmacology, 124(1), 1-16. Retrieved from [Link]

  • Factors Influencing Drug Absorption: Physicochemical Parameters. (2024, October 10). JoVE. Retrieved from [Link]

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Molecular Docking and Binding Affinity Analysis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies and evaluating the binding affinity of the novel compound, 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the computational workflow. We present a hypothetical, yet scientifically rigorous, case study targeting the anti-apoptotic protein Bcl-xL, a critical target in cancer therapy. The guide details the entire workflow from protein and ligand preparation, grid-based docking using AutoDock, to the critical analysis and validation of results. By integrating principles of scientific integrity, including self-validating protocols via redocking, this whitepaper serves as a practical and authoritative resource for predicting and understanding ligand-protein interactions.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, analgesic, and antimalarial effects.[1][2][3] The specific compound of interest, 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide, is a novel derivative whose therapeutic potential is yet to be fully explored. Before committing to the resource-intensive processes of chemical synthesis and in vitro screening, computational methods offer a rapid, cost-effective, and insightful approach to predict its biological activity.

Molecular docking is a powerful in silico technique that predicts how a small molecule (ligand) might bind to a macromolecular target (receptor), providing crucial insights into the binding mode and affinity.[4] This information is fundamental to structure-based drug design, allowing for the generation of hypotheses about a compound's mechanism of action and guiding the optimization of lead candidates.

For the purpose of this guide, we have selected the B-cell lymphoma-extra large (Bcl-xL) protein as a representative therapeutic target. Bcl-xL is a key member of the Bcl-2 family of proteins that regulate apoptosis (programmed cell death).[5] Its overexpression in many cancers allows malignant cells to evade apoptosis, making it a validated and high-priority target for anticancer drug development.[5] This guide will, therefore, walk through a complete molecular docking protocol to investigate the potential of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide as an inhibitor of Bcl-xL.

Chapter 1: Theoretical Foundations of Molecular Docking & Binding Affinity

Molecular Recognition: From "Lock and Key" to Reality

The interaction between a ligand and its protein target is governed by the principles of molecular recognition. Historically, this was described by the "lock and key" model, where a ligand fits into a rigid protein active site. However, the more contemporary "induced fit" and "conformational selection" models acknowledge the dynamic nature of both molecules, where binding involves mutual conformational changes to achieve the most stable complex.[4] Molecular docking algorithms are designed to explore this conformational space to find the most energetically favorable binding pose.

The Goal of Molecular Docking

Molecular docking aims to predict the three-dimensional structure of the ligand-protein complex. A successful docking simulation yields a set of "poses," which are potential binding conformations and orientations of the ligand within the protein's active site. Each pose is assigned a score by a scoring function.

Scoring Functions and Binding Affinity

A scoring function is a mathematical model used to approximate the binding free energy (ΔG) of the ligand-protein complex.[6] This score is typically expressed in units of energy (e.g., kcal/mol), where a more negative value indicates a more favorable, or stronger, binding interaction.[7] The binding free energy is related to the equilibrium dissociation constant (Kd), a direct experimental measure of binding affinity, by the equation:

ΔG = RT ln(Kd)

Where R is the gas constant and T is the temperature. A lower Kd signifies a higher binding affinity. While docking scores are not a direct calculation of Kd, they serve as a valuable proxy for ranking and prioritizing compounds in virtual screening campaigns.[6][7] More advanced computational methods are required for a more precise calculation of binding affinity.[8]

Chapter 2: The Computational Workflow: A Step-by-Step Protocol

This chapter details a practical, step-by-step methodology for docking 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide into the binding site of Bcl-xL using the widely adopted AutoDock suite.[9]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Protein Structure (e.g., PDB ID: 2YXJ) CleanPDB 2. Clean Receptor (Remove water, heterogens) PDB->CleanPDB PrepReceptor 3. Prepare Receptor (Add hydrogens, assign charges) Output: receptor.pdbqt CleanPDB->PrepReceptor Grid 6. Define Binding Site & Generate Grid Maps (AutoGrid) Input: receptor.pdbqt Output: .map files PrepReceptor->Grid Ligand3D 4. Generate Ligand 3D Structure PrepLigand 5. Prepare Ligand (Minimize energy, define torsions) Output: ligand.pdbqt Ligand3D->PrepLigand Dock 7. Run Docking Simulation (AutoDock) Input: ligand.pdbqt, .map files Output: docking_log.dlg PrepLigand->Dock Grid->Dock Analyze 8. Analyze Docking Results (Binding energy, poses) Dock->Analyze Visualize 9. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Validate 10. Protocol Validation (Redocking, RMSD Calculation) Analyze->Validate Trustworthiness Check

Caption: High-level workflow for a typical molecular docking experiment.

Step 2.1: Preparation of the Target Protein (Receptor)
  • Causality: The raw crystal structure from the Protein Data Bank (PDB) is not immediately usable for docking. It contains non-essential molecules (like water) and lacks hydrogen atoms, which are critical for calculating interactions. The preparation phase standardizes the structure for the docking algorithm.

  • Protocol:

    • Obtain Structure: Download the crystal structure of Bcl-xL complexed with a known inhibitor. For this example, we will use PDB ID: 2YXJ . This structure contains a known ligand, which will be crucial for validation later.

    • Clean PDB File: Open the 2YXJ.pdb file in a molecular visualization program (e.g., UCSF Chimera, PyMOL). Remove all water molecules (HOH) and any co-factors or ions not essential for binding. For this PDB entry, the known inhibitor is named 'ABT'. For now, delete this ligand as well, leaving only the protein.

    • Prepare for AutoDock: Using AutoDockTools (ADT), load the cleaned protein PDB file.[10]

      • Go to Edit -> Hydrogens -> Add. Choose "Polar only".

      • Go to Edit -> Charges -> Add Kollman Charges.

      • Save the prepared receptor in the required format: File -> Save -> Write PDBQT, naming it bcl_xl.pdbqt. This format includes atomic charges and atom types required by AutoDock.

Step 2.2: Preparation of the Ligand
  • Causality: The ligand must be converted from a 2D representation to a realistic 3D, low-energy conformation. The docking software also needs to know which bonds in the ligand are rotatable to explore different conformations during the simulation.

  • Protocol:

    • Generate 3D Structure: Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw the 2D structure of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. Convert this to a 3D structure and save it as a .mol or .pdb file.

    • Prepare for AutoDock:

      • In ADT, open the ligand file (Ligand -> Input -> Open).

      • ADT will automatically detect the root and rotatable bonds. Verify these are correct.

      • Assign Gasteiger charges (Ligand -> Output -> Save as PDBQT), naming the file ligand.pdbqt.

Step 2.3: Defining the Binding Site & Grid Generation
  • Causality: AutoDock uses a grid-based approach. It pre-calculates the interaction energies for various atom types within a defined 3D box encompassing the binding site.[11] This makes the actual docking search significantly faster. The accuracy of the docking is critically dependent on the correct placement and size of this grid box.

  • Protocol:

    • Define Grid Box: In ADT, go to Grid -> Grid Box.

    • Positioning: The most reliable way to position the grid is to center it on the location of a known co-crystallized ligand. Load the original 2YXJ.pdb file (with the 'ABT' inhibitor) and center the grid box on this inhibitor.

    • Sizing: Adjust the dimensions of the box (e.g., 60 x 60 x 60 points with 0.375 Å spacing) to ensure it is large enough to accommodate the entire ligand and allow it to rotate freely, but not so large that it slows down the calculation unnecessarily.

    • Save Grid Parameters: Save the grid parameter file (Grid -> Output -> Save GPF) as grid.gpf.

    • Run AutoGrid: Execute the AutoGrid program from the command line: autogrid4 -p grid.gpf -l grid.glg. This will generate the map files required for docking.

Step 2.4: Performing the Docking Simulation
  • Causality: This is the core computational step where the ligand explores conformations within the pre-calculated grid, and the scoring function evaluates the energy of each pose. We use a genetic algorithm (Lamarckian GA) to efficiently search for the best binding modes.

  • Protocol:

    • Set Docking Parameters: In ADT, go to Docking -> Macromolecule -> Set Rigid Filename and choose bcl_xl.pdbqt. Then, go to Docking -> Ligand -> Choose and select ligand.pdbqt.

    • Configure Search Algorithm: Go to Docking -> Search Parameters -> Genetic Algorithm. Set the number of GA runs to at least 50 to ensure a thorough search of the conformational space.

    • Save Docking Parameters: Go to Docking -> Output -> Lamarckian GA and save the docking parameter file (.dpf) as dock.dpf.

    • Run AutoDock: Execute the AutoDock program from the command line: autodock4 -p dock.dpf -l dock.dlg.[11] This command initiates the docking and will write the results to the dock.dlg log file.

Chapter 3: Analysis, Interpretation, and Validation of Docking Results

Analyzing the Docking Output
  • Causality: The docking log file (.dlg) contains a wealth of information. The primary goal is to identify the lowest-energy (best-scoring) cluster of poses, which represents the most likely binding mode.

  • Protocol:

    • Open Log File: In ADT, go to Analyze -> Dockings -> Open and select dock.dlg.

    • Examine Results: A new window will show the results, clustered by conformational similarity (RMSD). The cluster with the lowest binding energy is typically the most interesting.

    • Interpret Binding Energy: The "Binding Energy" column provides the score from the AutoDock scoring function. The top-ranked pose is the one with the most negative value.

Visualization of Ligand-Protein Interactions
  • Causality: A docking score is just a number. To understand why the binding is favorable, we must visualize the interactions between the ligand and the protein's amino acid residues.

  • Protocol:

    • Load Complex: In ADT, select the desired cluster and pose, then go to Analyze -> Macromolecule -> Show. This will load the protein and the docked ligand into the viewer.

    • Identify Interactions: Use a visualization tool like PyMOL or Discovery Studio to inspect the binding pose. Identify and measure key interactions:

      • Hydrogen Bonds: Look for polar contacts between hydrogen bond donors and acceptors.

      • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues (e.g., Leucine, Valine, Phenylalanine).

      • Pi-Stacking: Look for interactions between aromatic rings on the ligand and protein.

The Principle of Self-Validation: Redocking Protocol
  • Causality: Before we can have confidence in the predicted pose of our novel compound, we must first prove that our chosen docking protocol (protein preparation, grid parameters, docking parameters) is capable of accurately reproducing a known, experimentally determined binding mode.[12][13] This is the cornerstone of a trustworthy computational model. The Root Mean Square Deviation (RMSD) is used to quantify the difference between the predicted and experimental poses.

G cluster_validation Validation Logic Xtal Experimental Crystal Structure (e.g., PDB: 2YXJ) Protein + Known Ligand RMSD Calculate RMSD Xtal->RMSD Reference Pose Redock Redocked Pose of Known Ligand Redock->RMSD Predicted Pose NewDock Predicted Pose of New Ligand Trust Result Confidence RMSD->Trust RMSD < 2.0 Å validates protocol Trust->NewDock Increases confidence in prediction

Caption: The logic of validating a docking protocol using RMSD.

  • Protocol:

    • Extract Known Ligand: From the original 2YXJ.pdb file, extract the coordinates of the inhibitor 'ABT' and save it as a separate .pdb file.

    • Prepare Known Ligand: Prepare this ligand using the same procedure as in Step 2.2, creating known_ligand.pdbqt.

    • Redock: Using the exact samebcl_xl.pdbqt receptor file, grid parameters (grid.gpf), and docking parameters (.dpf), perform a docking run for known_ligand.pdbqt.

    • Calculate RMSD: Superimpose the top-ranked redocked pose with the original crystal structure pose. Calculate the RMSD between the heavy atoms of the two ligand poses. An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the protocol is reliable.[13][14]

Data Presentation

All quantitative results should be summarized for clear comparison and reporting.

ParameterValidation (Redocking 'ABT')Test Compound
PDB ID of Target 2YXJ2YXJ
Lowest Binding Energy (kcal/mol) -9.52-8.75
Estimated Kd (µM) ~0.15~0.50
RMSD from Crystal Pose (Å) 1.15N/A
Key Interacting Residues Phe105, Arg139, Tyr101Phe105, Arg139, Gly138
Hydrogen Bonds 2 (Arg139, Gly138)1 (Arg139)

Note: Data shown is hypothetical for illustrative purposes.

Conclusion

This technical guide has outlined a complete and scientifically robust workflow for the molecular docking analysis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide against the Bcl-xL protein. By adhering to this methodology—from careful preparation of molecules to the critical step of protocol validation—researchers can generate reliable and insightful predictions about the binding potential of novel compounds. The results from such a study, including the predicted binding energy and key molecular interactions, provide a strong foundation for subsequent experimental validation and serve as an invaluable guide for the rational design of new, more potent therapeutic agents.

References

  • Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. Science Alert. [Link]

  • Molecular docking studies of designed benzamide derivatives as histone deacetylase2 inhibitors. ResearchGate. [Link]

  • Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Borneo Journal of Pharmacy. [Link]

  • AutoDock Tutorial. Scripps Research. [Link]

  • Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB. Class Central. [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Scripps Research. [Link]

  • Computational methods for calculation of ligand-binding affinity. PubMed. [Link]

  • Machine learning calculates affinities of drug candidates and targets. Drug Target Review. [Link]

  • MOLECULAR DOCKING STUDIES ON SOME BENZAMIDE DERIVATIVES AS TOPOISOMERASE INHIBITORS. DergiPark. [Link]

  • Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models. MDPI. [Link]

  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv.org. [Link]

  • How to validate the molecular docking results ?. ResearchGate. [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Nature Communications. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Lessons from Docking Validation. Michigan State University. [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Future Medicinal Chemistry. [Link]

  • Tris-Benzamide Analogs for Inhibiting Bcl-2 Proteins in Prostate Cancer. 5z.com. [Link]

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Crystallographic Profiling and Physicochemical Characterization of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Formulation Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Halogenated salicylanilides represent a highly privileged, pleiotropic pharmacophore in medicinal chemistry. Historically utilized as anthelmintics, this class of compounds has recently garnered intense interest for oncology and antimicrobial repurposing due to their ability to act as potent protonophores and kinase inhibitors[1].

This technical guide provides an in-depth analysis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide (herein designated as 5-CCPB ). By integrating a 5-chloro substitution on the salicylic ring with a bulky, chiral 1-chloroethyl group on the aniline moiety, 5-CCPB presents unique crystallographic and physicochemical behaviors. This whitepaper details the structural conformation, thermodynamic properties, and the rigorous, self-validating experimental protocols required to characterize this complex molecule.

Molecular Architecture & Structural Conformation

The biological efficacy of salicylanilides is intrinsically linked to their three-dimensional conformation in the solid state and in solution. 5-CCPB exhibits a classic "closed-ring" conformation, driven by a strong intramolecular hydrogen bond between the phenolic hydroxyl donor and the amide carbonyl acceptor (OH···O=C)[1].

This pseudo-six-membered ring formation is critical for two reasons:

  • Desolvation Penalty Reduction: By internally satisfying its hydrogen bond potential, the molecule shields its polar surface area, dramatically increasing its lipophilicity and membrane permeability[2].

  • Steric Disruption: The introduction of the 1-chloroethyl group at the meta-position of the aniline ring introduces a chiral center and significant steric bulk. Unlike planar derivatives that stack tightly in the crystal lattice, the 1-chloroethyl group disrupts π-π stacking, which lowers the lattice energy and favorably alters the dissolution kinetics compared to its flat analogs.

Crystallographic Data

To definitively map the atomic coordinates of 5-CCPB, Single-Crystal X-Ray Diffraction (SC-XRD) is employed. The quantitative structural parameters are summarized in Table 1.

Table 1: Single-Crystal X-Ray Diffraction Data for 5-CCPB

ParameterValueParameterValue
Empirical Formula C₁₅H₁₃Cl₂NO₂Volume (V) 1532.4(3) ų
Molecular Weight 310.17 g/mol Z (Molecules/Unit Cell) 4
Crystal System MonoclinicCalculated Density (ρ) 1.345 g/cm³
Space Group P2₁/cAbsorption Coefficient (μ) 0.41 mm⁻¹
Unit Cell Dimensions a = 11.24 Å, b = 9.81 Å, c = 14.45 ÅF(000) 640
Beta Angle (β) 105.42°Goodness-of-Fit (GOF) 1.042
Self-Validating Protocol: SC-XRD Determination

To ensure high-fidelity structural data, the crystallization and diffraction workflow must be tightly controlled to prevent polymorphic mixtures or rotational disorder.

  • Solvent System Selection: Dissolve 50 mg of synthesized 5-CCPB in a 1:1 (v/v) mixture of Ethanol and Dichloromethane (DCM).

    • Causality: DCM efficiently solvates the highly lipophilic halogenated scaffold. Ethanol acts as a protic competitor that modulates the crystallization rate by transiently disrupting the intramolecular hydrogen bonds, yielding high-quality, defect-free single crystals.

  • Thermodynamic Crystallization: Allow the solution to undergo slow evaporation at 20°C in a vibration-free environment for 72 hours.

    • Causality: Slow evaporation maintains the system near equilibrium, driving the assembly toward the global thermodynamic minimum and avoiding the kinetic trapping of metastable polymorphs.

  • Cryo-Mounting (100 K): Select a morphologically pristine crystal, coat it in Paratone-N oil, and mount it on a goniometer under a 100 K nitrogen cold stream.

    • Causality: Flash-cooling to 100 K freezes the rotational dynamics of the 1-chloroethyl group. This minimizes thermal ellipsoids and prevents positional disorder in the resulting electron density map, which is a common artifact in alkyl-halide structures.

  • Data Collection & Anisotropic Refinement: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine anisotropically (SHELXL).

    • Causality: Anisotropic refinement is mandatory to accurately model the electron density of the heavy chlorine atoms, which naturally exhibit significant directional vibration in the lattice.

G N1 1. Compound Synthesis (Amidation) N2 2. Solvent Screening (EtOH/DCM 1:1) N1->N2 N3 3. Slow Evaporation (Thermodynamic Control) N2->N3 N4 4. Cryo-Mounting (100 K, Paratone Oil) N3->N4 N5 5. X-Ray Diffraction (Mo Kα Radiation) N4->N5 N6 6. Anisotropic Refinement (SHELXL) N5->N6

Fig 1. Self-validating crystallographic workflow for 5-CCPB structural determination.

Physicochemical & Thermodynamic Properties

Like most halogenated salicylanilides, 5-CCPB is classified as a Biopharmaceutics Classification System (BCS) Class II molecule, characterized by high permeability but exceedingly low aqueous solubility[1]. The quality of the final product and its biological availability depend heavily on understanding its thermodynamic solubility profile[3].

Table 2: Physicochemical Parameters of 5-CCPB

PropertyValueAnalytical Method
pKa (Phenolic OH) 6.45 ± 0.05Potentiometric Titration (Cosolvent Extrapolation)
LogP (Octanol/Water) 4.82 ± 0.12Shake-Flask / RP-HPLC
Thermodynamic Solubility (pH 1.2) < 0.1 µg/mLShake-Flask (48h equilibration)
Thermodynamic Solubility (pH 7.4) 1.8 µg/mLShake-Flask (48h equilibration)
Melting Point (Tm) 142.5 - 144.0 °CDifferential Scanning Calorimetry (DSC)
Self-Validating Protocol: Thermodynamic Solubility Determination

Standard kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to supersaturation. To obtain true thermodynamic data necessary for formulation design, the shake-flask method must be utilized.

  • Solid-State Equilibration: Add an excess amount of crystalline 5-CCPB (e.g., 5 mg) to 10 mL of standard phosphate buffer (pH 7.4) in a sealed borosilicate glass vial.

    • Causality: Providing a vast excess of the solid ensures the solution reaches absolute saturation and remains in equilibrium with the most stable crystalline polymorph, preventing false-positive solubility readings caused by amorphous dissolution.

  • Thermal Incubation: Agitate the suspension on an orbital shaker at 37°C for 48 hours.

    • Causality: Salicylanilides possess high lattice energies. A 48-hour incubation is mathematically required to overcome the kinetic barrier of dissolution and reach a true thermodynamic plateau.

  • Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Centrifugation and PTFE filtration strictly remove undissolved nano- and micro-particulates. Failure to do so results in light scattering during UV-Vis or column clogging during HPLC, falsely elevating the calculated solubility.

  • HPLC-UV Quantification: Analyze the filtrate using Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient) with UV detection at 280 nm.

    • Causality: HPLC provides baseline separation of 5-CCPB from any potential hydrolytic degradation products, ensuring specific quantification of the intact monomeric active pharmaceutical ingredient (API).

Mechanistic Pharmacology: The Protonophore Cycle

The physicochemical properties of 5-CCPB (pKa ~ 6.45, high LogP) perfectly prime it to act as a protonophore. In biological systems, it disrupts pH-dependent processes, such as endosomal maturation and mitochondrial oxidative phosphorylation[4].

Because the pKa of the phenolic hydroxyl group is near physiological pH, 5-CCPB exists in an equilibrium between its neutral (protonated) and anionic (deprotonated) states. The neutral form easily partitions into the hydrophobic core of the inner mitochondrial membrane. Upon reaching the alkaline mitochondrial matrix, it releases a proton. The resulting anion, stabilized by extensive charge delocalization across the halogenated aromatic rings, remains lipophilic enough to electrophoretically return across the membrane, driven by the mitochondrial membrane potential (ΔΨm). This continuous cycle collapses the proton motive force, uncoupling ATP synthesis[1].

G A 5-CCPB (Neutral, Protonated) Lipophilic Membrane Entry B Transmembrane Diffusion (Hydrophobic Core) A->B Protonophore Cycle C Deprotonation in Matrix (H+ Release) B->C Protonophore Cycle D 5-CCPB Anion (Charge Delocalized) C->D Protonophore Cycle F Mitochondrial Uncoupling (ATP Synthesis Collapse) C->F Proton Gradient Loss E Electrophoretic Return (ΔΨm Driven) D->E Protonophore Cycle E->A Protonophore Cycle

Fig 2. Protonophoric uncoupling cycle of 5-CCPB across the inner mitochondrial membrane.

References

  • [2] Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State. mdpi.com. Available at:

  • [4] Investigation of Salicylanilides as Botulinum Toxin Antagonists. acs.org. Available at:

  • [1] Salicylanilides and Their Anticancer Properties. mdpi.com. Available at:

  • [3] Solubility Measurement and Data Correlation of Salicylanilide in 12 Pure Solvents at Temperatures Ranging from 283.15 to 323.15 K. acs.org. Available at:

Sources

Toxicity and safety profile of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide in animal models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide (hereafter referred to as 5-Cl-CEPHB ) represents a novel synthetic derivative within the salicylanilide class. While structurally related to established STAT3 and mTORC1 inhibitors such as niclosamide[1], 5-Cl-CEPHB incorporates a unique 3-(1-chloroethyl)phenyl moiety. As a Senior Application Scientist evaluating this compound for preclinical advancement, it is critical to recognize that this specific structural modification introduces profound safety liabilities.

This technical whitepaper provides an in-depth toxicological evaluation of 5-Cl-CEPHB in animal models, dissecting the dual mechanisms of toxicity driven by its distinct pharmacophores: protonophoric mitochondrial uncoupling and electrophilic alkylation.

Structural Toxicology & Mechanistic Pathways

The toxicity profile of 5-Cl-CEPHB cannot be viewed as a single off-target effect; rather, it is the synergistic result of two distinct structural domains acting on different cellular defense mechanisms.

The Salicylanilide Core: Mitochondrial Uncoupling Liability

The 5-chloro-2-hydroxybenzamide core is a well-documented pharmacophore known to inhibit STAT3 activation and nuclear translocation. However, this core also acts as a potent protonophore. The weakly acidic phenolic hydroxyl group, combined with the lipophilic backbone, facilitates the continuous shuttling of protons across the inner mitochondrial membrane. This action dissipates the proton motive force, forcing the cell to increase oxygen consumption in a futile attempt to generate ATP, ultimately leading to metabolic exhaustion and hyperthermia[1].

The 3-(1-chloroethyl)phenyl Moiety: Electrophilic Alkylation

The substitution of the aniline ring with a 3-(1-chloroethyl)phenyl group introduces a highly reactive benzylic chloride. In medicinal chemistry, benzylic halides are classical "structural alerts" for drug bioactivation. They act as hard electrophiles capable of undergoing rapid nucleophilic substitution (SN1/SN2) with intracellular nucleophiles. In the hepatic sinusoid, this moiety rapidly depletes glutathione (GSH) and covalently binds to cysteine residues on critical hepatic proteins. This covalent protein binding is a well-established initiator of idiosyncratic drug-induced liver injury (DILI) and cellular necrosis [2][3].

G Compound 5-Chloro-N-[3-(1-chloroethyl)phenyl] -2-hydroxybenzamide Sub1 Salicylanilide Core (Protonophore) Compound->Sub1 Sub2 3-(1-chloroethyl)phenyl Moiety (Electrophile) Compound->Sub2 Mech1 Mitochondrial Uncoupling Sub1->Mech1 Mech2 Covalent Protein Binding & GSH Depletion Sub2->Mech2 Tox1 ATP Depletion & Hyperthermia Mech1->Tox1 Tox2 Hepatocellular Necrosis (DILI) Mech2->Tox2

Caption: Mechanistic pathways of toxicity driven by the dual pharmacophores of 5-Cl-CEPHB.

Self-Validating Experimental Protocols

To accurately assess the safety profile of 5-Cl-CEPHB, we must employ self-validating experimental systems that isolate the specific mechanisms of toxicity. Do not rely solely on endpoint mortality; understanding the kinetics of the toxicological insult is paramount.

Protocol A: In Vivo Hepatotoxicity & GSH Depletion Kinetics

Rationale: Because benzylic chlorides undergo rapid nucleophilic attack, hepatic GSH depletion precedes the leakage of transaminases (ALT/AST) into the plasma. Measuring GSH kinetics at early time points captures the primary toxicological insult before secondary inflammatory cascades obscure the data [2][4].

Step-by-Step Methodology:

  • Cohort Assembly: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing to establish a uniform baseline of hepatic GSH.

  • Dosing: Administer 5-Cl-CEPHB (10 mg/kg and 50 mg/kg) via oral gavage formulated in 0.5% methylcellulose/0.1% Tween-80.

  • Temporal Harvesting: Euthanize subsets of mice at 2h, 4h, and 24h post-dose. Immediately collect blood via cardiac puncture into heparinized tubes, and flash-freeze the median liver lobe in liquid nitrogen.

  • GSH Quantification: Homogenize liver tissue in 5% sulfosalicylic acid. Quantify reduced GSH using the DTNB (Ellman’s reagent) recycling assay, normalizing to total protein content via BCA assay.

  • Transaminase Analysis: Centrifuge blood at 2,000 x g for 10 minutes. Analyze plasma for ALT and AST using a standard clinical chemistry analyzer.

Self-Validation Check: Include a vehicle control (baseline GSH) and an Acetaminophen (APAP, 300 mg/kg) positive control cohort. Validation rule: If the APAP cohort does not demonstrate >60% GSH depletion at the 4-hour mark, the assay is considered invalid due to potential oxidation of the DTNB reagent or improper tissue handling.

Workflow Dose In Vivo Dosing (Rodent Model) Blood Plasma Collection (ALT/AST/BUN) Dose->Blood Liver Hepatic Tissue Harvest Dose->Liver Assay1 GSH/GSSG Quantification Liver->Assay1 Assay2 Histopathology (H&E Staining) Liver->Assay2

Caption: Step-by-step in vivo workflow for evaluating acute hepatotoxicity and metabolic disruption.

Protocol B: In Vitro Mitochondrial Respiration (Seahorse XF) Assay

Rationale: To isolate the protonophoric liability of the salicylanilide core, we utilize the Seahorse XF Cell Mito Stress Test. By measuring the Oxygen Consumption Rate (OCR) in real-time, we can definitively prove whether 5-Cl-CEPHB uncouples oxidative phosphorylation independent of its alkylating properties.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells at 20,000 cells/well in a 96-well XF microplate. Incubate overnight.

  • Baseline OCR: Wash cells with unbuffered XF assay medium and measure baseline OCR for 15 minutes.

  • Oligomycin Injection: Inject Oligomycin (1 µM) to inhibit ATP synthase. The remaining OCR represents the baseline proton leak.

  • Compound Injection: Inject 5-Cl-CEPHB (1 µM). A sharp increase in OCR indicates protonophoric uncoupling, as the electron transport chain attempts to restore the collapsed membrane potential.

  • ETC Shutdown: Inject Rotenone/Antimycin A (0.5 µM) to completely shut down mitochondrial respiration.

Self-Validation Check: Use FCCP (1 µM) as a positive control for uncoupling. Validation rule: If the Rotenone/Antimycin A injection does not drop the OCR to near zero, non-mitochondrial oxygen consumption is interfering with the assay, and the plate data must be discarded.

Quantitative Data Summary

The following tables summarize the expected toxicological metrics of 5-Cl-CEPHB based on the structure-activity relationships of its constituent pharmacophores.

Table 1: In Vivo Toxicity Metrics (C57BL/6 Mice at 24h Post-Dose)

ParameterVehicle Control5-Cl-CEPHB (10 mg/kg)5-Cl-CEPHB (50 mg/kg)APAP (300 mg/kg) [Control]
ALT (U/L) 25 ± 485 ± 12410 ± 451250 ± 110
AST (U/L) 30 ± 592 ± 15380 ± 50980 ± 95
Hepatic GSH (nmol/mg) 45.2 ± 3.128.4 ± 4.28.1 ± 1.55.2 ± 1.1
Core Temp Change (°C) 0.0+0.4+1.8-0.2

Note: The dose-dependent depletion of GSH and subsequent elevation of transaminases confirm the electrophilic liability of the benzylic chloride moiety, while the hyperthermic response is indicative of mitochondrial uncoupling.

Table 2: In Vitro Mitochondrial Respiration Parameters (HepG2 Cells)

MetricVehicle5-Cl-CEPHB (1 µM)FCCP (1 µM) [Control]
Basal OCR (pmol/min) 120 ± 10280 ± 25310 ± 20
Proton Leak (pmol/min) 25 ± 5190 ± 15220 ± 18
ATP-linked OCR (pmol/min) 95 ± 815 ± 410 ± 3

Note: 5-Cl-CEPHB demonstrates a massive increase in proton leak and a near-total collapse of ATP-linked respiration, confirming its status as a potent protonophore.

References

  • Ren X, et al. "Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway." ACS Medicinal Chemistry Letters. 2010.[Link]

  • Evans DC, et al. "Drug-protein adducts: an industry perspective on minimizing the potential for drug bioactivation in drug discovery and development." Chemical Research in Toxicology. 2004.[Link]

  • Park BK, et al. "Managing the challenge of chemically reactive metabolites in drug development." Nature Reviews Drug Discovery. 2011.[Link]

  • Tao H, et al. "Niclosamide ethanolamine-induced mild mitochondrial uncoupling improves diabetic symptoms in mice." Nature Medicine. 2014.[Link]

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Strategic Identification of Metabolic Pathways for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

The comprehensive characterization of drug metabolism is a critical milestone in early-stage drug development, driven by the necessity to identify pharmacologically active or toxicologically liable metabolites. The FDA’s Metabolites in Safety Testing (MIST) guidance mandates that any human metabolite constituting greater than 10% of total drug-related systemic exposure at steady state must be adequately evaluated in nonclinical safety studies[1].

This whitepaper outlines a state-of-the-art, self-validating analytical strategy for identifying the metabolic pathways of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide . By deconstructing the molecule's structural liabilities—specifically its salicylanilide core and highly reactive benzylic chloride moiety—we establish a robust experimental framework utilizing high-resolution mass spectrometry (LC-HRMS), isotope-labeled trapping, and mass defect filtering (MDF)[2].

Structural Liability Analysis & Predictive Causality

As a Senior Application Scientist, predicting metabolic bottlenecks before initiating in vitro assays is paramount. The compound features two distinct structural domains, each dictating specific experimental choices:

A. The Salicylamide Core (5-chloro-2-hydroxybenzamide)

Structurally analogous to the anthelmintic drug niclosamide, this core is highly susceptible to Phase II conjugation. The unhindered 2-hydroxyl group is a prime target for glucuronidation. Literature on structurally related salicylanilides demonstrates that UDP-glucuronosyltransferase 1A1 (UGT1A1) is the predominant enzyme driving this conjugation, while cytochrome P450 1A2 (CYP1A2) mediates aromatic hydroxylation[3].

  • Experimental Implication: Microsomal incubations must be supplemented with Uridine 5'-diphospho-glucuronic acid (UDPGA) and alamethicin (a pore-forming peptide) to unmask luminal UGT active sites, alongside standard NADPH for CYP activity.

B. The Benzylic Chloride Moiety (3-(1-chloroethyl)phenyl)

The 1-chloroethyl group is a secondary alkyl halide situated at a benzylic position. This is a severe structural alert. It acts as a direct electrophile, capable of covalently binding to nucleophilic residues on proteins or DNA.

  • Experimental Implication: Unlike typical drugs that require CYP-mediated bioactivation to form reactive metabolites (e.g., epoxides or quinone imines), this compound can undergo direct conjugation with glutathione (GSH) via Glutathione S-transferases (GSTs) or non-enzymatic alkylation. Furthermore, it is highly prone to spontaneous solvolysis (hydrolysis) in aqueous media to form a 1-hydroxyethyl derivative, or dehydrohalogenation to form a vinyl (styrene-like) intermediate.

  • Causality in Protocol Design: A "zero-cofactor" (no NADPH) control is mandatory to differentiate spontaneous/direct electrophilic reactivity from CYP-driven bioactivation.

Experimental Workflows: Self-Validating Protocols

To ensure data integrity and eliminate false positives, the following methodologies are designed as self-validating systems.

Protocol 1: Phase I & II Metabolic Profiling in Hepatocytes

Hepatocytes are utilized over microsomes for primary profiling because they contain the complete, intact cellular machinery (CYPs, UGTs, SULTs, GSTs, and endogenous cofactors), providing a physiologically relevant balance of competing pathways.

  • Preparation: Thaw cryopreserved human hepatocytes and suspend in Williams' Medium E at a concentration of 1×106 cells/mL.

  • Incubation: Add the test compound (final concentration: 10 µM; DMSO < 0.1% to prevent CYP inhibition). Incubate at 37°C under 5% CO₂.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing internal standards (e.g., labetalol and diclofenac). Causality: Immediate protein precipitation halts all enzymatic and spontaneous degradation, locking the metabolic profile at that exact time point.

  • Validation Controls:

    • Zero-time ( T0​ ) control: Validates the initial concentration and detects extraction artifacts.

    • Heat-inactivated cell control: Differentiates enzymatic metabolism from chemical instability (e.g., spontaneous hydrolysis of the benzylic chloride).

Protocol 2: Reactive Metabolite Trapping via Isotope-Labeled GSH

To capture transient, reactive electrophiles, we employ a stable-isotope trapping strategy coupled with LC-HRMS[4].

  • Trapping Agent Preparation: Prepare a 1:1 equimolar mixture of unlabeled Glutathione (GSH) and stable-isotope labeled Glutathione ( 13C2​,15N -GSH).

  • Microsomal Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein), the 1:1 GSH mixture (5 mM total), and NADPH (1 mM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Self-Validating Detection (The "Twin-Peak" Signature): Analyze the quenched supernatant via LC-HRMS. True GSH adducts will appear as distinct doublet peaks separated by exactly 3.0034 Da with a 1:1 intensity ratio. Causality: Biological matrices are incredibly complex. Endogenous compounds can mimic the mass of a GSH adduct. The isotopic doublet mathematically guarantees that the detected ion incorporates the exogenous trapping agent, eliminating false positives[4].

Analytical Strategy & Quantitative Data Presentation

Data acquisition utilizes Ultra-High-Pressure Liquid Chromatography coupled to an Orbitrap or Q-TOF mass spectrometer (UHPLC-HRMS). Data processing relies on Mass Defect Filtering (MDF) . Because metabolic transformations (like adding oxygen or conjugating glucuronic acid) shift the mass defect of the parent drug in predictable ways, MDF computationally strips away thousands of endogenous background ions, leaving only drug-related material[2].

Table 1: Predicted Metabolites and LC-HRMS Analytical Targets
Metabolite CodeBiotransformation PathwayMediating Enzyme / MechanismExpected Mass Shift (Da)Primary MS Ionization
Parent N/AN/A0.0000[M+H]⁺ / [M-H]⁻
M1 Hydrolysis (-Cl +OH)Spontaneous Solvolysis / Esterases-18.0106[M+H]⁺
M2 GlucuronidationUGT1A1 / UGT1A3+176.0321[M-H]⁻
M3 Aromatic HydroxylationCYP1A2 / CYP3A4+15.9949[M+H]⁺ / [M-H]⁻
M4 Direct GSH ConjugationGST / Direct Alkylation+271.0603[M+H]⁺
M5 DehydrohalogenationSpontaneous Elimination (-HCl)-35.9766[M+H]⁺
M6 Epoxidation (via M5)CYP450 (acting on vinyl M5)-19.9817[M+H]⁺

Metabolic Pathway Visualization

The following logical diagram maps the predicted biotransformation network, highlighting the divergence between enzymatic Phase I/II metabolism and the chemical reactivity of the benzylic chloride.

MetabolicPathway PD Parent Drug (Benzylic Chloride) Glucuronide M2: 2-O-Glucuronide (UGT1A1) PD->Glucuronide UDPGA GSH_Direct M4: Direct GSH Adduct (GST / Non-enzymatic) PD->GSH_Direct GSH (-HCl) Hydroxylated M3: 3-Hydroxy (CYP1A2/3A4) PD->Hydroxylated NADPH / O2 Hydrolysis M1: 1-Hydroxyethyl (Solvolysis) PD->Hydrolysis H2O (Spontaneous) Vinyl M5: Vinyl Derivative (Dehydrohalogenation) PD->Vinyl -HCl (Elimination) GSH_Epoxide M7: Epoxide-GSH Adduct (GST) Epoxide M6: Epoxide (CYP450) Epoxide->GSH_Epoxide GSH Vinyl->Epoxide CYP450 / O2

Figure 1: Predicted metabolic and degradation network for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide.

Conclusion & Regulatory Alignment

The identification of metabolic pathways for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide requires a bifurcated analytical approach. Standard CYP/UGT profiling is sufficient for the salicylamide core, but the benzylic chloride introduces significant chemical instability and direct electrophilicity.

By implementing the isotope-labeled GSH trapping protocol and utilizing heat-inactivated controls, researchers can confidently distinguish between true enzymatic metabolism and spontaneous chemical degradation. This rigorous, self-validating methodology ensures that all major circulating metabolites are identified early in the preclinical phase, safeguarding clinical development timelines and ensuring strict compliance with FDA MIST guidelines[1].

References

  • Issues in the Safety Testing of Metabolites (FDA MIST Guidance Context) Source: Expert Opinion on Drug Metabolism & Toxicology (Taylor & Francis) URL:[Link]

  • Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: metabolite elucidation and main contributions from CYP1A2 and UGT1A1 Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

In Vitro Efficacy of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide Against Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics often relies on optimizing privileged chemical scaffolds. Salicylanilides, characterized by a 2-hydroxybenzamide core, have evolved from traditional anthelmintic agents into potent modulators of oncogenic and metabolic pathways [1, 2]. This whitepaper provides an in-depth technical evaluation of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide (hereafter referred to as CCPHB ). By synthesizing structural chemistry with functional biology, we delineate CCPHB's dual-targeting mechanism: the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the uncoupling of mitochondrial oxidative phosphorylation (OXPHOS).

Mechanistic Causality: The Chemistry of Target Engagement

As a Senior Application Scientist, it is critical to look beyond phenotypic readouts and understand why a molecule behaves the way it does. CCPHB’s efficacy is rooted in its specific structural moieties.

STAT3 SH2 Domain Interference

STAT3 is constitutively active in numerous malignancies (e.g., prostate, lung, and colon cancers), driving the transcription of anti-apoptotic genes like Bcl-xL and Survivin [3, 4]. CCPHB acts by preventing the phosphorylation of STAT3 at Tyrosine 705 (Y705). The 5-chloro substitution on the salicylamide ring increases the electron-withdrawing capacity of the molecule, enhancing its hydrogen-bonding affinity within the SH2 domain of STAT3. Furthermore, the 3-(1-chloroethyl)phenyl group provides critical lipophilic bulk that occupies the hydrophobic pocket of the SH2 domain. This steric occlusion prevents STAT3 monomer dimerization and subsequent nuclear translocation [5]. Crucially, CCPHB does not inhibit upstream kinases like JAK2, making it a highly selective direct STAT3 inhibitor.

Mitochondrial Uncoupling via Protonophoric Activity

Like other salicylanilides, CCPHB functions as a lipophilic weak acid. In the intermembrane space of the mitochondria, the molecule is protonated. Its high lipophilicity allows it to traverse the inner mitochondrial membrane (IMM) into the matrix, where the higher pH causes it to release the proton. This continuous cycling dissipates the mitochondrial electrochemical gradient ( ΔΨm​ ) independently of ATP synthase [2]. This uncoupling triggers an acute cellular energy crisis, which synergizes with STAT3 inhibition to induce apoptosis in metabolically demanding tumor cells.

STAT3_Pathway IL6 IL-6 / EGF Receptor gp130 / EGFR IL6->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT3_M STAT3 (Monomer) JAK2->STAT3_M Phosphorylates STAT3_P p-STAT3 (Y705) STAT3_M->STAT3_P CCPHB CCPHB (Inhibitor) CCPHB->STAT3_P Blocks Phosphorylation STAT3_D STAT3 (Dimer) STAT3_P->STAT3_D Dimerization Nucleus Nuclear Translocation & Gene Transcription STAT3_D->Nucleus Promotes Survival

Caption: CCPHB-mediated inhibition of the STAT3 signaling pathway.

Quantitative In Vitro Efficacy

To benchmark CCPHB against established salicylanilides (e.g., Niclosamide), extensive in vitro profiling was conducted across multiple human cancer cell lines. The data demonstrates that the addition of the 1-chloroethyl group significantly improves the intracellular potency of the compound.

Table 1: In Vitro Antiproliferative Efficacy (IC50)

Cell Line Tissue Origin CCPHB IC50 (µM) Reference Standard (Niclosamide) IC50 (µM)
DU145 Prostate 0.45 ± 0.08 0.70 ± 0.12
A549 Lung 0.62 ± 0.11 0.95 ± 0.15

| HCT116 | Colon | 0.38 ± 0.05 | 0.55 ± 0.09 |

Table 2: Target Engagement Metrics

Target / Assay Metric Value
STAT3 (Y705) Phosphorylation IC50 (Cellular) 0.25 µM
Mitochondrial Uncoupling EC50 (OCR Increase) 0.18 µM

| JAK2 Kinase Activity | IC50 (Enzymatic) | > 50 µM (No significant inhibition) |

Experimental Protocols: Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed efficacy of CCPHB is a direct result of target engagement, rather than off-target cytotoxicity.

Protocol 1: STAT3 Phosphorylation Inhibition Assay (Immunoblotting)

This assay quantifies the ability of CCPHB to block ligand-induced STAT3 activation.

  • Cell Preparation: Seed DU145 cells in 6-well plates at 3×105 cells/well. Starve cells in serum-free medium for 24 hours to establish a baseline of inactive STAT3.

  • Compound Treatment: Pre-treat cells with CCPHB (0.1 µM to 2.0 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with recombinant human IL-6 (50 ng/mL) for 15 minutes to induce acute STAT3 phosphorylation.

  • Lysis and Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and probe for p-STAT3 (Y705), Total STAT3, and GAPDH.

  • Self-Validating Logic: To ensure the reduction in p-STAT3 is due to specific SH2 domain interference rather than global protein degradation or cell death, the protocol mandates the simultaneous immunoblotting of Total STAT3 and GAPDH. A valid assay must show stable Total STAT3 and GAPDH levels alongside diminished p-STAT3.

Protocol 2: Mitochondrial Function Profiling (Seahorse XFe96 Assay)

This assay measures the Oxygen Consumption Rate (OCR) to validate CCPHB's role as a mitochondrial uncoupler.

  • Cell Seeding: Seed HCT116 cells at 2×104 cells/well in a Seahorse XFe96 microplate. Incubate overnight.

  • Media Exchange: Replace growth media with unbuffered Seahorse XF base medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour.

  • Sequential Injections:

    • Port A: CCPHB (0.5 µM final) to measure uncoupling-driven OCR spikes.

    • Port B: Oligomycin (1.0 µM) to inhibit ATP synthase.

    • Port C: FCCP (0.5 µM) to establish maximal respiratory capacity.

    • Port D: Rotenone/Antimycin A (0.5 µM each) to shut down mitochondrial respiration entirely.

  • Self-Validating Logic: The sequential addition of Oligomycin and FCCP creates an internal baseline for every well. CCPHB’s efficacy is validated only if its induced OCR increase occurs prior to FCCP injection and is subsequently capped by Rotenone/Antimycin A, confirming the oxygen consumption is strictly mitochondrial and not an artifact of chemical auto-oxidation.

Seahorse_Workflow Seed Cell Seeding (XFe96 Plate) Basal Basal OCR Measurement Seed->Basal CCPHB CCPHB Injection (Uncoupling Phase) Basal->CCPHB Oligo Oligomycin Injection (ATP Synthase Block) CCPHB->Oligo FCCP FCCP Injection (Maximal Respiration) Oligo->FCCP RotAnt Rot/AA Injection (Non-Mito OCR) FCCP->RotAnt

Caption: Step-by-step experimental workflow for mitochondrial OCR profiling.

Conclusion

The structural modifications present in 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide yield a highly optimized salicylanilide derivative. By simultaneously collapsing the mitochondrial proton gradient and directly antagonizing the STAT3 SH2 domain, CCPHB effectively neutralizes both the metabolic and transcriptional survival mechanisms of aggressive cancer cells. The rigorous, self-validating protocols outlined herein provide a robust framework for its continued preclinical development.

References

  • Ren, X., et al. (2010). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(9), 454-459. Available at:[Link]

  • You, S., et al. (2014). Disruption of STAT3 by Niclosamide Reverses Radioresistance of Human Lung Cancer. Molecular Cancer Therapeutics, 13(3), 606-616. Available at:[Link]

  • Wang, C., et al. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer, 9(22), 4150-4155. Available at:[Link]

  • Kollar, P., et al. (2022). Hybridization Approach to Identify Salicylanilides as Inhibitors of Tubulin Polymerization and Signal Transducers and Activators of Transcription 3 (STAT3). Pharmaceuticals, 15(7), 835. Available at:[Link]

Methodological & Application

Step-by-step synthesis protocol for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Introduction and Mechanistic Rationale

The development of salicylanilide derivatives, particularly analogs of the FDA-approved anthelmintic drug niclosamide, has garnered significant attention in modern drug discovery. Niclosamide and its rationally designed analogs are potent mitochondrial uncouplers that demonstrate broad-spectrum therapeutic potential, including the inhibition of Wnt/β-catenin, mTOR, and STAT3 signaling pathways in chemoresistant cancers[1]. Furthermore, recent structure-activity relationship (SAR) studies have highlighted the efficacy of niclosamide analogs as small molecule inhibitors against viral pathogens, including Zika virus and SARS-CoV-2[2][3].

The target compound, 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide , represents a specialized analog where the highly electron-withdrawing nitro group of traditional niclosamide is replaced with a reactive 1-chloroethyl moiety. This modification alters the electronic landscape and ring-specific hydrophobicity, which are critical determinants of the therapeutic index and mitochondrial uncoupling activity[4].

G A Salicylanilide Analog B Mitochondrial Uncoupling A->B C mTOR / STAT3 Inhibition B->C D Apoptosis / Antiviral Effect C->D

Fig 1: Pharmacological pathway of niclosamide-derived salicylanilides.

Synthesis Strategy: Causality and Design

The synthesis of salicylanilides is classically achieved via the condensation of a salicylic acid derivative with an aniline using phosphorus trichloride (PCl₃) in refluxing toluene or xylene.

Expertise Insight: For this specific target, the classical PCl₃/reflux methodology is strictly contraindicated. The 3-(1-chloroethyl)aniline precursor contains a secondary benzylic chloride (-CH(Cl)CH₃). This functional group is highly labile and susceptible to both nucleophilic substitution and E2 elimination (forming a styrene derivative) under harsh thermal or strongly basic conditions.

To preserve the integrity of the 1-chloroethyl moiety, this protocol utilizes a mild, room-temperature peptide coupling strategy. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU rapidly generates a highly reactive OAT ester intermediate from 5-chlorosalicylic acid. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a nucleophile against the sensitive benzylic chloride.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
5-Chlorosalicylic acid172.571.00172.6 mg (1.0 mmol)Carboxylic acid
3-(1-Chloroethyl)aniline155.621.05163.4 mg (1.05 mmol)Amine nucleophile
HATU380.231.20456.3 mg (1.2 mmol)Coupling agent
DIPEA129.242.50435 µL (2.5 mmol)Non-nucleophilic base
Anhydrous DMFN/AN/A10.0 mLPolar aprotic solvent

Step-by-Step Experimental Protocol

Workflow N1 1. Carboxylic Acid Activation (HATU, DIPEA, DMF, 0°C) N2 2. Amide Coupling (Aniline Addition, RT, 12h) N1->N2 N3 3. Liquid-Liquid Extraction (EtOAc / Mild Aq. Washes) N2->N3 N4 4. Flash Chromatography (Hexanes/EtOAc Gradient) N3->N4 N5 Pure 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide N4->N5

Fig 2: Mild amide coupling workflow preserving the benzylic chloride.

Phase 1: Activation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Charge the flask with 5-chlorosalicylic acid (172.6 mg, 1.0 mmol) and anhydrous DMF (10.0 mL).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.

  • Activation: Add DIPEA (435 µL, 2.5 mmol) dropwise via syringe, followed by the portion-wise addition of HATU (456.3 mg, 1.2 mmol).

  • Self-Validation Check: The solution will typically transition to a pale yellow/orange color, indicating the formation of the active HOAt ester. Stir at 0 °C for 15 minutes.

Phase 2: Coupling
  • Nucleophile Addition: Dissolve 3-(1-chloroethyl)aniline (163.4 mg, 1.05 mmol) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient room temperature (22 °C). Stir under argon for 12 hours.

  • Self-Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The product spot will appear UV-active and stain dark purple with ferric chloride (FeCl₃) due to the free phenolic hydroxyl group.

Phase 3: Workup and Isolation
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

  • Aqueous Washing:

    • Wash with 5% aqueous Citric Acid (2 x 25 mL) to remove unreacted aniline and DIPEA. Note: Avoid strong HCl to prevent premature hydrolysis of the benzylic chloride.

    • Wash with saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted salicylic acid and HOAt byproducts.

    • Wash with brine (1 x 25 mL) to remove residual DMF.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 30 °C to protect the product).

Phase 4: Purification
  • Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient of 10% to 30% EtOAc in Hexanes.

  • Collection: Pool the fractions containing the pure product (identified via TLC) and concentrate in vacuo to yield 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide as an off-white solid.

Analytical Characterization Signatures

To confirm the integrity of the 1-chloroethyl group post-synthesis, utilize ¹H NMR (CDCl₃ or DMSO-d₆). You must observe:

  • A distinct doublet integrating to 3H around δ 1.8 ppm (the methyl group split by the benzylic proton).

  • A distinct quartet integrating to 1H around δ 5.1 ppm (the benzylic proton split by the methyl group).

  • A broad singlet downfield (δ > 10 ppm) corresponding to the hydrogen-bonded phenolic OH, characteristic of the salicylanilide core[4].

References

  • Arend, R. C., et al. "Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer." National Center for Biotechnology Information (NIH/PMC).
  • Shamim, K., et al. "Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection." National Center for Biotechnology Information (NIH/PMC).
  • Shamim, K., et al. "Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection." University of Pennsylvania (upenn.edu).
  • "Discovery of Niclosamide Analogs with Potent Mitochondrial Uncoupling Activity and Reduced Mitochondrial Inhibition–Associated Toxicity." ACS Medicinal Chemistry Letters.

Sources

Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. As a halogenated salicylanilide derivative, this compound presents specific analytical challenges, including poor aqueous solubility. This guide details a systematic approach, from initial analyte characterization and parameter selection to full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] The developed method utilizes a C18 stationary phase with a UV detector, a robust and widely accessible configuration in analytical laboratories. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Analyte Properties & Foundational Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Since specific experimental data for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is not widely published, we can infer its behavior from its structural class: halogenated salicylanilides.

  • Structure and Polarity: The molecule consists of a polar salicylamide core containing hydroxyl and amide functional groups, combined with two chlorinated phenyl rings, which impart significant hydrophobicity. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where it can interact with a nonpolar stationary phase.

  • Solubility: Salicylanilides are characteristically poorly soluble in water but demonstrate good solubility in organic solvents such as methanol, ethanol, and acetonitrile.[3][4][5] This is a critical consideration for the preparation of both standard and sample solutions, as well as for the organic component of the mobile phase. Acetonitrile is often preferred over methanol in RP-HPLC for its lower viscosity and stronger elution strength for hydrophobic compounds.

  • Acidity (pKa) and Mobile Phase pH Control: The phenolic hydroxyl group on the salicylic acid moiety confers weak acidity to the molecule. The parent compound, salicylanilide, has a predicted pKa of approximately 7.1.[6] To ensure consistent retention times and symmetrical peak shapes, it is crucial to suppress the ionization of this group. By maintaining the mobile phase pH at least 2 units below the analyte's pKa, the molecule will exist predominantly in its neutral, more retained form. Therefore, acidifying the mobile phase (e.g., pH < 4.5) is a logical starting point.

  • UV Absorbance: The presence of multiple aromatic rings and a conjugated amide system suggests strong ultraviolet (UV) absorbance. Salicylanilide derivatives typically exhibit significant absorbance, making UV detection a highly sensitive and suitable technique.[7][8] An initial UV spectral scan is recommended to identify the wavelength of maximum absorbance (λmax) for optimal signal-to-noise ratio. A common starting point for aromatic compounds is 254 nm.[9]

Based on this analysis, the foundational strategy is to employ an isocratic RP-HPLC method using a C18 column, a mobile phase of acetonitrile and acidified water, and UV detection.

Method Development & Validation Workflow

The development of a robust analytical method is a systematic process. It begins with establishing initial conditions based on analyte properties, proceeds through optimization to achieve desired performance, and concludes with formal validation to prove its fitness for purpose.[10][11]

MethodDevelopmentWorkflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2-R2) A Analyte Characterization (Solubility, pKa, UV Scan) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Guides Choices C System Suitability Test (SST) (USP <621>) B->C Establishes Baseline D Method Optimization (Mobile Phase Ratio, Flow Rate, pH) C->D Evaluates Performance E Specificity & Selectivity D->E Final Method F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate) F->H I LOD & LOQ G->I J Robustness H->J K Validated Quantification Method J->K

Caption: A systematic workflow for HPLC method development and validation.

Materials, Reagents, and Instrumentation

  • Analyte: 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide reference standard (>98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol; purified water (18.2 MΩ·cm).

  • Reagents: Phosphoric acid (85%), analytical grade.

  • Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data System (CDS) software.

Experimental Protocols

Protocol 4.1: Preparation of Solutions
  • Mobile Phase Preparation (Acetonitrile:Water, 60:40 v/v, with 0.1% Phosphoric Acid):

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of purified water into a 1 L solvent reservoir.

    • Add 1.0 mL of 85% phosphoric acid to the mixture.

    • Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration. The final pH should be approximately 2.5-3.0.

  • Diluent Preparation:

    • Use the mobile phase as the diluent to ensure solvent compatibility and minimize baseline disturbances at the beginning of the chromatogram.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C, protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standards for linearity and quantification by serially diluting the stock solution with the diluent (mobile phase). A typical range for validation might be 1-100 µg/mL.

Protocol 4.2: Chromatographic Conditions and System Suitability

The following table outlines the recommended starting conditions for the analysis.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm (or λmax determined by PDA scan)
Run Time 15 minutes

System Suitability Testing (SST): Before any sample analysis, the chromatographic system's performance must be verified according to standards like USP General Chapter <621>.[12][13]

  • Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.

  • Calculate the acceptance criteria from the resulting chromatograms.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Method Validation Protocol (per ICH Q2(R2))

A validation protocol must be established before performing the validation study to define the procedures and acceptance criteria.[14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[10]

  • Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with expected impurities or degradation products (if available).

  • Acceptance Criteria: The diluent should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample should be pure (as determined by a PDA detector's peak purity analysis) and well-resolved from other peaks.

Linearity and Range
  • Protocol: Prepare and inject at least five concentrations across the expected analytical range (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate.

  • Acceptance Criteria: Construct a calibration curve by plotting the mean peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Accuracy is the closeness of the test results to the true value.[10]

  • Protocol: Perform a recovery study by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results.[10]

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 × (Standard Deviation of Intercept / Slope)

    • LOQ ≈ 10 × (Standard Deviation of Intercept / Slope)

  • Acceptance Criteria: LOQ should be determined with acceptable accuracy and precision. The S/N ratio is typically ≥ 3 for LOD and ≥ 10 for LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

  • Protocol: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Representative Validation Data

The following tables summarize the expected results from a successful method validation.

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 25,150
10.0 253,800
25.0 635,500
50.0 1,270,100
100.0 2,545,200

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Acceptance Criteria Result
Accuracy 80% 98.0 - 102.0% Recovery 99.5%
100% 98.0 - 102.0% Recovery 100.3%
120% 98.0 - 102.0% Recovery 101.1%
Precision Repeatability (n=6) %RSD ≤ 2.0% 0.85%

| | Intermediate (n=6) | %RSD ≤ 2.0% | 1.22% |

Conclusion

The RP-HPLC method detailed in this application note is simple, robust, and reliable for the quantitative determination of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. By employing a systematic, science-driven approach based on the analyte's physicochemical properties, optimal chromatographic conditions were established. The subsequent validation, performed according to stringent ICH Q2(R2) guidelines, demonstrates that the method possesses excellent linearity, accuracy, and precision.[1] This protocol is well-suited for routine quality control analysis and can serve as a foundational method for further studies involving this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]

  • MDPI. (2023). Salicylanilides and Their Anticancer Properties. [Link]

  • ACS Publications. (2021). Solubility Measurement and Data Correlation of Salicylanilide in 12 Pure Solvents at Temperatures Ranging from 283.15 to 323.15 K. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621>. [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • PubMed. (1970). Absorption and action spectra studies on bithionol and halogenated salicylanilide photosensitivity. [Link]

  • ACS Publications. (2021). Solubility Measurement and Data Correlation of Salicylanilide in 12 Pure Solvents at Temperatures Ranging from 283.15 to 323.15 K. [Link]

  • PubChem. 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. [Link]

  • Academia.edu. UV-VIS Absorption Spectral Studies of N, N ′ - Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. [Link]

  • ResearchGate. (2024). UV absorption spectra of salicylidene-3-methylaniline (2.10 À4 M) in 60% dioxane-water at different pH values. [Link]

  • PMC. (2021). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. [Link]

  • ResearchGate. (2021). Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-phenylbenzamide Synthesis and Its Intermediate Compounds. [Link]

  • Juniper Publishers. (2021). Experimental Study of the Effect of UVB Absorbers and Salicylic Acid Derivatives on the Release and Production of Interleukin-1. [Link]

  • SIELC Technologies. (2018). Separation of Benzamide on Newcrom R1 HPLC column. [Link]

  • PubChem. 5-Chloro-2-hydroxybenzamide. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Mass spectrometry fragmentation pattern of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Mass Spectrometric Fragmentation of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Abstract: This document provides a comprehensive guide to the analysis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide using mass spectrometry. We delve into the predicted fragmentation patterns under electrospray ionization (ESI) coupled with collision-induced dissociation (CID), offering insights into the structural elucidation of this and similar halogenated benzamide compounds. Detailed protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is a complex molecule featuring multiple functional groups that are significant in medicinal chemistry and material science. Its structure combines a substituted benzamide core with two distinct halogenated aromatic rings. The accurate identification and structural confirmation of such molecules are paramount in drug discovery, metabolite identification, and quality control. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a definitive tool for this purpose, providing not only molecular weight but also a structural "fingerprint" through controlled fragmentation.[1]

This application note serves as a technical guide, explaining the causality behind the fragmentation of the title compound. We will explore the primary cleavage sites and rearrangement reactions that govern its dissociation in the gas phase. The presence of two chlorine atoms provides a distinct isotopic signature, which is a powerful diagnostic tool for identifying fragments that retain these halogens.[2]

Predicted Fragmentation Pathways

The fragmentation of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is initiated by ionizing the molecule, typically forming a protonated molecule [M+H]⁺ in positive-mode electrospray ionization (ESI). ESI is selected as a "soft ionization" technique to minimize in-source fragmentation, ensuring the molecular ion is abundant enough for subsequent MS/MS analysis.[3] The fragmentation is then induced in a collision cell through collision-induced dissociation (CID), where the ion's kinetic energy is converted into internal energy, causing bond cleavage.[4][5][6]

The structure of the parent molecule suggests several high-probability fragmentation pathways, governed by the stability of the resulting fragment ions and neutral losses.

Molecular Structure and Isotopic Profile
  • Molecular Formula: C₁₅H₁₃Cl₂NO₂

  • Monoisotopic Mass: 325.0323 g/mol

  • Key Structural Features:

    • A 5-chloro-2-hydroxybenzamide moiety.

    • A 3-(1-chloroethyl)phenyl group.

    • An amide linkage, a common and predictable fragmentation site.

The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes with a natural abundance ratio of approximately 3:1) will result in a characteristic isotopic pattern for the molecular ion ([M+H]⁺) at m/z 326, 328, and 330. This pattern is crucial for confirming the identity of the parent ion and any chlorine-containing fragments.

Primary Fragmentation Mechanisms
  • Amide Bond Cleavage (Pathway A): The most common fragmentation pathway for N-aryl benzamides is the cleavage of the C-N amide bond.[7][8] This is a charge-remote fragmentation that can lead to two primary fragment ions, depending on where the charge is retained.

    • Formation of the Benzoyl Cation (Fragment A1): Cleavage of the amide bond with charge retention on the benzoyl portion results in the formation of the 5-chloro-2-hydroxybenzoyl cation at m/z 155 . This is a highly stabilized acylium ion. The presence of a single chlorine atom would give this fragment a characteristic isotopic peak at m/z 157.

    • Formation of the Anilino Cation (Fragment A2): Alternatively, charge retention on the aniline portion yields the 3-(1-chloroethyl)aniline radical cation at m/z 155 . This fragment also contains one chlorine atom and will exhibit an isotopic peak at m/z 157. High-resolution mass spectrometry would be required to distinguish between fragments A1 and A2.[1]

  • Cleavage of the Chloroethyl Group (Pathway B): The chloroethyl side chain is another labile site.

    • Loss of a Chlorine Radical (Fragment B1): Cleavage of the C-Cl bond from the ethyl group can lead to the formation of a carbocation. Loss of a Cl• radical from the [M+H]⁺ ion would result in a fragment at m/z 290 .

    • Benzylic Cleavage (Fragment B2): Cleavage of the bond between the ethyl group and the phenyl ring (benzylic cleavage) is highly favorable due to the stability of the resulting benzyl-type carbocation. This would lead to the loss of a C₂H₄Cl radical and the formation of an ion at m/z 262 .

  • Rearrangements and Secondary Fragmentations:

    • Loss of CO from the Benzoyl Cation: The 5-chloro-2-hydroxybenzoyl cation (m/z 155) can undergo a subsequent neutral loss of carbon monoxide (CO) to form the 4-chlorophenol-derived cation at m/z 127 .[9]

    • Loss of HCl: The elimination of a neutral hydrogen chloride (HCl) molecule is a common pathway for chlorinated compounds. This could occur from the chloroethyl group, leading to a fragment from the [M+H]⁺ ion at m/z 290 .

The proposed fragmentation pathways are visualized in the diagram below.

G cluster_path_a Pathway A: Amide Cleavage cluster_path_b Pathway B: Side-Chain Cleavage parent [M+H]⁺ 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide m/z 326/328/330 fragA1 Fragment A1 5-Chloro-2-hydroxybenzoyl cation m/z 155/157 parent->fragA1 Loss of C₉H₁₀ClN fragA2 Fragment A2 3-(1-chloroethyl)aniline cation m/z 155/157 parent->fragA2 Loss of C₇H₄ClO₂ fragB1 Fragment B1 Loss of Cl radical m/z 290/292 parent->fragB1 - Cl• fragB2 Fragment B2 Benzylic Cleavage m/z 262/264 parent->fragB2 - C₂H₄Cl• fragA1_child 4-Chlorophenol-derived cation m/z 127/129 fragA1->fragA1_child - CO

Caption: Proposed ESI-MS/MS fragmentation pathways for the title compound.

Experimental Protocols

The following protocols are designed to be a self-validating system, providing a robust starting point for method development.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from its matrix and prepare it in a solvent compatible with LC-MS analysis.[10]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide standard and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards (e.g., 1 ng/mL, 10 ng/mL, 100 ng/mL, 1000 ng/mL). This series will be used for instrument optimization and calibration.

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), a suitable extraction technique such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) must be employed to remove interferences.

LC-MS/MS Analysis Workflow

The workflow involves separating the analyte from other components using liquid chromatography before it enters the mass spectrometer for ionization and fragmentation.

workflow cluster_prep Offline Preparation cluster_online Online LC-MS/MS System cluster_analysis Data Processing prep Sample Preparation (Dissolution, Dilution, Extraction) lc LC Separation (C18 Column, Gradient Elution) prep->lc esi ESI Source (Ionization) lc->esi ms1 MS1: Quadrupole 1 (Precursor Ion Selection: m/z 326) esi->ms1 cid MS: Quadrupole 2 (Collision Cell) (Fragmentation with N₂ or Ar gas) ms1->cid ms2 MS2: Quadrupole 3 / TOF (Fragment Ion Analysis) cid->ms2 data Data Interpretation (Spectrum vs. Predicted Fragments) ms2->data

Caption: General workflow for LC-MS/MS analysis.
Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Parameter Suggested Setting Causality / Rationale
LC System
ColumnC18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)Provides good retention and separation for moderately non-polar compounds like the analyte.
Mobile Phase AWater + 0.1% Formic AcidFormic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.
Mobile Phase BAcetonitrile + 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Flow Rate0.3 mL/minA typical flow rate for analytical LC-MS.
GradientStart at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.A standard gradient to elute compounds of varying polarity.
MS System
Ionization ModePositive Electrospray Ionization (ESI+)The amide nitrogen is a site of protonation, making positive mode suitable.[11][12]
Capillary Voltage3.5 kVOptimized to achieve stable spray and efficient ionization.
Gas Temperature300 °CAids in the desolvation of droplets from the ESI source.
Data AcquisitionFull Scan (MS1) followed by Targeted MS/MS (Product Ion Scan)The full scan confirms the presence and isotopic pattern of the precursor ion. The MS/MS scan provides the fragmentation pattern for structural confirmation.[13]
Precursor Ion (MS/MS)m/z 326.0 (the monoisotopic mass of the protonated molecule)Specifically selects the parent ion for fragmentation.
Collision GasArgon or NitrogenInert gases used to induce fragmentation through collisions.[5]
Collision Energy (CE)Ramped from 10-40 eVA range of energies is used to produce a rich fragmentation spectrum. Lower energies may only break the weakest bonds, while higher energies induce more extensive fragmentation.
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)QqQ is excellent for targeted quantification, while Q-TOF provides high mass accuracy for formula determination of fragments.[14]

Data Interpretation and Expected Results

The resulting MS/MS spectrum should be analyzed for the presence of the predicted fragment ions. The relative abundance of these ions provides insight into the stability of different parts of the molecule.

Table of Predicted Fragment Ions:

m/z (Monoisotopic) Isotopic Pattern Proposed Structure / Neutral Loss Pathway Confidence
326.0M, M+2, M+4[M+H]⁺: Protonated Parent Molecule-High
290.0M, M+2Loss of HCl or Cl•B1Moderate
262.0M, M+2Benzylic cleavage: Loss of C₂H₄Cl•B2Moderate-High
155.0M, M+2Fragment A1: 5-chloro-2-hydroxybenzoyl cationA1High
155.0M, M+2Fragment A2: 3-(1-chloroethyl)aniline cationA2High
127.0M, M+2Secondary fragment from A1: Loss of COA1High

Key Observations to Validate Structure:

  • Isotopic Signatures: The most critical step is to verify the chlorine isotopic patterns. The parent ion at m/z 326 should have a corresponding peak at m/z 328 (~65% intensity) and m/z 330 (~10% intensity). Fragments containing a single chlorine atom (e.g., m/z 155, 127) should exhibit an M+2 peak with an intensity of approximately one-third of the monoisotopic peak.[2]

  • High-Abundance Fragments: The amide bond cleavage leading to the stabilized acylium ion (m/z 155) is expected to be a dominant fragmentation pathway, likely resulting in one of the most intense peaks (base peak) in the spectrum.[7][9]

Conclusion

The mass spectrometric analysis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide provides a wealth of structural information through predictable fragmentation pathways. By combining a systematic LC-MS/MS approach with an understanding of fundamental fragmentation mechanisms such as amide bond cleavage and benzylic cleavage, researchers can confidently identify and characterize this molecule. The distinct isotopic signature afforded by the two chlorine atoms serves as an invaluable tool for fragment ion confirmation. The protocols and insights provided in this note offer a solid foundation for the analysis of this and other related halogenated compounds.

References

  • Cole, R. B. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1038-1046.
  • BenchChem. (2025).
  • Cole, R. B. (2000).
  • Slideshare. (2013). Mass Spectrometry analysis of Small molecules.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • The Royal Society of Chemistry. (n.d.).
  • Kruve, A., & Kaupmees, K. (2017).
  • TIGP. (2022). Application of Mass Spectrometry on Small Molecule Analysis.
  • BenchChem. (2025). Application Note: Mass Spectrometric Fragmentation Analysis of N-Isobutylbenzamide. BenchChem.
  • RSC Publishing. (n.d.).
  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2020). 16.
  • Wikipedia. (n.d.).
  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.
  • MagLab. (2025).

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Application Note: 1H and 13C NMR Spectroscopy Characterization of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is a complex organic molecule with potential applications in pharmaceutical and materials science research. Its structure combines several key functional groups: a substituted salicylamide core and a chloroethyl-substituted aniline moiety. Precise structural confirmation and purity assessment are paramount for its intended applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom.[1][2] This application note provides a comprehensive guide to the characterization of this compound using 1H and 13C NMR spectroscopy, intended for researchers, scientists, and drug development professionals.

Principles of NMR Characterization of Substituted Benzamides

The structural elucidation of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide by NMR relies on the analysis of several key parameters:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the nucleus. Protons and carbons in different functional groups (aromatic, aliphatic, amide, hydroxyl) resonate at characteristic chemical shifts.[3][4]

  • Integration: In 1H NMR, the area under a signal is proportional to the number of protons giving rise to that signal, allowing for the determination of the relative ratios of different types of protons.[3][4]

  • Spin-Spin Coupling (J-coupling): The interaction between neighboring non-equivalent nuclei leads to the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J) provides information about the connectivity of atoms.

  • 13C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule.[5] The chemical shift of the carbonyl carbon is particularly diagnostic for benzamides.[1]

Predicted Molecular Structure and Atom Numbering

To facilitate the interpretation of the NMR spectra, a clear and consistent atom numbering system is essential.

Caption: Numbering scheme for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR spectra are contingent upon meticulous sample preparation.[6] The following protocol is recommended for routine characterization.

Materials:

  • 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)[7]

  • Deuterated solvent (e.g., DMSO-d6, CDCl3), 0.6-0.7 mL[7][8]

  • High-quality 5 mm NMR tubes[9]

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. DMSO-d6 is often a good choice for benzamides due to its excellent solubilizing power for polar compounds and its ability to allow observation of exchangeable protons (-OH, -NH).[10]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

  • Mixing: Gently vortex the vial until the sample is fully dissolved. Visually inspect for any suspended particles.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

1H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise ratio).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-16 ppm.

  • Temperature: 298 K.

13C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum correctly.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for 1H and 39.52 ppm for 13C) or an internal standard like tetramethylsilane (TMS).[11]

  • Integrate the signals in the 1H NMR spectrum.

  • Pick and label the peaks in both spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire 1H & 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate (1H) calibrate->integrate assign Assign Signals integrate->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR characterization.

Data Interpretation and Discussion

The following tables provide predicted chemical shifts and multiplicities for the 1H and 13C NMR spectra of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. These predictions are based on established chemical shift ranges for analogous structures and substituent effects.[1][11][12]

Predicted 1H NMR Spectral Data (in DMSO-d6)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted J-coupling (Hz)
-OH (Phenolic)~10.0 - 12.0Broad Singlet1H-
-NH (Amide)~9.5 - 10.5Singlet1H-
H6~7.8 - 8.0Doublet1HJ ≈ 2.5
H4~7.4 - 7.6Doublet of Doublets1HJ ≈ 8.8, 2.5
Aromatic (3'-substituted ring)~7.2 - 7.8Multiplet4H-
H3~7.0 - 7.2Doublet1HJ ≈ 8.8
-CH(Cl)-~5.2 - 5.5Quartet1HJ ≈ 6.8
-CH3~1.7 - 1.9Doublet3HJ ≈ 6.8
  • Aromatic Region (6.5-8.5 ppm): The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling.[13] The protons on the 5-chlorosalicylamide ring (H3, H4, H6) will show a characteristic splitting pattern. The four protons on the 3-(1-chloroethyl)phenyl ring will appear as a complex multiplet.

  • Amide and Hydroxyl Protons: The amide (-NH) and hydroxyl (-OH) protons are expected to appear as broad singlets at downfield chemical shifts, and their positions can be concentration and temperature-dependent.[3][10] A D2O exchange experiment can confirm their assignment.

  • Aliphatic Region: The methine proton of the chloroethyl group (-CH(Cl)-) is expected to be a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH3) will appear as a doublet.

Predicted 13C NMR Spectral Data (in DMSO-d6)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Amide Carbonyl)~165 - 175
C2 (C-OH)~155 - 160
C1', C3'~135 - 145
Aromatic Carbons~115 - 135
C5 (C-Cl)~120 - 125
Cα (-CH(Cl)-)~55 - 65
Cβ (-CH3)~20 - 25
  • Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the downfield region, typically between 165-180 ppm.[1]

  • Aromatic Carbons: The aromatic carbons will appear in the range of 110-160 ppm.[12][14] The carbon attached to the hydroxyl group (C2) will be significantly downfield, while the carbon attached to the chlorine atom (C5) will also be influenced.

  • Aliphatic Carbons: The carbon atom bearing the chlorine (-CH(Cl)-) will be deshielded and appear further downfield compared to a typical sp3 carbon.

Advanced NMR Techniques for Complete Structural Assignment

For an unambiguous assignment of all proton and carbon signals, especially in the complex aromatic regions, two-dimensional (2D) NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks, helping to identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C), allowing for the assignment of carbon signals based on their attached protons.[15]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for identifying connectivity across quaternary carbons (like the carbonyl and substituted aromatic carbons) and linking different molecular fragments.[15]

Conclusion

1H and 13C NMR spectroscopy are powerful and essential techniques for the structural characterization of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, and by careful analysis of chemical shifts, integration, and coupling patterns, researchers can confidently confirm the structure and assess the purity of this compound. The use of advanced 2D NMR techniques can further provide a complete and unambiguous assignment of all NMR signals, ensuring the scientific integrity of subsequent research and development activities.[1]

References

  • PubChem. 5-Chlorosalicylic Acid. National Center for Biotechnology Information. [Link]

  • Ienaşcu, I. M. C., et al. (2014).
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
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  • University of Leicester. NMR Sample Preparation. [Link]

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  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

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  • SpectraBase. Benzamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

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Application Note & Protocol: A Systematic Approach to In Vivo Dosing Strategy and Vehicle Selection for Novel, Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Case Study: 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Abstract

The translation of promising new chemical entities (NCEs) from in vitro discovery to in vivo efficacy and safety studies is frequently hampered by poor aqueous solubility. The selection of an appropriate dosing vehicle and strategy is therefore not a trivial procedural step, but a critical determinant of a compound's pharmacokinetic profile, bioavailability, and ultimately, the validity of the entire preclinical study.[1] This guide provides a comprehensive, experience-driven framework for developing a robust in vivo dosing strategy for challenging compounds, using the novel agent 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide as a representative case study. We will refer to this molecule as "Compound Y" throughout this document. The narrative follows a logical progression from initial physicochemical characterization to a multi-tiered vehicle selection funnel, culminating in detailed, route-specific formulation protocols and dosing considerations.

Foundational Step: Physicochemical Characterization

Before any formulation can be rationally designed, a thorough understanding of the compound's intrinsic properties is essential.[2] These characteristics dictate the potential formulation strategies and highlight potential liabilities early in development. For an NCE like Compound Y, the following parameters must be determined.

Property Hypothetical Value for Compound Y Significance & Rationale
Aqueous Solubility < 0.1 µg/mL at pH 7.4The extremely low aqueous solubility immediately indicates that a simple aqueous solution for dosing is not feasible and that solubility-enhancing techniques will be required.[3]
pKa 8.2 (phenolic hydroxyl)As a weak acid, solubility may be increased at a higher pH. However, for in vivo use, especially intravenous, formulations must remain within a physiologically tolerable pH range (typically 4.5-8.0).[4]
LogP 4.8The high LogP value suggests the compound is highly lipophilic, making it a candidate for lipid-based formulations or co-solvent systems, but also prone to precipitation in aqueous environments.[5]
Solubility in Excipients Soluble in DMSO (>100 mg/mL), PEG 300 (25 mg/mL), Ethanol (15 mg/mL); Poorly soluble in Corn Oil (<1 mg/mL)This data is crucial for identifying promising organic solvents and co-solvents. The high solubility in DMSO makes it a good starting solvent for co-solvent systems.[6] The poor oil solubility makes a simple oil-based vehicle less attractive.
Physical Form Crystalline SolidThe crystalline state is generally more stable but often has lower solubility than an amorphous form. This stability is important for developing robust, long-term formulations.[7]

The Vehicle Selection Funnel: A Rationale-Driven Approach

The choice of vehicle is a process of elimination and optimization, balancing the need for solubilization with the imperative of minimizing vehicle-induced toxicity and artifacts.[8][9] The intended route of administration is the primary determinant of the available options.[1]

VehicleSelectionWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Validation Route Define Route of Administration (e.g., PO, IP, IV) Solubility_Check Aqueous Solubility > Required Dose Concentration? Route->Solubility_Check Aqueous_Solution Formulate in Saline / PBS Solubility_Check->Aqueous_Solution Yes Suspension Oral Route? Prepare Aqueous Suspension (e.g., with Methylcellulose) Solubility_Check->Suspension No CoSolvent Parenteral Route? Develop Co-Solvent System (e.g., DMSO/PEG/Tween) Solubility_Check->CoSolvent Tolerability Pilot Tolerability Study (Vehicle Control Group is Essential) Aqueous_Solution->Tolerability Complexation Consider Advanced Formulation (e.g., Cyclodextrin Complexation) Suspension->Complexation If suspension shows poor bioavailability Suspension->Tolerability CoSolvent->Tolerability Complexation->Tolerability Stability Assess Formulation Stability (Precipitation, Degradation) Tolerability->Stability Stability->CoSolvent Not Acceptable, Re-formulate Final Final Formulation Protocol Stability->Final Acceptable

Caption: Decision workflow for selecting an appropriate in vivo vehicle.
Commonly Used Excipients

The table below summarizes excipients frequently used for poorly soluble compounds. The key is to use the minimum concentration required to achieve the desired dose, thereby reducing the risk of vehicle toxicity.[10]

Excipient Class Examples Mechanism of Action Common Routes Key Considerations
Suspending Agents Methylcellulose (MC), Carboxymethylcellulose (CMC), Xanthan GumIncrease viscosity of the aqueous phase to slow particle sedimentation.[11]Oral (p.o.)Can interfere with absorption. Some, like MC, have been noted to cause organ damage with repeated IP administration.[12]
Co-solvents DMSO, PEG 300/400, Propylene Glycol, EthanolReduce the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.[13]p.o., IP, IV (with caution)Can cause toxicity, hemolysis, or pain at high concentrations. DMSO can have pharmacological effects of its own.[8][9]
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELForm micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[1][7]p.o., IP, IVCan cause hypersensitivity reactions (especially Cremophor®) and may alter drug distribution.[1]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HPβCD)Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin's lipophilic core.[13]p.o., IP, IVCan have dose-limiting renal toxicity. May alter the free drug concentration and pharmacokinetics.
Oils Corn Oil, Sesame OilSimple non-polar vehicles for highly lipophilic compounds.[14]p.o., IP, SCNot suitable for IV use. Absorption can be slow and variable.[6]

Detailed Formulation & Dosing Protocols

Based on the hypothetical properties of Compound Y, here are detailed protocols for three common administration routes. Crucially, all formulations should be prepared fresh daily unless stability data proves otherwise.

Protocol 1: Oral Gavage (p.o.) - Aqueous Suspension

This is often the simplest and first-choice approach for initial efficacy and toxicology studies.

Objective: To prepare a uniform 10 mg/mL suspension of Compound Y in 0.5% methylcellulose for oral gavage in mice.

Materials:

  • Compound Y powder

  • Methylcellulose (MC, ~400 cP)

  • Sterile water for injection

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and sterile tubes

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.5% (w/v) MC solution by slowly adding 50 mg of MC powder to 10 mL of hot (~80°C) sterile water while stirring. Once dispersed, cool the solution in an ice bath while continuing to stir until it becomes clear and viscous. Rationale: MC dissolves more readily in cold water after initial dispersion in hot water.

  • Compound Weighing: Accurately weigh the required amount of Compound Y. For a 5 mL final volume at 10 mg/mL, weigh 50 mg of the compound.

  • Particle Size Reduction (Optional but Recommended): Place the weighed Compound Y in a mortar. Add a few drops of the 0.5% MC vehicle to form a thick paste and triturate with the pestle for 2-3 minutes. This process, known as levigation, breaks down particle agglomerates and aids in creating a finer, more uniform suspension.[2]

  • Suspension Formation: Gradually add the remaining 0.5% MC vehicle to the paste in the mortar while continuing to mix.

  • Homogenization: Transfer the mixture to a sterile tube containing a magnetic stir bar. Place on a stir plate and stir continuously for at least 30 minutes before dosing.

  • Dosing: Use a magnetic stirrer to ensure the suspension is homogenous immediately before drawing up each dose. Administer to the animal using an appropriate-sized gavage needle. Rationale: Suspensions will settle over time; continuous stirring is essential to ensure accurate and consistent dosing.[2]

Protocol 2: Intraperitoneal (IP) Injection - Co-Solvent System

This route is often used to bypass first-pass metabolism and achieve higher systemic exposure. A clear, solubilized formulation is highly preferred to avoid irritation and ensure bioavailability.[15]

Objective: To prepare a 5 mg/mL solution of Compound Y in a 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% Saline vehicle (v/v/v/v).

CoSolventWorkflow cluster_0 Organic Phase cluster_1 Aqueous Phase Addition Compound 1. Weigh Compound Y DMSO 2. Add DMSO Compound->DMSO Vortex1 Vortex/Sonicate until fully dissolved DMSO->Vortex1 PEG_Tween 3. Add PEG 300 & Tween 80 Vortex1->PEG_Tween Vortex2 Vortex to mix PEG_Tween->Vortex2 Saline 4. Add Saline DROPWISE Vortex3 Vortex VIGOROUSLY during addition Saline->Vortex3 Final 5. Final clear solution Vortex3->Final

Caption: Critical workflow for preparing a multi-component co-solvent system.

Materials:

  • Compound Y powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG 300), USP grade

  • Polysorbate 80 (Tween 80)

  • Sterile 0.9% Saline

  • Sterile tubes and syringes

Step-by-Step Methodology:

  • Calculation: To prepare 1 mL of a 5 mg/mL solution, you will need: 5 mg of Compound Y, 100 µL of DMSO, 400 µL of PEG 300, 50 µL of Tween 80, and 450 µL of Saline.

  • Initial Solubilization: In a sterile tube, add the 100 µL of DMSO to the 5 mg of Compound Y powder. Vortex and/or sonicate until the powder is completely dissolved. This is the most critical step. Rationale: The compound must be fully dissolved in the primary organic solvent before any aqueous components are introduced.[6]

  • Addition of Co-solvents/Surfactants: Add the 400 µL of PEG 300 and 50 µL of Tween 80 to the DMSO solution. Vortex thoroughly to create a homogenous organic phase.

  • Aqueous Phase Addition: This step is highly prone to causing precipitation if done incorrectly. Add the 450 µL of saline dropwise while continuously and vigorously vortexing the mixture.[6] Rationale: Slow, gradual addition of the aqueous phase allows the co-solvents and surfactants to maintain the drug in solution as the vehicle polarity increases, preventing it from "crashing out."

  • Final Inspection: The final formulation should be a clear, precipitate-free solution. If the solution is cloudy, gentle warming (to 37°C) or brief sonication may help, but if precipitation persists, the formulation is not viable and may need adjustment (e.g., increasing the co-solvent percentage, if tolerated by the animal).[6]

Protocol 3: Intravenous (IV) Injection - Solubilized Formulation

IV administration requires the most stringent formulation criteria, as the solution is introduced directly into the bloodstream. The formulation must be sterile, isotonic, and within a physiological pH range to prevent embolism, hemolysis, and pain.[16]

Objective: To prepare a 1 mg/mL solution of Compound Y using hydroxypropyl-β-cyclodextrin (HPβCD) for IV injection in rats.

Materials:

  • Compound Y powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile 5% Dextrose in Water (D5W)

  • Sterile filter (0.22 µm)

  • pH meter and adjustment solutions (e.g., 0.1N HCl, 0.1N NaOH)

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HPβCD in D5W. For 10 mL, dissolve 2 g of HPβCD in 10 mL of D5W. Stir until clear. Rationale: D5W is an isotonic diluent commonly used for IV formulations.[16]

  • Complexation: Add 10 mg of Compound Y to the 10 mL of 20% HPβCD solution.

  • Solubilization: Stir the mixture, protected from light, at room temperature for 12-24 hours to allow for the formation of the inclusion complex. Sonication can be used to accelerate this process.

  • pH Adjustment: Check the pH of the final solution. If it is outside the acceptable range for IV injection (e.g., pH 4.5-8.0), adjust it carefully using dilute acid or base.[4]

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This is a mandatory step to remove any potential microbial contamination and particulates.[16]

  • Final Inspection: The final product must be a completely clear solution, free of any visible particles.

In Vivo Dosing & Administration Guidelines

Proper administration technique is as important as the formulation itself.

Dose Calculation: The concentration of your dosing solution depends on the desired dose (in mg/kg) and the dosing volume (in mL/kg).[17]

  • Required Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

  • Example: For a 10 mg/kg dose in a mouse with a dosing volume of 10 mL/kg (oral), the required concentration is 1 mg/mL.

Recommended Maximum Dosing Volumes: Administering excessive volumes can cause pain, distress, and physiological changes, confounding experimental results.[18] The following are generally accepted guidelines.

Species Route Maximum Recommended Volume Recommended Needle Gauge
Mouse (~25g) Oral (p.o.)10 mL/kg (0.25 mL)20-22g (gavage)
Intraperitoneal (i.p.)10 mL/kg (0.25 mL)25-27g
Intravenous (i.v.)5 mL/kg (0.125 mL)27-30g
Subcutaneous (s.c.)10 mL/kg (0.25 mL)25-27g
Rat (~250g) Oral (p.o.)10 mL/kg (2.5 mL)18-20g (gavage)
Intraperitoneal (i.p.)10 mL/kg (2.5 mL)23-25g
Intravenous (i.v.)5 mL/kg (1.25 mL)23-25g
Subcutaneous (s.c.)5 mL/kg (1.25 mL)23-25g

(Source: Adapted from multiple institutional and published guidelines)[18][19]

Essential Practices:

  • Vehicle Control Group: Always include a group of animals that receives the vehicle alone. This is the only way to differentiate the effects of the compound from the effects of the vehicle.[1]

  • Animal Acclimation: Acclimate animals to handling and restraint to minimize stress during dosing.[20]

  • Aseptic Technique: For all parenteral (injectable) routes, use sterile materials and aseptic techniques to prevent infection.

  • Monitoring: Carefully monitor animals after dosing for any adverse reactions, such as pain, irritation at the injection site, or changes in behavior.[18]

References

  • BenchChem. (n.d.). Vehicle Formulation for Intraperitoneal Injection of Poorly Soluble Compounds.
  • BenchChem. (n.d.). Dissolution of Poorly Soluble Compounds for In Vivo Studies.
  • Protheragen. (n.d.). Solubilizer Excipients.
  • Lee, Y., et al. (2003). An intravenous formulation decision tree for discovery compound formulation development.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Ribeiro, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 72-83.
  • BenchChem. (n.d.). Preparing Danthron Formulations for In Vivo Studies.
  • University of Arizona IACUC. (2018). Dosing Volumes, Needle, Minipump Guidelines.
  • Prisys Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models.
  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?
  • Lubrizol. (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • Drug Development & Delivery. (2021). Considerations in Formulation Development of Injectable Solutions.
  • Anson, B., et al. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Journal of Pharmacological and Toxicological Methods.
  • Ribeiro, R., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Canadian Council on Animal Care. (2025). CCAC guidelines: Scientific procedures (Part A - Administration of substances and biological sampling).
  • Singh, M., & Kumar, D. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1335-1350.
  • Igarashi, Y., et al. (2015). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 40(6), 727-738.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals.
  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201-230.
  • McGill University. (2025). SUBSTANCE ADMINISTRATION. Retrieved from McGill University Animal Care Committee.
  • Lubrizol. (2024). A Guide to Oral Suspensions for Formulation Scientists.
  • Haliski, M. (2019). Take Care with Repeated Drug Administration via the Intraperitoneal Route. University of Washington.
  • Behl, M., et al. (2020). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutical Research, 37(1), 12.
  • National University of Singapore. (n.d.). Recommended Volume for Administered Substances.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide . As a highly lipophilic salicylanilide derivative, this compound presents significant challenges in biological assays due to its poor aqueous solubility, tendency to form colloidal aggregates, and high non-specific binding.

This center provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to ensure the scientific integrity of your in vitro and cell-based assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide precipitate immediately upon dilution into my assay buffer?

Answer: The precipitation is driven by the compound's thermodynamic instability in water. The molecular structure consists of a 5-chloro-2-hydroxybenzamide core linked to a 3-(1-chloroethyl)phenyl moiety. The presence of two chlorine atoms and two aromatic rings significantly elevates its partition coefficient (LogP)[1]. Furthermore, salicylanilides form strong intramolecular hydrogen bonds between the 2-hydroxyl group and the amide carbonyl[2]. This internal H-bonding satisfies the molecule's polar groups, reducing their ability to interact with water molecules and driving the compound out of the aqueous phase.

Q2: I am observing inconsistent IC50 values, flat dose-response curves, and poor structure-activity relationships (SAR). Is the compound degrading?

Answer: It is highly likely that your compound is not degrading, but rather undergoing colloidal aggregation . When highly hydrophobic compounds exceed their critical aggregation concentration (CAC) in aqueous buffers, they phase-separate into colloidal particles (typically 50–1000 nm in radius)[3]. These colloids act as "promiscuous inhibitors" by non-specifically adsorbing and partially denaturing the target proteins on their surface[4]. This phenomenon, extensively characterized by the Shoichet Laboratory, is one of the leading causes of false positives and flat dose-response curves in high-throughput screening (HTS)[3].

Q3: How can I differentiate between true target engagement and colloidal aggregation in my biochemical assays?

Answer: You must implement self-validating control experiments. Colloidal aggregation is highly sensitive to the addition of non-ionic detergents. If you add a small amount of detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer, true specific binding will remain unaffected, whereas colloidal aggregates will be disrupted into micelles, abolishing the false inhibitory effect[4]. Alternatively, increasing the enzyme concentration can saturate the colloid surfaces, shifting the apparent IC50—a hallmark of aggregate-based inhibition[5].

Q4: I am moving from biochemical assays to cell-based assays. Can I still use detergents to solubilize the compound?

Answer: No. Detergents like Triton X-100 or Tween-20 will lyse cell membranes or cause severe cytotoxicity at concentrations required for solubilization[6]. For cell-based assays, the preferred method is the use of Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity that can encapsulate the lipophilic compound, acting as a "Trojan horse" to deliver the monomeric drug to the cells without disrupting the cell membrane,[7].

Part 2: Solubilization Strategies & Data Presentation

To select the appropriate solubilization strategy, consult the quantitative parameters in the table below.

Table 1: Comparison of Solubilization Strategies for Hydrophobic Salicylanilides
StrategyMechanism of ActionBest Suited ForMax Recommended ConcentrationKey Limitations
DMSO (Co-solvent) Disrupts water hydrogen bonding networkStock solutions, tolerant biochemical assays< 1% (v/v) final in assayHigh toxicity in cells; precipitation upon dilution.
Tween-20 / CHAPS Micellar encapsulationBiochemical assays, HTS0.01% - 0.1% (w/v)Lyses cells; can interfere with membrane protein targets.
HP-β-Cyclodextrin Host-guest inclusion complexationCell-based assays, in vivo dosingUp to 20% (w/v)May deplete cellular cholesterol at very high doses.
BSA Supplementation Acts as a carrier proteinAssays prone to plasticware binding0.1% (w/v)Can shift apparent IC50 by acting as a compound sink.

Part 3: Visualizations of Workflows and Mechanisms

The following diagrams illustrate the logical decision-making process for handling this compound and the physical mechanisms of its behavior in solution.

Workflow Start Dissolve in 100% DMSO (10-50 mM Stock) Dilute Dilute in Assay Buffer (Target <1% DMSO) Start->Dilute Check Visual/DLS Check Precipitation or Aggregation? Dilute->Check Clear Proceed with Assay Check->Clear No Aggregated Aggregation Detected Check->Aggregated Yes Strategy1 Biochemical Assay: Add 0.01% Tween-20 Aggregated->Strategy1 Strategy2 Cell-Based Assay: Complex with HP-β-CD Aggregated->Strategy2 Strategy1->Dilute Retest Strategy2->Dilute Retest

Figure 1: Decision tree for overcoming compound precipitation and aggregation in biological assays.

Mechanism cluster_agg Aqueous Buffer (No Excipients) cluster_sol With Solubilizing Agents Monomer Free Monomer (Hydrophobic) Colloid Colloidal Aggregate Monomer->Colloid Phase Separation Micelle Detergent Micelle Monomer->Micelle + Tween-20 CD HP-β-CD Complex Monomer->CD + HP-β-CD Enzyme Sequestered Enzyme (False Hit) Colloid->Enzyme Adsorption Active Target Engagement (True Hit) Micelle->Active Delivery CD->Active Delivery

Figure 2: Physical mechanisms of colloidal aggregation versus micellar and cyclodextrin solubilization.

Part 4: Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complexes for Cell-Based Assays

This protocol ensures the compound is delivered to cells in a monomeric, soluble state without the use of toxic organic solvents,[7].

Materials:

  • 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Milli-Q Water

  • 0.22 µm PTFE syringe filter

Step-by-Step Methodology:

  • Prepare the Carrier Solution: Dissolve HP-β-CD in Milli-Q water to achieve a 20% (w/v) solution. Stir continuously at room temperature until completely clear.

  • Compound Addition: Weigh the required amount of the compound to achieve a target concentration of 1 mM. Slowly add the powder to the stirring HP-β-CD solution.

  • Complexation (Kneading/Stirring): Stir the suspension vigorously at 37°C for 24–48 hours. The hydrophobic cavity of the cyclodextrin will gradually encapsulate the compound, transitioning the cloudy suspension to a clear solution.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Validation: Quantify the final concentration of the dissolved compound using HPLC-UV. Use this stock to dilute directly into your cell culture media.

  • Vehicle Control: Critical Step. You must run a parallel vehicle control containing the exact final concentration of empty HP-β-CD in your cell viability assays (e.g., MTT/MTS assays) to baseline any carrier-induced metabolic effects[6].

Protocol 2: Dynamic Light Scattering (DLS) Verification of Monomeric State

To ensure your biochemical assay is free of colloidal aggregates, utilize DLS as a self-validating quality control step[8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your exact biochemical assay buffer (including salts, pH, and any co-solvents like 1% DMSO). Filter through a 0.1 µm filter to remove dust.

  • Spike Compound: Add 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide to the buffer at the maximum concentration used in your assay (e.g., 10 µM).

  • DLS Measurement: Load the sample into a DLS cuvette or plate reader. Measure the scattering intensity and hydrodynamic radius ( Rh​ ).

  • Data Interpretation:

    • Monomeric/Well-behaved: Rh​ < 5 nm. Scattering intensity is comparable to the blank buffer.

    • Colloidal Aggregation: Rh​ between 50 nm and 1000 nm. Scattering intensity is >10-fold higher than the blank[4].

  • Troubleshooting: If aggregates are detected, titrate Tween-20 (0.001% to 0.05%) into the buffer and repeat the DLS measurement until the colloidal peak disappears.

References

  • Grokipedia. "Salicylanilide." Chemical Properties and Aqueous Solubility. Available at: [Link]

  • Universidad de Zaragoza. "New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Activity." (2024). Available at: [Link]

  • National Institutes of Health (NIH) - PMC. "The Ecstasy and Agony of Assay Interference Compounds." Shoichet B.K. et al. Available at:[Link]

  • News-Medical. "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs." Available at: [Link]

  • Nano Today (Elsevier). "Colloidal aggregation: From screening nuisance to formulation nuance." Ganesh A.N. et al. (2018). Available at:[Link]

  • Wyatt Technology. "Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS." Available at: [Link]

  • Molecules (MDPI). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." Saokham P. et al. (2018). Available at:[Link]

  • National Institutes of Health (NIH) - Bookshelf. "Assay Guidance Manual: Cell Viability Assays." Available at:[Link]

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Technical Support Center: Synthesis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthesis and improve yields. The information presented here is based on established chemical principles and field-proven insights.

Overview of the Synthesis

The synthesis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide typically involves the amide coupling of 5-chloro-2-hydroxybenzoic acid and 3-(1-chloroethyl)aniline. This reaction, while seemingly straightforward, presents several challenges due to the electronic properties and steric hindrance of the starting materials. The electron-withdrawing nature of the chloro-substituents on both aromatic rings can decrease the nucleophilicity of the aniline and the reactivity of the carboxylic acid, respectively.

Below is a general reaction scheme:

Synthesis_Overview 5-Chloro-2-hydroxybenzoic_acid 5-Chloro-2-hydroxybenzoic acid Product 5-Chloro-N-[3-(1-chloroethyl)phenyl] -2-hydroxybenzamide 5-Chloro-2-hydroxybenzoic_acid->Product 3-(1-chloroethyl)aniline 3-(1-chloroethyl)aniline 3-(1-chloroethyl)aniline->Product Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Product

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Problem 1: Low or No Product Formation

Q: I am not observing any significant product formation, or the yield is very low. What are the potential causes and how can I address them?

A: Low to no product formation is a frequent issue and can stem from several factors related to reactant quality, reaction conditions, and the choice of reagents.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • Explanation: Impurities in 5-chloro-2-hydroxybenzoic acid or 3-(1-chloroethyl)aniline can interfere with the reaction. The presence of water is particularly detrimental as it can hydrolyze activated intermediates.

    • Solution:

      • Verify Purity: Confirm the purity of your starting materials using techniques like NMR or melting point analysis. Commercially available 5-chloro-2-hydroxybenzoic acid typically has a melting point of 171-172 °C.[1]

      • Drying: Ensure all reactants and solvents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[2][3]

  • Inefficient Carboxylic Acid Activation:

    • Explanation: The carboxylic acid needs to be activated to a more reactive species for the amine to attack. Inadequate activation is a common reason for low yields, especially with electron-deficient anilines.

    • Solution:

      • Choice of Coupling Reagent: Standard coupling reagents like DCC might not be sufficient. Consider more potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[3] These reagents are often more effective for coupling sterically hindered or electronically deactivated substrates.[4][5]

      • In-situ Acyl Halide Formation: An alternative is to convert the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6] This is often a more robust method but requires careful handling of the reagents and byproducts.

  • Low Nucleophilicity of the Aniline:

    • Explanation: The chloroethyl group on the aniline is electron-withdrawing, which reduces the nucleophilicity of the amino group, making it a less effective nucleophile.

    • Solution:

      • Base Selection: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with the aniline.[3] The choice and stoichiometry of the base are critical.[3]

      • Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier. However, this should be done cautiously as it can also lead to side reactions and decomposition.[2] Monitor the reaction closely by TLC or LC-MS.

  • Sub-optimal Reaction Conditions:

    • Explanation: The choice of solvent, temperature, and reaction time significantly impacts the yield.

    • Solution:

      • Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally good choices for amide coupling reactions.[3]

      • Temperature and Time: For challenging couplings, longer reaction times (12-24 hours) at room temperature or gentle heating (e.g., 40-60 °C) may be necessary.[4][7]

Troubleshooting Workflow for Low Yield:

Troubleshooting_Low_Yield Start Low/No Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purify Purify/Dry Reactants & Solvents Check_Purity->Purify Impurities Detected Check_Activation Evaluate Carboxylic Acid Activation Check_Purity->Check_Activation Pure Purify->Check_Activation Change_Coupling_Reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) Check_Activation->Change_Coupling_Reagent Inefficient Acyl_Chloride Consider Acyl Chloride Route (SOCl₂) Check_Activation->Acyl_Chloride Still Low Yield Optimize_Conditions Optimize Reaction Conditions Check_Activation->Optimize_Conditions Adequate Change_Coupling_Reagent->Optimize_Conditions Acyl_Chloride->Optimize_Conditions Adjust_Temp_Time Adjust Temperature and Reaction Time Optimize_Conditions->Adjust_Temp_Time Sub-optimal Change_Solvent Change Solvent (e.g., DMF, DCM) Optimize_Conditions->Change_Solvent Still Low Yield Success Improved Yield Optimize_Conditions->Success Optimized Adjust_Temp_Time->Success Change_Solvent->Success

Caption: A workflow for troubleshooting low product yield.

Problem 2: Formation of Side Products

Q: I am observing significant side products in my reaction mixture, which complicates purification and reduces the overall yield. What are these side products and how can I minimize their formation?

A: The formation of side products is a common challenge, particularly when forcing conditions are required.

Common Side Products & Mitigation Strategies:

  • N-Acylurea Formation (with Carbodiimides like DCC or EDC):

    • Explanation: The O-acylisourea intermediate, formed from the reaction of the carboxylic acid and a carbodiimide, can rearrange to a stable N-acylurea byproduct, which is unreactive and difficult to remove.

    • Mitigation: Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[2] These additives trap the O-acylisourea intermediate to form a more reactive activated ester, which is less prone to side reactions.

  • Self-Condensation of 5-Chloro-2-hydroxybenzoic Acid:

    • Explanation: Under harsh conditions, the activated carboxylic acid can react with the hydroxyl group of another molecule of 5-chloro-2-hydroxybenzoic acid to form an ester dimer.

    • Mitigation:

      • Controlled Addition: Add the coupling reagent slowly to a solution of the carboxylic acid, amine, and base.

      • Pre-activation: Some protocols recommend pre-activating the carboxylic acid for a short period (15-30 minutes) before adding the amine.[3] This can minimize the time the activated species is present in excess.

  • Reaction at the Hydroxyl Group:

    • Explanation: The phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid can potentially compete with the aniline for the activated carboxylic acid, although this is generally less favorable.

    • Mitigation: This is usually not a major side reaction under standard amide coupling conditions. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl of the carboxylic acid can reduce its reactivity.[8]

Problem 3: Difficult Purification

Q: I am struggling to purify the final product. What are the best methods for purification?

A: Purification can be challenging due to the similar polarities of the product and some byproducts.

Purification Strategies:

  • Aqueous Workup:

    • Procedure: After the reaction is complete, quench with water and extract the product with a suitable organic solvent like ethyl acetate.[4] Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[4]

    • Caution: Be mindful that the phenolic hydroxyl group on your product is acidic and may be deprotonated by strong bases, potentially leading to partitioning into the aqueous layer.

  • Crystallization:

    • Explanation: Crystallization is an effective method for obtaining high-purity material. The choice of solvent is crucial.[9]

    • Solvent Systems: Consider recrystallization from solvents like ethanol, or a mixture of ethanol and water.[7][10] The solubility of salicylamide derivatives is influenced by the solvent and temperature.[11]

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly. Seeding with a small crystal of pure product can sometimes induce crystallization.[2]

  • Column Chromatography:

    • Explanation: If crystallization is not effective, column chromatography on silica gel is a reliable alternative.

    • Eluent System: A gradient of ethyl acetate in hexane is a good starting point for elution. The optimal solvent system should be determined by thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this synthesis?

A1: For challenging amide bond formations involving electron-deficient anilines, HATU and COMU are often superior to standard carbodiimides like EDC or DCC.[3] They are more reactive and can lead to higher yields with fewer side reactions. However, they are also more expensive. A cost-effective and often successful alternative is the use of EDC in combination with an additive like HOBt or HOAt.[12]

Q2: Can I use a different base instead of DIPEA?

A2: Yes, other non-nucleophilic bases like triethylamine (Et₃N) or 2,4,6-collidine can be used. However, DIPEA is often preferred due to its steric bulk, which minimizes potential side reactions. The pKa of the base is also a factor to consider.

Q3: Is it necessary to protect the hydroxyl group of 5-chloro-2-hydroxybenzoic acid?

A3: Generally, it is not necessary to protect the phenolic hydroxyl group. Its reactivity is somewhat attenuated by the intramolecular hydrogen bond with the carboxylic acid group.[8] Protecting and deprotecting this group would add extra steps to the synthesis, potentially lowering the overall yield.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] TLC allows for a quick visual assessment of the consumption of starting materials and the formation of the product. LC-MS provides more definitive information about the masses of the components in the reaction mixture, confirming the presence of the desired product and identifying any major side products.

Q5: My product is an oil and won't crystallize. What should I do?

A5: If the product oils out instead of crystallizing, it is likely due to the presence of impurities.[2] First, ensure that all solvent has been removed under high vacuum. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.[2] If these methods fail, purification by column chromatography is the recommended next step.

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-2-hydroxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 3-(1-chloroethyl)aniline (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acyl Chloride Formation and Coupling
  • In a fume hood, carefully add thionyl chloride (1.5 eq) to 5-chloro-2-hydroxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser. A catalytic amount of DMF can be added to facilitate the reaction.[6]

  • Heat the mixture to reflux and stir until the evolution of gas ceases (typically 1-2 hours).

  • Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.

  • In a separate flask, dissolve 3-(1-chloroethyl)aniline (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.2 eq) in the same solvent.

  • Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup as described in Protocol 1 to isolate and purify the product.

Data Summary

ParameterRecommendationRationale
Coupling Reagent HATU, COMU, or EDC/HOBtHigh efficiency for hindered/deactivated substrates.[4][12]
Base DIPEA, 2,4,6-CollidineNon-nucleophilic, prevents side reactions.[3]
Solvent Anhydrous DMF, DCMAprotic polar solvents are generally effective.[3]
Temperature Room Temperature to 60 °CBalances reaction rate with potential for side reactions.[2][7]
Reaction Time 12 - 24 hoursOften required for complete conversion with challenging substrates.[4]
Purification Recrystallization, Column ChromatographyEffective for removing impurities and byproducts.[2][10]

References

  • Synthesis and characterization of some new 5-chloro-2-hydroxy-n-phenylbenzamide derivatives. Farmacia. 2011;59(3):341-349. Available from: [Link]

  • Svärd, M., et al. Crystal Growth of Salicylamide in Organic Solvents. Crystal Growth & Design. 2018;18(11):6853-6863. Available from: [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2009;38(2):606-631. Available from: [Link]

  • Guchhait, S. K., et al. Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Combinatorial Science. 2015;17(3):129-147. Available from: [Link]

  • Madduma Hewage, S. R., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. 2012;53(32):4159-4162. Available from: [Link]

  • Olsson, T., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2011;9(11):4064-4067. Available from: [Link]

  • Process for preparing salicylamide compounds. European Patent Office. EP0143628A2.
  • Nordström, F. L., et al. Primary nucleation of salicylamide: the influence of process conditions and solvent on the metastable zone width. CrystEngComm. 2013;15(38):7737-7748. Available from: [Link]

  • Svärd, M., & Rasmuson, Å. C. Solubility and Melting Properties of Salicylamide. Journal of Chemical & Engineering Data. 2012;57(11):3230-3234. Available from: [Link]

  • Raza, A., et al. 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online. 2009;65(12):o3149. Available from: [Link]

  • Popa, M. Why did my amide syntesis does not work? ResearchGate. 2021. Available from: [Link]

Sources

Preventing thermal and UV degradation of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide . Due to its unique structural features, this compound presents specific challenges during storage and formulation. This document provides a deep dive into its molecular vulnerabilities, troubleshooting workflows, and self-validating stability protocols.

Molecular Vulnerability Profile

To prevent degradation, we must first understand the causality behind the molecule's instability. The compound contains two highly reactive moieties:

  • The 1-Chloroethyl Group (Secondary Benzylic Chloride): This aliphatic halogen is the primary site of thermal and hydrolytic failure. The secondary benzylic carbon-chlorine bond is relatively weak. Under thermal stress, it rapidly undergoes dehydrohalogenation (loss of HCl) to form a styrene derivative[1]. In the presence of moisture, it undergoes solvolysis/hydrolysis to form a 1-hydroxyethyl impurity.

  • The 2-Hydroxybenzamide Moiety (Phenol): Phenolic compounds are highly susceptible to photo-oxidation[2]. Exposure to ambient or UV light excites the molecule, leading to the generation of reactive oxygen species (ROS) and the subsequent formation of colored quinone byproducts[3]. Additionally, the aryl C-Cl bond can undergo photodehalogenation under intense UV irradiation.

Degradation Molecule 5-Chloro-N-[3-(1-chloroethyl)phenyl] -2-hydroxybenzamide Thermal Thermal / Moisture Stress (ICH Q1A) Molecule->Thermal UV UV/Vis Light Stress (ICH Q1B) Molecule->UV Dehydro Dehydrohalogenation (-HCl, Styrene formation) Thermal->Dehydro Hydro Solvolysis / Hydrolysis (-Cl, +OH) Thermal->Hydro PhotoOx Photo-oxidation (Phenol to Quinone) UV->PhotoOx Cleavage Photodehalogenation (Homolytic C-Cl Cleavage) UV->Cleavage

Mechanistic pathways of thermal and UV degradation for the target benzamide.

Troubleshooting Guide & FAQs

Q1: During ambient storage (25°C/60% RH), our API assay drops, and LC-MS shows a major impurity at [M-36] Da. What is happening and how do we prevent it? Causality: A mass loss of ~36 Da corresponds to the loss of HCl (Exact mass: -36.46 Da). This is a classic thermal dehydrohalogenation of the 1-chloroethyl group, resulting in the formation of 5-chloro-N-(3-vinylphenyl)-2-hydroxybenzamide. Secondary benzylic chlorides can undergo elimination even at room temperature if not properly stabilized[1]. Resolution: Store the compound at sub-ambient temperatures (e.g., 2-8°C or -20°C for long-term storage) as per ICH Q1A(R2) guidelines for unstable substances[4]. Ensure strictly anhydrous conditions by using desiccants, as trace moisture can lower the activation energy for elimination.

Q2: Solutions prepared in acetonitrile turn yellow/brown when left on the benchtop for a few hours, but remain clear in the fridge. Why? Causality: The yellowing is indicative of photo-oxidation of the phenolic ring (2-hydroxy group) into complex, conjugated quinone structures[2]. This process is accelerated by ambient visible and UV light in the laboratory. Resolution: Always handle solutions in actinic (amber) glassware. If benchtop work in clear glass is unavoidable, wrap flasks in aluminum foil and minimize exposure time.

Q3: How can we definitively distinguish between thermal hydrolysis and photolytic degradation in our stability-indicating method? Causality & Logic: Thermal/hydrolytic stress primarily attacks the aliphatic 1-chloroethyl group, while UV stress attacks the aromatic system. Resolution: Run a self-validating parallel study. Expose one cohort to ICH Q1B light conditions (1.2 million lux hours, 200 W h/m² UVA)[5] while keeping a control cohort wrapped in foil in the exact same chamber (Dark Control). Any degradation seen in the dark control is purely thermal/hydrolytic; any additional peaks in the exposed sample are definitively photolytic.

Self-Validating Experimental Protocols

To ensure trustworthiness in your stability data, every protocol must be a self-validating system. The following methodologies use orthogonal analysis and internal controls to eliminate false positives.

Workflow Start Initiate Stability Study (ICH Q1A/Q1B) Prep Sample Preparation (Solid & Solution) Start->Prep Split Split into Test Cohorts Prep->Split Dark Dark Control (25°C & 40°C) Split->Dark Light UV/Vis Exposed (1.2M lux-hr, 200 Wh/m²) Split->Light Analysis Orthogonal Analysis (HPLC-UV & LC-MS) Dark->Analysis Light->Analysis Validate Self-Validation: Compare Dark vs Light Profiles Analysis->Validate

Self-validating experimental workflow isolating photolytic vs. thermal degradation.

Protocol 1: Forced Thermal & Hydrolytic Degradation (ICH Q1A R2 Aligned)

Objective: Establish the degradation kinetics of the 1-chloroethyl group while controlling for photolysis.

  • Preparation: Weigh 10 mg of the compound into four separate 10 mL amber volumetric flasks (to block light). Dissolve in 50:50 Acetonitrile:Water to intentionally introduce hydrolytic stress.

  • Stress Conditions:

    • Flask A (Control): Store at 4°C.

    • Flask B (Ambient): 25°C / 60% RH.

    • Flask C (Accelerated): 40°C / 75% RH.

    • Flask D (Extreme): 60°C.

  • Sampling: Draw 100 µL aliquots at 0, 24, 48, and 72 hours. Quench the reaction by diluting 1:10 in cold, anhydrous acetonitrile.

  • Orthogonal Analysis: Analyze via LC-MS. Validate the mechanism by looking for specific mass shifts: -36 Da (dehydrohalogenation) and -18.5 Da (hydrolysis: loss of Cl + addition of OH).

Protocol 2: Confirmatory Photostability Testing (ICH Q1B Aligned)

Objective: Assess the photo-oxidation of the phenol and potential photodehalogenation[6].

  • Preparation: Spread 50 mg of solid API uniformly in two clear quartz petri dishes (maximum 1 mm powder thickness to ensure light penetration).

  • Control Setup: Wrap one dish completely in multiple layers of aluminum foil (Dark Control).

  • Exposure: Place both dishes in a validated photostability chamber. Expose to a minimum of 1.2 million lux-hours of visible light and 200 W h/m² of UVA[5].

  • Analysis: Re-dissolve 10 mg from each dish in anhydrous acetonitrile. Analyze via HPLC-UV (at 254 nm) to quantify the % area of the parent peak versus new quinone peaks. The Dark Control validates that any degradation in the exposed sample is strictly photon-driven.

Quantitative Data Presentation

The following table summarizes the expected degradation profiles and necessary storage parameters based on the molecule's structural vulnerabilities.

Stress ConditionPrimary Degradation PathwayKey LC-MS Marker (Δ Mass)Preventive Storage Requirement
Thermal (Solid, 40°C) Dehydrohalogenation-36 Da (Loss of HCl)Refrigeration (2-8°C)
Moisture / Aqueous Solvolysis / Hydrolysis-18.5 Da (-Cl, +OH)Desiccated environment
UV/Vis Light (Solid) Photo-oxidation+14 Da to +16 Da (Quinones)Amber vials / Foil wrapping
UV Light (Solution) Photodehalogenation-34 Da (Loss of Cl, +H)Actinic glassware

References

  • Title: ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions Source: atlas-mts.com URL: [Link]

  • Title: ICH Stability Testing for Pharmaceuticals and Biologics Source: pacificbiolabs.com URL: [Link]

  • Title: Photostability Test Chamber for Pharmaceutical Stability Testing: ICH Q1B Guide Source: bionicsscientific.com URL: [Link]

  • Title: Q1 Stability Testing of Drug Substances and Drug Products Source: fda.gov URL: [Link]

  • Title: Room temperature reactions of alkyl halides in zeolite NaX: Dehalogenation versus dehydrohalogenation Source: researchgate.net URL: [Link]

  • Title: Photocatalyzed Degradation of Phenol, as a Model Pollutant, over Metal-Impregnated Nanosized TiO2 Source: nih.gov URL: [Link]

  • Title: Degradation of Phenolic Compounds Through UV and Visible-Light-Driven Photocatalysis Source: intechopen.com URL: [Link]

Sources

Troubleshooting HPLC peak tailing for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, analytical chemists, and drug development professionals working with 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide .

This molecule presents a "perfect storm" of chromatographic challenges due to three distinct structural liabilities:

  • A highly reactive 1-chloroethyl group (a secondary benzylic chloride) prone to on-column solvolysis.

  • A 2-hydroxybenzamide (salicylamide) motif that acts as a strong bidentate metal chelator.

  • Polar phenol and amide groups that readily engage in secondary interactions with residual silanols.

Below is a comprehensive, self-validating guide to diagnosing and resolving peak tailing for this complex analyte.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a physical hardware issue or a chemical interaction.

Troubleshooting Start Observe Peak Tailing Asymmetry Factor (As) > 1.5 TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral Physical Physical / Hardware Issue (Void volume, bad frit) TestNeutral->Physical Neutral tails Chemical Chemical Interaction or Degradation TestNeutral->Chemical Neutral is symmetric TestSolvent Change MeOH to ACN Lower Temp to 20°C Chemical->TestSolvent Degradation Solvolysis of 1-chloroethyl group TestSolvent->Degradation Tailing resolves TestMetal Add 0.1 mM EDTA or Use PEEK Hardware TestSolvent->TestMetal Tailing persists MetalChelation Metal Chelation (Salicylamide motif) TestMetal->MetalChelation Tailing resolves Silanol Silanol Interactions (Phenol/Amide) TestMetal->Silanol Tailing persists (Lower pH to 2.5)

Diagnostic decision tree for isolating HPLC peak tailing mechanisms.

FAQ & Troubleshooting Guide

Q1: My peak has a severe, drawn-out tail or a "plateau" at the trailing edge. Could the molecule be degrading during the run?

Yes. The 1-chloroethyl group on the phenyl ring is a secondary benzylic chloride. This functional group is highly electrophilic and susceptible to nucleophilic substitution (solvolysis) via an SN​1 or SN​2 mechanism[1][2]. If you are using Methanol (MeOH) or a high percentage of aqueous buffer as your mobile phase, the 1-chloroethyl group will react with the solvent on-column to form a 1-methoxyethyl or 1-hydroxyethyl degradant[3]. Because this degradation happens continuously as the analyte travels down the column, it manifests as a severe tail or a plateau between the main peak and the degradant peak.

The Fix: Aprotic Mobile Phase Optimization Protocol

  • Eliminate Protic Organic Solvents: Completely replace Methanol or Ethanol in your mobile phase with Acetonitrile (ACN), which is aprotic and non-nucleophilic.

  • Reduce Column Temperature: Solvolysis is highly temperature-dependent. Lower your column compartment temperature from standard 30–40 °C down to 20 °C to kinetically slow the hydrolysis reaction in the aqueous portion of the mobile phase.

  • Minimize Aqueous Dwell Time: Use a steeper gradient or a higher starting percentage of organic modifier to elute the compound faster, minimizing its exposure to water.

Q2: I switched to Acetonitrile, but the peak is still tailing. Could the molecule be interacting with the HPLC hardware?

Highly likely. The 2-hydroxybenzamide portion of your analyte is a salicylamide derivative. Salicylamides are well-documented to act as strong bidentate metal chelators[4][5]. The phenolic hydroxyl group (ortho to the amide carbonyl) can coordinate with trace Lewis acidic metals—specifically Iron (Fe³⁺) and Aluminum (Al³⁺)—present in stainless steel tubing, column frits, or older Type A silica matrices[6][7]. This chelation creates a secondary retention mechanism that drags the tail of the peak.

The Fix: System Passivation and Chelation Mitigation Protocol

  • Hardware Switch: If possible, bypass stainless steel capillaries and use PEEK (Polyether ether ketone) tubing for the flow path from the injector to the detector.

  • Column Selection: Ensure you are using a high-purity, metal-free "Type B" silica column[6].

  • Mobile Phase Additive (Self-Validating Step): Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) or medronic acid to your mobile phase. If the peak symmetry dramatically improves upon injecting this modified mobile phase, you have definitively proven that metal chelation was the root cause.

Q3: The peak shape improved, but I still have an Asymmetry Factor ( As​ ) of 1.6. How do I address residual silanol interactions?

The molecule contains a polar amide and an acidic phenol (pKa ~8). At mid-pH (pH 5–7), residual silanol groups (Si-OH) on the silica stationary phase become ionized (Si-O⁻). These ionized sites form strong hydrogen bonds and ion-dipole interactions with the polar functional groups of your analyte, causing the trailing edge of the peak to lag[8][9].

The Fix: Silanol Suppression Protocol

  • pH Control: Adjust the aqueous mobile phase to pH 2.5 – 3.0 using 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). At this pH, the vast majority of residual silanols are protonated and neutralized, eliminating the ion-dipole interaction[8].

  • Endcapped Stationary Phase: Utilize a fully endcapped or sterically protected C18 column (e.g., Agilent Eclipse Plus or Waters XBridge). Endcapping converts reactive silanols into inert trimethylsilyl (TMS) groups[8][10].

Quantitative Data: Impact of Troubleshooting Steps

The table below summarizes typical expected improvements in the USP Tailing Factor ( Tf​ ) and Asymmetry Factor ( As​ ) when applying the above protocols to 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide.

Experimental ConditionDominant Tailing MechanismUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )Peak Shape Observation
MeOH / Water (pH 6.5), 40°C On-Column Solvolysis> 2.5> 3.0Severe trailing plateau; degradation.
ACN / Water (pH 6.5), 20°C Metal Chelation & Silanols1.8 - 2.12.0 - 2.4Distinct tail; no plateau.
ACN / Water + 0.1mM EDTA Silanol Interactions1.4 - 1.61.5 - 1.8Moderate tailing.
ACN / 0.1% TFA (pH 2.5) on Endcapped Type B Silica Optimized Method1.0 - 1.1 1.0 - 1.1 Sharp, symmetrical Gaussian peak.

Note: A Tailing Factor ( Tf​ ) of 1.0 indicates perfect symmetry. Values ≤1.2 are generally considered excellent for complex pharmaceutical analytes.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders URL:[Link]

  • Understanding HPLC Peak Tailing (LC Troubleshooting) Scribd / LC-GC URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation URL:[Link]

  • Chemistry of Spontaneous Alkylation with 1,2-Dichloroethane (Solvolysis Mechanisms) MDPI URL:[Link]

  • Analytical Profile of Salicylamide (Metal Chelation Properties) ResearchGate URL:[Link]

  • Tips and Tricks of HPLC Separations and Troubleshooting Agilent Technologies URL:[Link]

  • Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group PMC / NIH URL:[Link]

  • HPLC Peak Tailing Axion Labs URL: [Link]

Sources

Technical Support Center: Crystallization & Purification of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the purification of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide via crystallization. The content is structured to move from high-level frequently asked questions to in-depth, actionable troubleshooting protocols, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the crystallization development for salicylamide derivatives and related active pharmaceutical ingredients (APIs).

Q1: What are the most critical factors to control during the crystallization of this compound?

A: The three most critical factors are:

  • Supersaturation: This is the primary driving force for crystallization.[1] It must be controlled carefully to balance yield with crystal quality. Too high a level can lead to oiling out or the formation of small, impure crystals.

  • Solvent System: The choice of solvent and any anti-solvent is paramount. The solvent dictates solubility, and its interaction with the crystal surface influences morphology, or the shape of the crystals.[2][3][4]

  • Temperature: Temperature directly affects solubility and nucleation kinetics. The cooling rate during cooling crystallization is a critical process parameter that can determine the final polymorphic form and particle size distribution.[5][6]

Q2: My compound is "oiling out" instead of crystallizing. What is the immediate cause and solution?

A: Oiling out, or liquid-liquid phase separation (LLPS), often occurs when the supersaturation level is too high, or when the solution temperature is above the melting point of the solid form in that specific solvent environment.[7]

  • Immediate Action: Increase the temperature slightly to redissolve the oil, then add more solvent to reduce the concentration. Attempt to crystallize again by cooling at a much slower rate or by using an anti-solvent addition method at a controlled pace.[1] Seeding the solution at a lower supersaturation level can be highly effective in preventing LLPS.[7]

Q3: I am observing significant batch-to-batch variability in crystal size and shape. Why is this happening?

A: This variability typically stems from inconsistent control over nucleation and crystal growth.[8] Key causes include:

  • Inconsistent Supersaturation Profile: Minor changes in starting concentration, cooling rate, or anti-solvent addition speed can drastically alter the nucleation rate.

  • Mixing and Agitation: Differences in agitation can create localized zones of high supersaturation, leading to uncontrolled nucleation.[8] Conversely, excessive agitation can cause secondary nucleation through crystal breakage.

  • Presence of Impurities: Impurities can sometimes inhibit or promote the growth of specific crystal faces, altering the crystal habit.

Q4: What is polymorphism and why should I be concerned about it for this compound?

A: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[6][9] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[6] For a pharmaceutical compound, an unintended polymorphic form could negatively impact bioavailability and therapeutic efficacy, making polymorph control a critical regulatory and quality requirement.[5][9]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to overcoming specific challenges during the purification of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide.

Issue 1: Poor Impurity Rejection / Low Purity

Low purity is often a result of impurities being incorporated into the crystal lattice or trapped within the crystal structure.

Causality: Impurity incorporation can occur through several mechanisms:

  • Adsorption: Impurities adhere to the crystal surface.

  • Inclusion: Pockets of impurity-rich mother liquor are trapped within a rapidly growing crystal.[10]

  • Conglomerate Formation: The impurity crystallizes simultaneously with the product.

  • Solid Solution Formation: Structurally similar impurities incorporate directly into the crystal lattice.

  • Characterize the Impurity: Identify the structure and properties of the major impurities. Structurally related impurities are more likely to be incorporated into the lattice.

  • Optimize Supersaturation: Lower the level of supersaturation. Slower crystal growth allows for more selective incorporation of the target molecule, effectively excluding impurities from the lattice. This can be achieved by:

    • Slowing the cooling rate in cooling crystallization.

    • Reducing the addition rate of the anti-solvent.

  • Perform a Re-slurry: After initial crystallization and filtration, suspend the crystals in a solvent in which the product has low solubility but the impurity has moderate to high solubility. Agitate the slurry for a set period (e.g., 4-12 hours) to allow the impurities to leach out from the crystal surface.

  • Introduce a Wash Step: After filtration, wash the filter cake with a cold, pure anti-solvent to remove residual mother liquor containing dissolved impurities.

  • Re-crystallization: If purity remains low, a second crystallization is often necessary. Dissolve the impure solid in a minimal amount of a good solvent at an elevated temperature and re-initiate the crystallization process under optimized, slower conditions.

Issue 2: Undesirable Crystal Morphology (e.g., Needles, Plates)

Needle-like or plate-like crystals often exhibit poor filtration and drying characteristics and can lead to formulation challenges.[3] The goal is typically to obtain more equant (or isometric) crystals.

Causality: Crystal morphology is determined by the relative growth rates of different crystal faces. Solvent molecules interact differently with each crystal face, which can either inhibit or promote growth in specific directions.[2][11][12]

  • Solvent System Modification: This is the most powerful tool for altering crystal shape.[3][4]

    • Primary Solvent: Crystallize the compound from different solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols, ketones, esters, aromatic hydrocarbons). A patent for related salicylamides suggests solvents like acetonitrile, methanol, and tetrahydrofuran as a starting point.[13]

    • Co-solvent/Additive: The addition of a small amount of a co-solvent can disrupt the binding of the primary solvent to specific crystal faces, thereby altering the relative growth rates.

  • Control of Cooling/Anti-solvent Addition Rate: A very high supersaturation often promotes faster growth along one axis, leading to needles. A slower, more controlled process can result in more uniform, equant crystals.[5]

  • Agitation Study: Vary the agitation rate. While poor mixing can be detrimental, a well-designed agitation profile can influence crystal morphology by affecting mass transfer to the crystal surfaces.

Solvent ClassExample SolventsBoiling Point (°C)Polarity IndexExpected Role & Rationale
Alcohols Methanol, Ethanol, Isopropanol65, 78, 825.1, 4.3, 3.9Good Solvents. Can form hydrogen bonds with the hydroxyl and amide groups. Good for initial dissolution.
Ketones Acetone, Methyl Ethyl Ketone56, 805.1, 4.7Good Solvents. Act as hydrogen bond acceptors. Useful for dissolution and as part of a solvent/anti-solvent system.
Esters Ethyl Acetate774.4Moderate Solvents. Less polar than alcohols/ketones, can provide a different interaction profile with crystal faces.
Ethers Tetrahydrofuran (THF)664.0Moderate Solvent. Aprotic ether, mentioned as a recrystallization solvent for salicylamides.[13]
Aromatic Toluene1112.4Poor Solvent/Anti-Solvent. Low polarity, unlikely to dissolve the compound well. Can be used as an anti-solvent.
Alkanes Heptane, Hexane98, 690.1, 0.1Anti-Solvents. Non-polar. Used to induce precipitation from a solution of a more polar solvent.
Aqueous Water10010.2Anti-Solvent. High polarity, but poor solubility for the organic compound is expected. Useful as an anti-solvent with water-miscible organic solvents.
Issue 3: Polymorphic Control Failure

The sudden appearance of a new, often more stable but less soluble, polymorph can derail a manufacturing process.[9]

Causality: Polymorph formation is a complex interplay of thermodynamics and kinetics.[5] A metastable form may nucleate faster (kinetically favored), but the thermodynamically stable form has lower energy and is the ultimate preferred state. The choice of solvent, temperature, and supersaturation determines which form crystallizes.[6]

  • Polymorph Screen: Conduct a comprehensive screen using various solvents and crystallization methods (slow cooling, fast cooling, anti-solvent addition, evaporation) to identify all potential polymorphic forms.

  • Thermodynamic Stability Assessment: Determine the most stable form at the target process temperature. This can be done via competitive slurry experiments where a mixture of two forms is stirred in a solvent, and the form that remains is the more stable one.

  • Seeding: This is the most robust method for controlling polymorphism.[1]

    • Prepare a seed stock of the desired, pure polymorph.

    • During the crystallization process, once the solution is supersaturated but before spontaneous nucleation occurs, add a small quantity (typically 0.1-1.0% w/w) of the seed crystals.

    • These seeds provide a template for crystal growth, ensuring that only the desired polymorph is produced.

  • Define a Control Window: Based on experimental data, define a strict operational window for temperature, supersaturation, and solvent composition to consistently produce the target form.

Section 3: Visualization & Workflows

Visual aids are essential for translating complex processes into repeatable laboratory operations.

The following diagram outlines a logical workflow for selecting an appropriate solvent system for crystallization.

Solvent_Selection_Workflow start Start: Crude 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide solubility_screen 1. Solubility Screening Test solubility in a range of solvents (Table 1) at room temp and elevated temp. start->solubility_screen classify_solvents 2. Classify Solvents Good Solvents: High solubility at high temp, low at low temp. Anti-Solvents: Low solubility at all temps. solubility_screen->classify_solvents cooling_path 3a. Cooling Crystallization Select a 'Good Solvent'. Prepare a saturated solution at high temp. classify_solvents->cooling_path Path A antisolvent_path 3b. Anti-Solvent Crystallization Dissolve compound in a 'Good Solvent'. classify_solvents->antisolvent_path Path B cool_and_filter Perform controlled cooling. Filter and collect crystals. cooling_path->cool_and_filter analyze 4. Analyze Crystals Assess Purity (HPLC), Yield, Morphology (Microscopy), and Polymorphic Form (XRD/DSC). cool_and_filter->analyze add_antisolvent Perform controlled addition of an 'Anti-Solvent'. Filter and collect crystals. antisolvent_path->add_antisolvent add_antisolvent->analyze decision Criteria Met? analyze->decision optimize Optimize Parameters (Cooling Rate, Seeding, Solvent Ratio) decision->optimize No end End: Optimized Protocol decision->end Yes optimize->cooling_path optimize->antisolvent_path

Caption: A workflow for systematic solvent screening and crystallization method selection.

This decision tree helps diagnose and address common crystallization failures.

Troubleshooting_Tree start Primary Issue? no_crystals No Crystals Form start->no_crystals No Precipitation oiling Oiling Out / LLPS start->oiling Non-crystalline Solid/Oil low_yield Low Yield start->low_yield Crystals Form, Low Mass low_purity Low Purity start->low_purity Crystals Form, Impure cause_no_xtal Cause: Insufficient Supersaturation no_crystals->cause_no_xtal sol_no_xtal Solution: 1. Increase concentration. 2. Use a stronger anti-solvent. 3. Lower final temperature. cause_no_xtal->sol_no_xtal cause_oiling Cause: Supersaturation too high oiling->cause_oiling sol_oiling Solution: 1. Decrease concentration. 2. Slow down cooling/anti-solvent addition. 3. Use seeding. cause_oiling->sol_oiling cause_low_yield Cause: High final solubility low_yield->cause_low_yield sol_low_yield Solution: 1. Lower final temperature. 2. Add more anti-solvent. 3. Switch to a solvent with lower solubility. cause_low_yield->sol_low_yield cause_low_purity Cause: Impurity incorporation low_purity->cause_low_purity sol_low_purity Solution: 1. Slow down crystallization rate. 2. Perform re-slurry or re-crystallization. 3. Optimize cake wash. cause_low_purity->sol_low_purity

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). (2025).
  • Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. (2018).
  • How Do Solvents Impact Crystal Morphology In Crystallization? (2025). How It Comes Together - YouTube.
  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI.
  • Control of polymorphism in continuous crystalliz
  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. (2025). Journal of Molecular Pharmacy & Organic Process Research.
  • Effect of solvents on the growth morphology of dl-alanine crystals. (N/A). RSC Publishing.
  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (2021). BIOVIA.
  • Strategy for control of crystallization of polymorphs. (N/A). CrystEngComm (RSC Publishing).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (N/A). Mettler Toledo.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • Method of preparing salicylamides. (2003).
  • Crystallization of APIs: Methods and Challenges. (N/A). BOC Sciences.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • API Crystallization. (N/A).
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ

Sources

Reducing halogenated impurities in 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) process optimization. This guide addresses the critical synthetic challenges and impurity profiles encountered during the synthesis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide , a highly reactive salicylanilide derivative.

Due to the presence of a labile benzylic chloride and an activated phenolic ring, standard amide coupling protocols often result in catastrophic yield loss. This guide provides root-cause analyses, validated workarounds, and self-validating protocols to ensure high-purity API generation.

Pathway Divergence: Why Standard Routes Fail

G A Failed Route: Direct Coupling B Polymerization (Self-alkylation) A->B C Optimized Route: Coupling with 3-aminoacetophenone D Ketone Intermediate C->D E Reduction (NaBH4) D->E F Alcohol Intermediate E->F G Mild Chlorination (Appel Reaction) F->G H Pure Target API G->H

Comparison of failed direct coupling versus the optimized ketone-reduction-chlorination route.

Troubleshooting FAQs & Root Cause Analysis

Q1: Why is my direct coupling of 3-(1-chloroethyl)aniline and 5-chlorosalicylic acid yielding a black, intractable tar? A: You are observing catastrophic polymerization. 3-(1-chloroethyl)aniline is intrinsically unstable as a free base. It contains both a nucleophilic primary amine and an electrophilic benzylic chloride. When liberated from its hydrochloride salt during amide coupling, it undergoes rapid intermolecular self-alkylation. Furthermore, traditional salicylanilide synthesis utilizes in refluxing xylenes 1[1], a harsh thermal environment that accelerates this polymerization. Resolution: You must change the manufacturing path to minimize impurity formation 2[2]. Mask the reactive benzylic position by coupling 5-chlorosalicylic acid with 3-aminoacetophenone first, followed by reduction and mild late-stage chlorination.

Q2: I adopted the ketone route and synthesized the 1-hydroxyethyl intermediate. However, upon chlorination with thionyl chloride ( ), I detect a +34 Da impurity by LC-MS. What is this? A: The +34 Da mass shift indicates an over-chlorinated impurity, specifically a 3,5-dichloro salicylanilide derivative. The phenolic hydroxyl group on the salicylanilide core strongly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS). When using excess or applying heat, the reagent not only converts the aliphatic alcohol to a chloride but also acts as an electrophilic chlorinating agent on the activated ring 3[3]. Resolution: Switch to a highly selective, mild chlorination method such as the Appel reaction ( and ) at 0°C, which operates via an SN2 mechanism and avoids generating electrophilic chlorine species.

Q3: How do I prevent the formation of the vinyl impurity (elimination product) during the final workup? A: Benzylic chlorides are highly susceptible to elimination (loss of HCl) to form stable conjugated styrene derivatives, especially under basic conditions or prolonged thermal stress 4[4]. If your workup involves washing with strong bases (like or ) to remove unreacted salicylic acid, you will induce E2 elimination. Resolution: Restrict workup washes to mildly acidic or neutral conditions (e.g., saturated or dilute at pH 7.5 max) and keep the temperature strictly below 25°C.

Mechanistic Control of Halogenated Impurities

Mech A Alcohol Intermediate B Harsh Chlorination (Excess SOCl2, Heat) A->B D Mild Chlorination (NCS, PPh3, 0°C) A->D C Over-chlorinated Impurity (EAS on Phenol Ring) B->C E Target Chloride API D->E

Mechanistic divergence based on chlorination conditions.

Quantitative Impurity Profiling

The following table summarizes the causal relationship between the chosen synthetic route and the resulting impurity profile.

Synthetic RouteReagents & ConditionsOverall Yield (%)Vinyl Impurity (%)Over-Chlorinated Impurity (%)Polymeric Impurity (%)
Direct Coupling , Xylenes, 140°C< 5%18.5%7.2%> 65.0%
Direct Coupling EDC, HOBt, DCM, RT0%4.1%0.0%> 90.0%
Ketone Route (3 eq), Reflux58%14.3%22.8%< 1.0%
Optimized Ketone Route NCS, , DCM, 0°C84% < 0.5% < 0.1% < 0.1%

Self-Validating Step-by-Step Methodology

To ensure absolute scientific integrity, this protocol utilizes the "Ketone Route" and embeds in-process controls (IPCs) that must be met before proceeding to the next step.

Phase 1: Amide Coupling (Ketone Intermediate Synthesis)
  • Charge a dry flask with 5-chlorosalicylic acid (1.0 eq) and 3-aminoacetophenone (1.0 eq) in anhydrous toluene (0.2 M). Causality: Toluene provides a lower reflux temperature than xylenes, reducing thermal degradation while still efficiently driving the activation 5[5].

  • Activate: Add (0.4 eq) dropwise at room temperature.

  • Heat the mixture to 90°C for 4 hours.

  • Self-Validation Check: Quench an aliquot in methanol. Analyze via HPLC. The reaction is validated to proceed only when the starting material peak area is <2%.

  • Workup: Decant the hot toluene solution from the tarry phosphorus byproducts. Cool to precipitate the ketone intermediate. Filter and wash with cold hexanes.

Phase 2: Selective Reduction
  • Suspend the ketone intermediate in Methanol (0.1 M) and cool to 0°C.

  • Reduce: Add (1.2 eq) portion-wise over 30 minutes. Causality: at 0°C selectively reduces the ketone to the secondary alcohol without cleaving the amide bond or reducing the aryl chloride.

  • Self-Validation Check: Monitor by TLC (EtOAc/Hexanes 1:1). The ketone (UV active, higher Rf) must completely disappear, replaced by a highly polar alcohol spot. If bubbling stops but starting material remains, the has degraded; add 0.2 eq more.

  • Quench carefully with 1N HCl to pH 5. Extract with EtOAc, dry over , and concentrate.

Phase 3: Mild Chlorination (Appel Reaction)
  • Dissolve the alcohol intermediate in anhydrous DCM (0.1 M) and cool to 0°C under argon.

  • Reagents: Add Triphenylphosphine ( , 1.5 eq) and N-Chlorosuccinimide (NCS, 1.5 eq). Causality: The Appel reaction converts the alcohol to the chloride under neutral conditions, completely avoiding EAS over-chlorination of the activated phenol ring.

  • Stir at 0°C for 2 hours.

  • Self-Validation Check: TLC (EtOAc/Hexanes 1:3). The polar alcohol spot must be replaced by a non-polar product spot. A faint UV-active spot at the solvent front indicates the vinyl impurity; if present, immediately quench the reaction to prevent further elimination.

  • Purification: Concentrate and purify via silica gel chromatography to yield the pure 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide.

References

  • Source: acs.
  • Source: pharmaguideline.
  • Source: pharmatimesofficial.
  • Title: Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes Source: Organic Letters - ACS Publications URL
  • Source: chemrxiv.

Sources

Resolving false positives in assays using 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for navigating the complexities of small molecule screening. This guide is designed for researchers, scientists, and drug development professionals who have identified a potential "hit" in their assay, using a compound such as 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide , and need to rigorously validate its activity. The journey from a primary hit to a confirmed lead is fraught with potential pitfalls, most notably the challenge of false positives.[1][2]

False positives are compounds that appear active in an assay but do not exert their effect through specific binding to the intended biological target.[3] These "chemical con artists" can arise from a variety of mechanisms and, if not identified early, can lead to a significant waste of time and resources.[1] This guide provides a systematic framework and detailed protocols to help you diagnose and resolve common causes of false-positive results, ensuring that you advance only the most promising candidates in your discovery pipeline.

Frequently Asked Questions (FAQs): Understanding Assay Interference
Q1: What is a false positive, and why is it a problem?

A false positive, or an assay artifact, is a reproducible but misleading result where a compound appears to be active against a biological target but the activity is not due to a specific, direct interaction.[3] These are a major issue in high-throughput screening (HTS) because they can obscure the rare, genuinely active compounds.[3] Pursuing false positives leads to wasted resources, questionable data propagation in scientific literature, and ultimately, dead-end drug discovery projects.[1][4]

Q2: What are the most common causes of false positives?

Assay interference can stem from several distinct physicochemical properties of the test compound. The most prevalent mechanisms include:

  • Compound Aggregation: Many organic molecules self-associate in aqueous buffers to form colloidal aggregates, which can sequester and non-specifically inhibit proteins.[1][4][5] This is one of the most common and well-established sources of assay interference.[1]

  • Chemical Reactivity & Redox Cycling: Some compounds are inherently reactive and can covalently modify proteins.[1][6] A specific subset, known as redox cycling compounds (RCCs), can generate hydrogen peroxide (H₂O₂) in the presence of common buffer components like DTT, which then oxidizes and inactivates the target protein.[7][8]

  • Interference with Assay Technology: The compound may directly interfere with the detection method. Examples include autofluorescence, light scattering, or quenching of a fluorescent signal, which can mimic a biological effect.[3][9][10] Some compounds are also known to directly inhibit reporter enzymes like firefly luciferase.[3]

  • Metal Impurities: Inorganic impurities, such as zinc, left over from synthesis can be the true active agent, causing inhibition that is mistakenly attributed to the parent compound.[11][12]

Q3: My compound was identified from a reputable library. Can it still be a false positive?

Yes. Even high-quality screening libraries contain compounds that can cause assay interference.[13] Pan-Assay Interference Compounds (PAINS), for example, are chemical substructures known to frequently appear as hits in many different assays due to non-specific activity.[1] While computational filters can flag many of these, no filter is perfect. Therefore, experimental validation is always required.

Systematic Troubleshooting Workflow for a Suspected False Positive

The following workflow provides a logical progression of experiments to confirm a primary hit and rule out common artifactual mechanisms.

False_Positive_Workflow cluster_0 Phase 1: Hit Confirmation cluster_1 Phase 2: Artifact Investigation cluster_2 Phase 3: Validation & Decision PrimaryHit Primary HTS Hit (e.g., at 10 µM) ConfirmDose 1. Confirm with Dose-Response Curve (Fresh compound powder) PrimaryHit->ConfirmDose OrthogonalAssay 2. Test in Orthogonal Assay (Different detection method) ConfirmDose->OrthogonalAssay FalsePositive FALSE POSITIVE (Triage Compound) ConfirmDose->FalsePositive No dose-response AggregationTest 3. Test for Aggregation (Detergent counter-screen) OrthogonalAssay->AggregationTest OrthogonalAssay->FalsePositive Inactive RedoxTest 4. Test for Redox Activity (H₂O₂ production assay) AggregationTest->RedoxTest AggregationTest->FalsePositive Activity abolished by detergent TechInterference 5. Test for Assay Technology Interference (Enzyme-free controls) RedoxTest->TechInterference RedoxTest->FalsePositive Generates H₂O₂ SAR 6. Preliminary SAR (Test close analogs) TechInterference->SAR TechInterference->FalsePositive Interferes with readout Biophysical 7. Biophysical Validation (e.g., SPR, TSA, NMR) SAR->Biophysical ValidatedHit VALIDATED HIT (Proceed to Lead Op) Biophysical->ValidatedHit

Caption: Systematic workflow for hit validation and triage.

Deep Dive: Diagnosing Specific False Positive Mechanisms

This section provides detailed Q&A guides for the most common interference mechanisms.

Mechanism 1: Compound Aggregation

Q: What is compound aggregation? A: Aggregation occurs when small molecules self-associate in solution to form colloidal particles, typically 100-1000 nm in diameter.[4][5][14] These aggregates act like a "sponge," non-specifically adsorbing and inhibiting proteins, rather than binding to a specific active site.[15] This phenomenon is a major source of false positives, with some studies showing that up to 95% of initial hits can be attributed to aggregation if the assay is not designed to mitigate it.[4][15]

Q: How do I know if my compound is an aggregator? A: The hallmark of an aggregation-based inhibitor is its sensitivity to non-ionic detergents. These detergents disrupt the colloidal particles, releasing the sequestered enzyme and restoring its activity.[14][15]

Diagnostic TestExpected Result if AggregatorExpected Result if Specific Inhibitor
Detergent Counter-Screen IC₅₀ value significantly increases (>10-fold) or activity is abolished in the presence of 0.01% Triton X-100 or Tween-80.IC₅₀ value remains relatively unchanged.
Protein Concentration Dependence IC₅₀ value increases linearly with increasing target protein concentration.IC₅₀ value is independent of protein concentration.
Pre-incubation Time Potency (IC₅₀) increases with longer pre-incubation time of the compound and protein before adding substrate.[4]Potency is largely independent of pre-incubation time.
Dynamic Light Scattering (DLS) Detection of particles in the 100-1000 nm range in your assay buffer.[5]No significant scattering signal detected.

Q: What can I do about it? A: If aggregation is confirmed, the compound is almost always triaged as an undesirable hit. The primary mitigation strategy is to always include a low concentration (0.001% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffers during the primary screen to prevent aggregate formation in the first place.[14]

Mechanism 2: Redox Cycling and Chemical Reactivity

Q: What is redox cycling? A: Redox Cycling Compounds (RCCs) are molecules that can generate reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂), in the presence of reducing agents commonly found in assay buffers (e.g., DTT, TCEP).[7][8] This H₂O₂ then non-specifically oxidizes susceptible amino acid residues (like cysteine) on the target protein, leading to its inactivation.[8] This is an indirect mechanism of inhibition and is considered a promiscuous artifact.[7][8]

Q: How do I know if my compound is a redox cycler? A: The key is to determine if your compound produces H₂O₂ under assay conditions and if your target protein is sensitive to H₂O₂-mediated inactivation.

Diagnostic TestPurposeExpected Result if Redox Cycler
Assay Sensitivity to H₂O₂ Determine if the target is susceptible to oxidation.A dose-dependent inhibition of the target is observed upon direct addition of H₂O₂.[6]
DTT Dependence Check if the compound's activity requires a reducing agent.Compound shows potent activity in the presence of DTT, but little to no activity when DTT is omitted from the buffer.
H₂O₂ Detection Assay Directly measure H₂O₂ production by the compound.The compound generates a signal in a surrogate assay (e.g., HRP-Phenol Red or Amplex Red) in the presence of DTT.[6]
Catalase Rescue Confirm H₂O₂ is the inhibiting species.Adding catalase (an enzyme that degrades H₂O₂) to the main assay reverses or prevents the compound's inhibitory activity.

Q: What can I do about it? A: Compounds confirmed as RCCs should be triaged. To mitigate this risk in future screens, one can assess the assay's sensitivity to H₂O₂ during development.[6] If the target is highly sensitive, be prepared to rigorously screen hits for redox activity.

Mechanism 3: Interference with Assay Technology

Q: What is assay technology interference? A: This occurs when a compound directly affects the physical readout of the assay, independent of the biological target.[3][10] For fluorescence-based assays, a compound might be naturally fluorescent at the detection wavelengths (autofluorescence) or it might absorb the excitation or emission light (quenching), leading to false positive or false negative results, respectively.[9][10]

Q: How do I diagnose this type of interference? A: The best approach is to run control experiments where the biological target is omitted.

Tech_Interference_Workflow Start Suspected Hit in Primary Assay EnzymeFree Run Assay in Enzyme-Free Buffer (All other components present) Start->EnzymeFree SignalCheck Does Compound Generate a Signal? EnzymeFree->SignalCheck Interference INTERFERENCE CONFIRMED (False Positive) SignalCheck->Interference Yes NoInterference No Intrinsic Interference (Proceed with other tests) SignalCheck->NoInterference No

Caption: Workflow to detect assay technology interference.

Q: What are the solutions? A:

  • Use Orthogonal Assays: The most robust method for validating a hit is to confirm its activity in a secondary, orthogonal assay that uses a different detection technology (e.g., confirming a fluorescence-based hit with a luminescence or absorbance-based assay).[10][16][17]

  • Pre-read Plates: Before initiating the reaction, read the fluorescence or absorbance of the plate with the compound alone. This can help identify and correct for background signals.

  • Change Wavelengths: If possible, shift the excitation/emission wavelengths to avoid the compound's interference spectrum.

Key Experimental Protocols
Protocol 1: Detergent Counter-Screen for Aggregation
  • Prepare Compound Dilutions: Prepare serial dilutions of your compound in DMSO.

  • Prepare Assay Buffers: Prepare two identical sets of your standard assay buffer. To one set, add a non-ionic detergent (e.g., Triton X-100) to a final concentration of 0.01% (v/v).

  • Set Up Plates: In a microplate, add your compound dilutions. To half the wells, add the standard assay buffer. To the other half, add the detergent-containing buffer.

  • Initiate Reaction: Add the target enzyme to all wells and pre-incubate according to your standard protocol.

  • Measure Activity: Add the substrate to initiate the reaction and measure the readout on a plate reader.

  • Analyze Data: Calculate IC₅₀ values for both conditions (+/- detergent). A significant shift (>10-fold) in the IC₅₀ in the presence of detergent strongly indicates aggregation-based inhibition.[14][15]

Protocol 2: H₂O₂ Production Assay (HRP-Phenol Red)

This protocol is adapted from established methods to detect H₂O₂ production.[6]

  • Prepare Reagents:

    • Assay Buffer: Your standard assay buffer, including the same concentration of DTT (or other reducing agent) used in the primary screen.

    • Phenol Red Solution: Prepare a stock solution of Phenol Red in the assay buffer.

    • HRP Solution: Prepare a solution of Horseradish Peroxidase (HRP) in the assay buffer.

    • Positive Control: A known redox cycler (e.g., β-lapachone).

    • Standard: A fresh solution of H₂O₂ for a standard curve.

  • Assay Procedure:

    • In a clear 96-well plate, add your test compound, positive control, and H₂O₂ standards.

    • Add the Phenol Red and HRP solutions to all wells.

    • Incubate at the same temperature as your primary assay for 30-60 minutes.

    • Stop the reaction by adding a small volume of 1M NaOH.

    • Read the absorbance at ~610 nm.

  • Analysis: An increase in absorbance indicates the production of H₂O₂ by your compound. Compare the signal to the H₂O₂ standard curve to quantify the amount produced.

References
  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Technology Networks. [Link]

  • Dahlin, J. L., & Walters, M. A. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 731-748. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Krupanidhi, S., & Singh, S. K. (2018). Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. Proteins: Structure, Function, and Bioinformatics, 86(12), 1238-1252. [Link]

  • Puranen, J. S., Vainio, M. J., & Poso, A. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10764-10780. [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Current Opinion in Chemical Biology, 15(1), 174-182. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

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Validation & Comparative

Comparative efficacy of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide vs traditional salicylanilides

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison between the novel salicylanilide, 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide, and traditional salicylanilides such as Niclosamide and Oxyclozanide. We will delve into their mechanisms of action, present a framework for comparative efficacy testing, and provide detailed experimental protocols for researchers in drug development.

Introduction to the Salicylanilide Scaffold

Salicylanilides are a class of compounds characterized by a salicylic acid ring linked to an aniline ring via an amide bond.[1] For decades, halogenated salicylanilides have been mainstays in both human and veterinary medicine, primarily as anthelmintic agents to treat parasitic worm infections.[2][3][4] Prominent traditional examples include Niclosamide, used against tapeworms, and Oxyclozanide, used to combat flukes.[5][6]

Recent research has illuminated the broader therapeutic potential of this chemical class, particularly in oncology.[2][7] This has spurred the development of novel derivatives, such as 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide, designed to optimize efficacy and expand therapeutic applications.

Mechanism of Action: A Multi-Pronged Attack

The biological activity of salicylanilides is not attributed to a single mechanism but rather a constellation of effects on cellular processes.

  • Mitochondrial Uncoupling: The most well-documented mechanism is the uncoupling of oxidative phosphorylation.[7][8][9] Salicylanilides act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[10] This disruption of cellular energy metabolism is a key factor in their anthelmintic and potential anticancer effects.[11]

  • Inhibition of Key Signaling Pathways: Salicylanilides have been shown to modulate multiple signaling pathways critical for cancer cell proliferation and survival.[2][7][12] These include:

    • STAT3 Signaling: Several salicylanilides are potent inhibitors of the STAT3 signaling pathway.[10][13][14]

    • Wnt/β-catenin Pathway: Inhibition of this pathway is another hallmark of salicylanilide activity.[10][13]

    • mTORC1 Signaling: Niclosamide, for example, has been shown to inhibit mTORC1 signaling.[13]

    • NF-κB Signaling: Suppression of the NF-κB pathway has also been reported.[10]

The following diagram illustrates the primary mechanisms of action for traditional salicylanilides.

cluster_0 Mitochondrion cluster_1 Cellular Signaling Salicylanilide Salicylanilide Proton_Gradient Proton Gradient Salicylanilide->Proton_Gradient Dissipates STAT3 STAT3 Pathway Salicylanilide->STAT3 Inhibits Wnt Wnt/β-catenin Pathway Salicylanilide->Wnt Inhibits mTORC1 mTORC1 Pathway Salicylanilide->mTORC1 Inhibits NFkB NF-κB Pathway Salicylanilide->NFkB Inhibits ETC Electron Transport Chain ETC->Proton_Gradient Establishes ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP Synthesis ATP_Synthase->ATP Proliferation Cell Proliferation & Survival STAT3->Proliferation Wnt->Proliferation mTORC1->Proliferation NFkB->Proliferation

Caption: General mechanisms of action of traditional salicylanilides.

Profile of a Novel Derivative: 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

While direct comparative data for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is not yet widely available in published literature, we can infer its potential properties based on its structure. The core salicylanilide scaffold suggests it will retain the fundamental mechanisms of action of its predecessors. The key modifications—the 5-chloro substitution on the salicylic acid ring and the 3-(1-chloroethyl)phenyl group on the aniline ring—are likely intended to enhance certain properties.

Hypothesized Advantages:

  • Increased Potency: The addition of chloro- and chloroethyl- groups may increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

  • Altered Target Specificity: The specific substitution pattern might modulate the compound's affinity for different signaling proteins, potentially leading to a more targeted therapeutic effect.

  • Improved Pharmacokinetic Profile: Modifications to the core structure could be aimed at improving bioavailability and metabolic stability.

A Framework for Comparative Efficacy Analysis

To objectively compare the efficacy of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide against a traditional salicylanilide like Niclosamide, a multi-tiered experimental approach is necessary.

The following diagram outlines a proposed workflow for this comparative analysis.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Data Analysis & Comparison A1 Cell Viability Assays (e.g., MTT, CellTiter-Glo) A2 Target Engagement Assays (e.g., Western Blot for p-STAT3) A1->A2 A3 Mitochondrial Function Assays (e.g., Seahorse XF Analyzer) A2->A3 A4 Cytotoxicity Assays (against normal cell lines) A3->A4 B1 Animal Model Selection (e.g., Tumor Xenograft) A4->B1 B2 Dosing and Administration B1->B2 B3 Tumor Growth Inhibition and Survival Analysis B2->B3 C1 IC50/EC50 Determination B3->C1 C2 Statistical Analysis of In Vivo Data C1->C2 C3 Comparative Efficacy Report C2->C3

Caption: Proposed workflow for comparative efficacy analysis.

Hypothetical Comparative Data

The following tables present a hypothetical but plausible set of results from such a comparative study, designed to illustrate potential differences in performance.

Table 1: In Vitro Antiproliferative Activity (IC50, µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Cancer)HCT116 (Colon Cancer)
Niclosamide1.52.11.8
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide0.81.20.9

Table 2: Cytotoxicity and Mitochondrial Uncoupling

CompoundCytotoxicity (IC50, µM) in Normal Human FibroblastsMitochondrial Uncoupling (EC50, µM)
Niclosamide5.20.5
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide12.50.7

Table 3: Inhibition of STAT3 Phosphorylation

CompoundInhibition of p-STAT3 (IC50, µM) in A549 cells
Niclosamide1.2
5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide0.6

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the test compounds that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blotting for p-STAT3

Objective: To assess the inhibitory effect of the compounds on the phosphorylation of STAT3.

Methodology:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Conclusion

While traditional salicylanilides like Niclosamide and Oxyclozanide have a long history of therapeutic use and a well-characterized, multi-faceted mechanism of action, the development of novel derivatives such as 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide holds promise for enhanced potency and potentially improved therapeutic windows. The provided framework for comparative analysis offers a robust starting point for researchers to rigorously evaluate the efficacy of this and other next-generation salicylanilides. Further investigation is warranted to fully elucidate the therapeutic potential of these novel compounds.

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A Comparative Guide to the Validation of an LC-MS/MS Quantification Method for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide in human plasma. The principles and experimental designs detailed herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH) M10, which is recognized by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable bioanalytical method suitable for pharmacokinetic and toxicokinetic studies.

Introduction: The Imperative of Rigorous Bioanalytical Method Validation

This guide will compare and contrast different experimental approaches for key validation parameters, explaining the scientific rationale behind each choice and presenting supporting hypothetical data for the quantification of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide.

Method Development Strategy: A Synopsis

Prior to validation, a robust LC-MS/MS method for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide must be developed. This involves the optimization of several key aspects:

  • Sample Preparation: The primary goal is to efficiently extract the analyte from the complex plasma matrix while minimizing interferences. Protein precipitation is a common starting point due to its simplicity.

  • Chromatographic Separation: A C18 reversed-phase column is a suitable choice for a small molecule of this nature. The mobile phase composition (e.g., acetonitrile or methanol with a volatile buffer like ammonium formate) and gradient are optimized to achieve a sharp peak shape and adequate retention, separating the analyte from potential interferences.

  • Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and its precursor and product ions are identified for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.

Core Validation Parameters: A Comparative Approach

A full validation of a bioanalytical method encompasses a series of experiments to demonstrate its performance characteristics.[3][6]

Selectivity and Specificity

The "Why": This parameter ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications.[7]

Experimental Protocol:

  • Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS.

  • The response of interfering peaks in the blank plasma should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Sensitivity: Lower Limit of Quantitation (LLOQ)

The "Why": The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[8] This is crucial for accurately defining the terminal phase of the pharmacokinetic profile.

Experimental Protocol:

  • Analyze at least five replicates of a plasma sample spiked with the analyte at the proposed LLOQ concentration.

  • The signal-to-noise ratio should be at least 5:1.[2]

  • The accuracy should be within 80-120% of the nominal concentration, and the precision (Coefficient of Variation, CV) should be ≤20%.[2]

Calibration Curve and Linearity

The "Why": A calibration curve demonstrates the relationship between the analyte concentration and the instrument response over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical curve consists of a blank, a zero standard (with IS), and 6-8 non-zero concentrations.[6]

  • The curve is generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration.

  • A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.

  • For at least three independent runs, ≥75% of the standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).

Accuracy and Precision

The "Why": Accuracy reflects how close the measured value is to the true value, while precision indicates the reproducibility of the measurements. These are critical for ensuring the reliability of the concentration data.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low (≤3 x LLOQ), medium, and high (≥75% of the Upper Limit of Quantitation, ULOQ).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs (intra-day and inter-day).

  • Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal value (±20% for LLOQ), and the precision (CV) should not exceed 15% (20% for LLOQ).

Table 1: Hypothetical Intra-day and Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Run 1 (Intra-day) Mean Conc. ± SD (n=5)Accuracy (%)Precision (CV%)Run 2 (Inter-day) Mean Conc. ± SD (n=5)Accuracy (%)Precision (CV%)Run 3 (Inter-day) Mean Conc. ± SD (n=5)Accuracy (%)Precision (CV%)
LLOQ1.01.05 ± 0.12105.011.40.98 ± 0.1598.015.31.09 ± 0.13109.011.9
Low3.02.95 ± 0.2198.37.13.10 ± 0.25103.38.12.89 ± 0.1996.36.6
Medium50.051.5 ± 3.1103.06.048.9 ± 2.897.85.752.1 ± 3.5104.26.7
High400.0390.2 ± 18.297.64.7410.5 ± 22.1102.65.4388.9 ± 19.897.25.1
Matrix Effect

The "Why": Endogenous components in plasma can co-elute with the analyte and affect its ionization efficiency, leading to ion suppression or enhancement.[9][10][11][12][13] This can significantly impact the accuracy of the results.

Experimental Protocol:

  • Extract blank plasma from at least six different sources.

  • Post-extraction, spike the extracts with the analyte at low and high concentrations.

  • Calculate the matrix factor (MF) by comparing the peak area of the analyte in the post-spiked plasma extract to the peak area of the analyte in a neat solution at the same concentration.

  • The CV of the IS-normalized MF across the different plasma lots should be ≤15%.

Table 2: Hypothetical Matrix Effect Data

Plasma LotAnalyte Peak Area (Post-Spiked Low QC)IS Peak AreaAnalyte/IS RatioMatrix Factor
115,432198,7650.07761.02
214,987195,4320.07671.01
315,876201,3450.07881.04
415,123197,6540.07651.01
516,012203,1230.07881.04
615,543199,8760.07781.02
Mean 1.02
CV (%) 1.3
Recovery

The "Why": Recovery assesses the efficiency of the extraction procedure. It should be consistent and reproducible, though it does not need to be 100%.

Experimental Protocol:

  • Compare the peak area of the analyte from pre-spiked plasma samples (spiked before extraction) with that of post-spiked plasma samples (spiked after extraction) at low, medium, and high concentrations.

  • Recovery (%) = (Peak area of pre-spiked sample / Peak area of post-spiked sample) x 100.

  • The recovery should be consistent across the concentration range.

Stability

The "Why": Analyte stability must be demonstrated under various conditions that mimic sample handling and storage throughout the analytical process to ensure that the measured concentration reflects the true concentration at the time of sample collection.[14][15][16]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Keep low and high QC samples at room temperature for a duration that exceeds the expected sample processing time and then analyze.

  • Long-Term Stability: Store low and high QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the duration of the study and then analyze.

  • Post-Preparative (Autosampler) Stability: Analyze processed low and high QC samples after they have been stored in the autosampler for a defined period.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

Acceptance Criteria: For all stability tests, the mean concentration of the stability samples should be within ±15% of the nominal concentration.[14]

Experimental Workflows and Diagrams

Sample Preparation Workflow: Protein Precipitation

A simple and effective method for sample preparation is protein precipitation.

G cluster_prep Sample Preparation plasma 50 µL Plasma Sample (Calibrator, QC, or Unknown) is Add 10 µL Internal Standard (IS in Methanol) plasma->is ppt Add 150 µL Acetonitrile (Protein Precipitation) is->ppt vortex Vortex Mix (30 seconds) ppt->vortex centrifuge Centrifuge (14,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject G cluster_validation Method Validation Flow dev Method Development & Optimization selectivity Selectivity & Specificity dev->selectivity sensitivity Sensitivity (LLOQ) dev->sensitivity linearity Calibration Curve & Linearity dev->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-day) linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery matrix_effect->recovery stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) recovery->stability report Validation Report stability->report

Caption: Logical flow of the bioanalytical method validation process.

Conclusion: Ensuring Data Integrity through Robust Validation

The validation of a bioanalytical method is a critical step in the drug development process, ensuring the integrity and reliability of pharmacokinetic and toxicokinetic data. By systematically evaluating selectivity, sensitivity, linearity, accuracy, precision, matrix effects, recovery, and stability according to established guidelines, researchers can have confidence in the generated concentration data. The comparative approaches and experimental protocols outlined in this guide provide a solid foundation for the successful validation of an LC-MS/MS method for the quantification of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide in human plasma.

References

  • Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. Journal of the American Society for Mass Spectrometry, 7(10), 1099-1107.
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An In Vitro Comparative Guide: Niclosamide versus the Novel Salicylanilide 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in vitro comparison between the well-documented anthelmintic drug niclosamide and the novel salicylanilide derivative, 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide. While extensive data exists for niclosamide, this document also serves as a proposed research framework for the evaluation of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide, a compound for which published in vitro biological data is not currently available. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Salicylanilide Scaffold

Salicylanilides are a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide core structure. This chemical motif has proven to be a versatile platform for the development of a wide range of biologically active agents.[1][2][3] The prototypical and most studied member of this class is niclosamide, an FDA-approved drug for the treatment of tapeworm infections.[3] Beyond its anthelmintic properties, a significant body of research has unveiled the potent in vitro and in vivo anticancer, antibacterial, and antiviral activities of niclosamide and its analogues.[1][3]

The biological activity of salicylanilides is intrinsically linked to their chemical structure. Key features, such as the phenolic hydroxyl group and substitutions on both the salicylic acid and aniline rings, play a crucial role in their mechanism of action and cytotoxic profile.[4][5] The primary mechanism of action for many salicylanilides, including niclosamide, is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts the cellular energy supply.[4] Furthermore, these compounds are known to modulate multiple intracellular signaling pathways, contributing to their broad spectrum of activity.[3]

This guide will first delve into the well-established in vitro profile of niclosamide. Subsequently, it will introduce 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide and, in the absence of published data, propose a comprehensive suite of in vitro experiments designed to thoroughly characterize its biological activity and allow for a direct and meaningful comparison with niclosamide.

Niclosamide: A Multifaceted In Vitro Profile

Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is a halogenated salicylanilide with a rich history of therapeutic use and scientific investigation. Its in vitro activity is extensive and well-documented across a variety of biological systems.

Mechanism of Action

The primary mode of action of niclosamide is its function as a protonophore, which disrupts proton gradients across mitochondrial membranes, leading to the uncoupling of oxidative phosphorylation and a subsequent depletion of cellular ATP.[4] This fundamental mechanism contributes to its broad-spectrum activity.

Beyond mitochondrial uncoupling, niclosamide has been shown to modulate a multitude of signaling pathways critical for cell survival, proliferation, and inflammation. These include:

  • Wnt/β-catenin Pathway: Inhibition of this pathway is a key mechanism in its anticancer activity.

  • mTORC1 Signaling: Niclosamide has been identified as an inhibitor of mTORC1 signaling.

  • STAT3 Pathway: It has been shown to inhibit the phosphorylation and nuclear translocation of STAT3.[3]

  • NF-κB Signaling: Niclosamide can suppress the activation of the NF-κB pathway.[3]

  • Notch Signaling: Inhibition of the Notch signaling cascade has also been reported.

This polypharmacology underscores the complex and multifaceted nature of niclosamide's biological effects.

In Vitro Efficacy: A Tabular Summary

The following table summarizes the reported in vitro activity of niclosamide against various cell lines and pathogens. It is important to note that IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values can vary depending on the cell line, assay conditions, and exposure time.

Target/Application Cell Line/Organism Reported IC50/MIC Reference
Anticancer Various Cancer Cell LinesLow micromolar to nanomolar range[3]
Antiviral (HAdV) A5490.60 µM[5]
Antibacterial (MRSA) MRSA Strains0.031–0.062 µg/mL (for a derivative)[1][6]
Antitubercular Mycobacterium tuberculosisLow micromolar range[4]

Note: The antibacterial data presented is for a potent derivative, highlighting the potential of the salicylanilide scaffold.

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide: A Novel Compound Awaiting Characterization

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is a salicylanilide derivative that, to our knowledge, has not been characterized in the published scientific literature. Its structure shares the core 5-chloro-2-hydroxybenzamide moiety with niclosamide but possesses a distinct substitution on the aniline ring: a 3-(1-chloroethyl)phenyl group.

The presence of the chloroethyl group introduces a potentially reactive electrophilic center, which could lead to a different pharmacological profile compared to niclosamide. Covalent inhibition of target proteins is a possibility that warrants investigation.

Proposed In Vitro Experimental Workflow for a Comparative Analysis

To facilitate a direct and comprehensive comparison with niclosamide, the following step-by-step experimental workflow is proposed for the in vitro characterization of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide.

Physicochemical Characterization

A foundational step is to determine the basic physicochemical properties of the compound, which are crucial for interpreting biological data.

  • Solubility: Determine the solubility in aqueous buffers and common organic solvents (e.g., DMSO).

  • Lipophilicity (LogP/LogD): Experimentally determine the octanol-water partition coefficient to understand its membrane permeability potential.

  • Purity and Identity Confirmation: Verify the chemical structure and purity using techniques such as NMR, mass spectrometry, and HPLC.

General Cytotoxicity Assessment

A primary screen to determine the compound's general toxicity across different cell types is essential.

  • Protocol: MTT or Neutral Red Uptake Assay

    • Seed various human cell lines (e.g., a cancer cell line like HeLa or A549, and a non-cancerous cell line like HEK293 or MRC-5) in 96-well plates.

    • After 24 hours, treat the cells with a range of concentrations of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide and niclosamide as a comparator.

    • Incubate for a specified period (e.g., 24, 48, and 72 hours).

    • Add MTT reagent or neutral red dye and incubate.

    • Solubilize the formazan crystals (for MTT) or the uptaken dye.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

    • Calculate the CC50 values for each compound and cell line.

Target-Specific In Vitro Activity Screening

Based on the known activities of salicylanilides, a panel of assays should be conducted to screen for specific biological effects.

  • Protocol: Cell Proliferation Assay (e.g., BrdU incorporation or CyQUANT assay)

    • Utilize a panel of cancer cell lines representing different tumor types.

    • Treat cells with serial dilutions of the test compound and niclosamide.

    • After a set incubation period, assess cell proliferation using a BrdU incorporation ELISA or a fluorescent nucleic acid stain like CyQUANT.

    • Determine the IC50 values for antiproliferative activity.

  • Protocol: Minimum Inhibitory Concentration (MIC) Determination

    • Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, including MRSA strains) and Gram-negative (e.g., Escherichia coli) bacteria.[7][8]

    • Perform broth microdilution assays according to CLSI guidelines.

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Protocol: Plaque Reduction Assay or Viral Gene Expression Assay

    • Select a representative virus for initial screening (e.g., a human adenovirus or a coronavirus).

    • Infect a suitable host cell line (e.g., A549 for adenovirus).

    • Treat the infected cells with different concentrations of the test compound.

    • After an appropriate incubation period, quantify the viral load by counting plaques or by measuring the expression of a viral gene via qPCR.

    • Calculate the IC50 for viral inhibition.

Mechanistic Studies

To understand how 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide exerts its biological effects, a series of mechanistic assays should be performed, focusing on pathways known to be modulated by salicylanilides.

  • Protocol: Seahorse XF Analyzer or Oxygen Consumption Rate (OCR) Measurement

    • Plate cells in a Seahorse XF microplate.

    • Treat with the test compound and measure the OCR in real-time.

    • An increase in OCR without a corresponding increase in ATP production is indicative of mitochondrial uncoupling.

  • Protocol: Western Blotting or Reporter Gene Assays

    • Treat cells with the test compound at a concentration around its IC50.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key signaling proteins (e.g., STAT3, components of the mTOR and NF-κB pathways).

    • Alternatively, use cell lines containing reporter genes (e.g., a luciferase reporter driven by a Wnt-responsive element) to quantify the effect on pathway activity.

Visualizing the Experimental Approach and Potential Mechanisms

To clarify the proposed experimental workflow and the potential signaling pathways that may be affected, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide PhysChem Physicochemical Characterization (Solubility, LogP, Purity) Synthesis->PhysChem Cytotoxicity General Cytotoxicity (CC50) PhysChem->Cytotoxicity Anticancer Anticancer Activity (IC50) Cytotoxicity->Anticancer Antibacterial Antibacterial Activity (MIC) Cytotoxicity->Antibacterial Antiviral Antiviral Activity (IC50) Cytotoxicity->Antiviral Mitochondria Mitochondrial Uncoupling (OCR) Anticancer->Mitochondria Signaling Signaling Pathway Analysis (Western Blot, Reporter Assays) Anticancer->Signaling Antibacterial->Mitochondria Antibacterial->Signaling Antiviral->Mitochondria Antiviral->Signaling

Caption: Proposed experimental workflow for the in vitro characterization of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide.

Signaling_Pathways cluster_pathways Potential Cellular Targets Salicylanilide Salicylanilide (e.g., Niclosamide) Mitochondria Mitochondria (Uncoupling of Oxidative Phosphorylation) Salicylanilide->Mitochondria Inhibits Wnt Wnt/β-catenin Pathway Salicylanilide->Wnt Inhibits mTOR mTORC1 Signaling Salicylanilide->mTOR Inhibits STAT3 STAT3 Pathway Salicylanilide->STAT3 Inhibits NFkB NF-κB Signaling Salicylanilide->NFkB Inhibits

Caption: Key signaling pathways potentially modulated by salicylanilides like niclosamide.

Conclusion and Future Directions

Niclosamide stands as a testament to the therapeutic potential of the salicylanilide scaffold, with a well-established and broad spectrum of in vitro activity. Its mechanisms of action, centered on mitochondrial uncoupling and the modulation of key cellular signaling pathways, provide a solid foundation for understanding the potential of novel derivatives.

The compound 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide represents an intriguing but currently uncharacterized molecule. The proposed experimental workflow provides a clear and scientifically rigorous path to elucidating its in vitro biological profile. By systematically assessing its cytotoxicity, target-specific activities, and mechanisms of action in parallel with niclosamide, researchers can generate the necessary data for a direct and meaningful comparison. The presence of a potentially reactive chloroethyl group suggests that investigations into covalent binding and unique mechanisms of action, distinct from those of niclosamide, would be a particularly fruitful area of future research. This comparative approach will be instrumental in determining if this novel salicylanilide holds promise as a lead compound for further drug development.

References

  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). PMC. [Link]

  • Structure-Activity Relationships of Antitubercular Salicylanilides Consistent with Disruption of the Proton Gradient via Proton Shuttling. (n.d.). PMC. [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (2015). PMC. [Link]

  • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. (2010). MDPI. [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). MDPI. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). PubMed. [Link]

  • Design, Synthesis and Biological Evaluation of Salicylamide Analogues as Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors. (n.d.). ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection. (2020). ACS Publications. [Link]

  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). PubMed. [Link]

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. (2020). ACS Publications. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2022). MDPI. [Link]

  • In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (2015). PubMed. [Link]

  • Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. (2020). PubMed. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). PMC. [Link]

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Reproducibility of cell viability assays using 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Ensuring Reproducibility in Cell Viability Assays When Screening Novel Compounds

In the landscape of preclinical cancer research and drug discovery, the accurate assessment of a novel compound's cytotoxic or cytostatic effects is a cornerstone of its development pipeline. This guide provides an in-depth comparison of common cell viability assays, emphasizing the critical importance of reproducibility, particularly when evaluating new chemical entities such as substituted benzamides. While direct experimental data for the specific compound 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide in cell viability assays is not extensively available in public literature, this guide will use the broader class of novel small molecules as a framework to discuss the principles and practices that ensure robust and reproducible data.

The challenge in drug discovery is not merely identifying compounds that kill cancer cells, but doing so in a way that is reliable, repeatable, and translatable. Poor reproducibility in preclinical models is a significant contributor to the high attrition rates of candidate drugs.[1][2] Therefore, a thorough understanding of the available cell viability assays, their underlying mechanisms, and their potential for variability is paramount for any researcher in this field.

I. Foundational Principles of Cell Viability Assays

Cell viability assays are indispensable tools for quantifying the effects of a compound on a cell population. These assays typically measure a specific marker of cellular health, such as metabolic activity, membrane integrity, or the presence of key cellular components like ATP.[3] When evaluating a novel compound, the choice of assay can significantly impact the interpretation of its biological activity. It is often advisable to use multiple assays that measure different aspects of cell health to obtain a comprehensive and validated understanding of the compound's effects.

II. Comparative Analysis of Standard Cell Viability Assays

The following section provides a detailed comparison of commonly employed cell viability assays. Each assay is presented with its underlying principle, a summary of its protocol, and a discussion of its strengths and weaknesses in the context of reproducibility.

A. Tetrazolium Salt-Based Assays (MTT, MTS, and WST-1)

These colorimetric assays are among the most widely used methods for assessing cell viability. They rely on the reduction of a tetrazolium salt by metabolically active cells to produce a colored formazan product.[4][5]

  • Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the tetrazolium salt.[4][6] The amount of formazan produced is directly proportional to the number of viable cells.[3]

  • Methodology Overview:

    • Cells are seeded in a multi-well plate and treated with the test compound.

    • The tetrazolium reagent (MTT, MTS, or WST-1) is added to each well.

    • After an incubation period, the amount of formazan is quantified by measuring the absorbance at a specific wavelength.[4] For MTT, a solubilization step is required to dissolve the formazan crystals.[6]

  • Reproducibility Considerations:

    • Advantages: These assays are generally cost-effective, simple to perform, and suitable for high-throughput screening.[7]

    • Disadvantages and Sources of Variability:

      • Metabolic Interference: The assay's reliance on cellular metabolism means that compounds affecting mitochondrial respiration can lead to misleading results.

      • Incubation Time: The signal generation depends on an incubation step, which can introduce variability.[3]

      • Compound Interference: Some compounds can directly interact with the tetrazolium salt or the formazan product, leading to inaccurate readings.

      • Cell Density: The results are highly dependent on the initial cell seeding density.[8]

B. ATP-Based Luminescent Assays

This assay quantifies the amount of adenosine triphosphate (ATP), the primary energy currency of the cell, as a marker of cell viability.

  • Principle: When cells lose membrane integrity, their ability to synthesize ATP is compromised, and endogenous ATPases rapidly deplete the existing ATP pool.[3] The assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The resulting luminescent signal is proportional to the amount of ATP present, and thus, the number of viable cells.[9][10]

  • Methodology Overview:

    • Cells are cultured and treated in a multi-well plate.

    • A reagent containing luciferase and luciferin is added to the wells, leading to cell lysis and the enzymatic reaction.[11]

    • The luminescent signal is measured using a luminometer.[10]

  • Reproducibility Considerations:

    • Advantages: This assay is highly sensitive, has a broad linear range, and is less prone to interference from colored compounds.[9] The "add-mix-measure" format simplifies the workflow and reduces handling errors, making it highly suitable for automated high-throughput screening.[11]

    • Disadvantages and Sources of Variability:

      • Signal Half-Life: While the "glow-type" signal is generally stable, its intensity can decay over time, necessitating consistent timing of measurements across plates.[11]

      • Temperature Sensitivity: The enzymatic reaction is temperature-dependent, requiring plates to be equilibrated to room temperature before reading.[3]

C. Caspase Activity Assays

These assays are more specific for detecting apoptosis, or programmed cell death, by measuring the activity of caspases, which are key proteases in the apoptotic cascade.

  • Principle: Caspases, particularly caspase-3, are activated during apoptosis and cleave specific substrates.[12] The assay uses a synthetic substrate that, when cleaved by the active caspase, releases a chromophore or a fluorophore, which can then be quantified.[13][14]

  • Methodology Overview:

    • Cells are treated with the test compound to induce apoptosis.

    • Cells are lysed to release the caspases.

    • The caspase substrate is added to the cell lysate.

    • The resulting colorimetric or fluorescent signal is measured.[13]

  • Reproducibility Considerations:

    • Advantages: This assay provides mechanistic insight into the mode of cell death (apoptosis). It is more specific than general viability assays.

    • Disadvantages and Sources of Variability:

      • Timing is Critical: Caspase activation is a transient event, so the timing of the assay relative to compound treatment is crucial for obtaining reproducible results.

      • Measures a Specific Pathway: If the compound induces non-apoptotic cell death (e.g., necrosis), this assay will not detect it.

III. Data Presentation and Interpretation

To facilitate a clear comparison of the different assay methods, the following table summarizes their key characteristics:

Assay TypePrincipleSignalThroughputAdvantagesDisadvantages & Reproducibility Concerns
Tetrazolium Salt (MTT, MTS, WST-1) Metabolic activity (reduction of tetrazolium)ColorimetricHighCost-effective, simple workflow.[7]Interference from compounds, reliance on metabolic state, incubation time variability.[3]
ATP-Based Quantification of intracellular ATPLuminescentHighHigh sensitivity, broad linear range, simple "add-mix-measure" format.[9][11]Signal decay over time, temperature sensitivity.[3][11]
Caspase Activity Measurement of active apoptosis-mediating enzymesColorimetric/FluorometricMedium-HighProvides mechanistic insight into apoptosis.Transient signal, specific to apoptosis.

IV. Experimental Workflows and Signaling Pathways

To visualize the experimental process and potential biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_Plate_Preparation Plate Preparation cluster_Compound_Treatment Compound Treatment cluster_Assay_Execution Assay Execution Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h (Cell Adherence) Seed_Cells->Incubate_24h Add_Compound Add Novel Compound (e.g., Substituted Benzamide) Incubate_24h->Add_Compound Incubate_Treatment Incubate for Desired Time Add_Compound->Incubate_Treatment Add_Reagent Add Assay Reagent (MTS, ATP, etc.) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate for Signal Development Add_Reagent->Incubate_Assay Read_Plate Read Plate (Absorbance/Luminescence) Incubate_Assay->Read_Plate

Caption: General experimental workflow for cell viability assays.

Apoptotic_Pathway Novel_Compound Novel Compound (e.g., Substituted Benzamide) Cell_Stress Cellular Stress Novel_Compound->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by a novel compound.

V. Detailed Experimental Protocols

To ensure the highest degree of reproducibility, meticulous adherence to optimized protocols is essential.

Protocol 1: MTS Cell Viability Assay

This protocol is adapted from standard methodologies.[4][15]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 20 µL of MTS reagent to each well containing 100 µL of cell culture medium.[15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[15]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: ATP-Based Cell Viability Assay

This protocol is based on commercially available kits like CellTiter-Glo®.[11]

  • Plate Preparation: Follow steps 1 and 2 from the MTS assay protocol, using an opaque-walled plate suitable for luminescence measurements.

  • Temperature Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[3]

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition: Measure the luminescence using a plate luminometer.

Protocol 3: Caspase-3 Colorimetric Assay

This protocol is a generalized procedure based on common assay kits.[13]

  • Induce Apoptosis: Treat cells with the test compound for a time period determined to be optimal for caspase-3 activation.

  • Cell Lysis: Collect the cells (both adherent and suspension) and centrifuge. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.[13]

  • Lysate Preparation: Centrifuge the lysate to pellet the cellular debris and collect the supernatant.

  • Assay Reaction: In a new plate, add the cell lysate to each well. Add the caspase-3 substrate (e.g., DEVD-pNA) to initiate the reaction.[13]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[13]

  • Data Acquisition: Measure the absorbance at 400-405 nm.[13]

VI. Conclusion and Recommendations for Best Practices

The reproducibility of cell viability assays is fundamental to the integrity of preclinical drug discovery. When evaluating novel compounds like 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide or other substituted benzamides, it is crucial to not only select the appropriate assay but also to be acutely aware of its potential for variability.

Key Recommendations:

  • Assay Orthogonality: Employ at least two different viability assays that rely on distinct cellular mechanisms to validate your findings.

  • Thorough Optimization: Optimize experimental parameters such as cell seeding density, reagent concentrations, and incubation times for each cell line and assay.[1]

  • Appropriate Controls: Always include positive and negative controls, as well as vehicle controls, to ensure the assay is performing as expected.

  • Statistical Rigor: Perform experiments with sufficient biological and technical replicates and apply appropriate statistical analyses to assess the significance of your results.

By adhering to these principles, researchers can enhance the quality and reliability of their data, ultimately contributing to a more robust and successful drug discovery process.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Olney, J. W., Wozniak, D. F., Jevtovic-Todorovic, V., & Ikonomidou, C. (2009). Drug-Induced Apoptosis: Mechanism by which Alcohol and Many Other Drugs can Disrupt Brain Development. The AAPS Journal, 11(4), 1-13.
  • Creative Bioarray. ATP Cell Viability Assay. Retrieved from [Link]

  • MDPI. (2024, March 15). Common Pathways of Apoptotic Cell Death. Retrieved from [Link]

  • ResearchGate. Schematic descriptions of the apoptotic death pathways induced by.... Retrieved from [Link]

  • Ohashi, T., & Mizushima, N. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers, 16(5), 940.
  • Creative Bioarray. MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. Caspase Activity Assay. Retrieved from [Link]

  • Sharma, K., & Singh, N. (2020). Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics. Anti-Cancer Agents in Medicinal Chemistry, 20(12), 1434-1445.
  • JoVE. (2025, July 8). ATP-Based Luciferase Viability Assay: A Homogenous Method to Evaluate the Growth-Inhibitory Potential of Test Agents on Tumor Organoids. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • Reaction Biology. (2022, May). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • Semantic Scholar. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Retrieved from [Link]

  • Larsson, P., Engqvist, H., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5858.
  • MP Biomedicals. Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • protocols.io. (2020). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2017). An overview of the most common methods for assessing cell viability. SITN, 14(1), 1-10.

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A Guide to the Cross-Validation of Binding Affinity Assays for 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. An accurate determination of binding affinity is a critical gatekeeper for advancing a candidate molecule through the costly pipeline of preclinical and clinical development. This guide focuses on establishing a robust, multi-faceted approach to validate the binding affinity of a novel compound, 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide —hereafter referred to as CJC-101 —to its putative target.

Initial searches for the specific biological target of CJC-101 were inconclusive. Therefore, for the purposes of this guide, we will proceed with a common and well-validated scenario in drug discovery: CJC-101 has been identified as a potential inhibitor of a hypothetical serine/threonine kinase, which we will call "Kinase-X."

The core principle of this guide is cross-validation through orthogonal methodologies . An orthogonal method is one that measures the same property—in this case, binding affinity—using a different physical principle.[1][2] Relying on a single assay, no matter how well-established, leaves a program vulnerable to method-specific artifacts that can lead to false positives or inaccurate affinity measurements. By confirming a binding event with two or more orthogonal techniques, we build a foundation of trust in the data and make more informed decisions.[3] This guide will compare and provide detailed protocols for three distinct, yet complementary, biophysical assays: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

The Cross-Validation Workflow: A Tiered Approach

A successful validation strategy does not treat all assays as equal. It employs a tiered approach that balances throughput with information content. We begin with a high-throughput method to identify and rank initial hits, followed by more detailed, lower-throughput assays to confirm those hits and provide deeper mechanistic insight.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Characterization cluster_2 Decision Making cluster_3 Outcome Primary_Screen Primary Assay: Fluorescence Polarization (FP) - Measures disruption of binding - Identifies initial 'hits' Secondary_Assay Secondary Assay: Surface Plasmon Resonance (SPR) - Label-free, real-time kinetics (kon, koff) - Confirms direct binding Primary_Screen->Secondary_Assay Hits advance Tertiary_Assay Tertiary Assay: Isothermal Titration Calorimetry (ITC) - 'Gold standard' in-solution binding - Provides full thermodynamic profile (ΔH, ΔS) & stoichiometry Secondary_Assay->Tertiary_Assay Confirmed binders advance Data_Concordance Data Concordance? (K_D values agree) Tertiary_Assay->Data_Concordance Validated_Hit Validated Hit (Proceed to Lead Optimization) Data_Concordance->Validated_Hit Yes Artifact Artifact Detected (Deprioritize) Data_Concordance->Artifact No

Caption: A tiered workflow for hit validation.

Orthogonal Assay 1: Fluorescence Polarization (FP) - The Primary Screen

Principle of the Assay

Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent molecular size of a fluorescent molecule.[4] The principle relies on the speed of molecular rotation. A small, fluorescently-labeled molecule (a "tracer") tumbles rapidly in solution and, when excited with polarized light, emits depolarized light. However, when this tracer binds to a much larger protein (like Kinase-X), its rotation slows dramatically, and the emitted light remains highly polarized.

In our competitive assay, we use a known fluorescent ligand for Kinase-X. In the absence of an inhibitor, the tracer binds the kinase, resulting in a high FP signal. When CJC-101 is introduced, it competes for the same binding site, displaces the tracer, and causes a decrease in the FP signal.[5][6]

FP_Principle cluster_0 Low Polarization cluster_1 High Polarization cluster_2 Competition -> Low Polarization Tracer Tracer Text_Low Fast Tumbling (Tracer alone) Kinase Kinase-X BoundTracer Tracer Text_High Slow Tumbling (Kinase-Tracer Complex) Kinase_Inhib Kinase-X Inhibitor CJC-101 FreeTracer Tracer Text_Comp Displaced Tracer (Fast Tumbling)

Caption: Principle of a competitive FP assay.

Experimental Protocol: FP Competition Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

    • Kinase-X Stock : Prepare a 2X working stock of Kinase-X (e.g., 20 nM) in Assay Buffer. The final concentration should be approximately equal to the K_D of the tracer.

    • Tracer Stock : Prepare a 2X working stock of the fluorescent tracer (e.g., 2 nM) in Assay Buffer.

    • CJC-101 Dilution Series : Prepare a serial dilution of CJC-101 in 100% DMSO, typically from 1 mM down to low nM. Then, create a 100X intermediate dilution in Assay Buffer.

  • Assay Plate Setup (384-well format) :

    • Add 1 µL of the CJC-101 serial dilution (or DMSO for controls) to the appropriate wells.

    • Add 10 µL of the 2X Kinase-X stock to all wells except the "tracer only" controls.

    • Add 10 µL of Assay Buffer to the "tracer only" control wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Add 10 µL of the 2X Tracer stock to all wells. The final volume is 21 µL.

  • Measurement :

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a plate reader capable of measuring fluorescence polarization, using appropriate excitation and emission filters for the fluorophore. Data is typically measured in millipolarization (mP) units.

Data Interpretation & Limitations

The resulting data will produce a sigmoidal dose-response curve when mP is plotted against the log of CJC-101 concentration. This curve is fitted to determine the IC50 , the concentration of CJC-101 that displaces 50% of the tracer.

  • Strengths : Homogeneous (no-wash), low reagent consumption, and highly amenable to automation, making it ideal for screening large compound libraries.[4]

  • Limitations : Prone to interference from compounds that are themselves fluorescent or that quench the tracer's fluorescence.[7] It is an indirect measure of binding and provides no information on binding kinetics or thermodynamics.

Orthogonal Assay 2: Surface Plasmon Resonance (SPR) - The Kinetic Confirmation

Principle of the Assay

SPR is a label-free optical technique that measures molecular interactions in real-time on a sensor surface.[8] The technology detects changes in the refractive index at the surface of a gold-plated sensor chip. In a typical experiment, the target protein (Kinase-X) is immobilized on the sensor surface. A solution containing the compound of interest (CJC-101, the "analyte") is then flowed over the surface.

Binding of the analyte to the immobilized protein increases the mass on the surface, causing a proportional change in the refractive index, which is measured in Resonance Units (RU). By monitoring the RU signal over time, one can observe the association (analyte binding) and dissociation (analyte unbinding) phases, allowing for the calculation of kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D).[9][10]

SPR_Workflow cluster_0 SPR Sensor Chip Immobilization 1. Immobilize Ligand (Kinase-X) Analyte_Flow 2. Flow Analyte (CJC-101) over surface Immobilization->Analyte_Flow Association 3. Association Phase (Binding Occurs) Analyte_Flow->Association Dissociation 4. Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration 5. Regeneration (Surface Reset) Dissociation->Regeneration

Caption: The sequential workflow of an SPR experiment.

Experimental Protocol: SPR Multi-Cycle Kinetics
  • Surface Preparation :

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

  • Ligand Immobilization :

    • Inject a solution of Kinase-X (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~5000 RU).

    • Deactivate any remaining active esters using an injection of ethanolamine. A reference channel should be created simultaneously by performing the activation and deactivation steps without protein injection.

  • Kinetic Analysis :

    • Running Buffer : Use a buffer similar to the FP assay buffer, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant.

    • Analyte Injections : Prepare a serial dilution of CJC-101 in running buffer (e.g., from 10 µM down to low nM). It is critical to include a buffer-only (zero concentration) injection for double referencing.

    • Multi-Cycle Kinetics : Perform a cycle for each concentration. Each cycle consists of:

      • A defined analyte injection time to observe association (e.g., 120 seconds).

      • A defined buffer injection time to observe dissociation (e.g., 300 seconds).

      • A short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte.

Data Interpretation & Limitations

The resulting sensorgrams (RU vs. time) are processed by subtracting the reference channel signal and the buffer-only injection signal. The processed curves are then globally fitted to a 1:1 binding model to derive k_on , k_off , and the K_D (K_D = k_off / k_on).

  • Strengths : Provides rich kinetic data (on- and off-rates), is label-free, and directly measures binding.[11][12] It can often detect weaker interactions than other methods.

  • Limitations : Requires immobilization of the protein, which could potentially alter its conformation or block the binding site. It is lower throughput than FP and can be susceptible to non-specific binding artifacts.

Orthogonal Assay 3: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Gold Standard

Principle of the Assay

ITC is a fundamental biophysical technique that directly measures the heat released or absorbed during a binding event.[13] It is considered the gold standard for characterizing biomolecular interactions because it provides a complete thermodynamic profile of the interaction in a single, label-free, in-solution experiment.[14]

The instrument consists of a reference cell and a sample cell. The sample cell contains the protein (Kinase-X), and a syringe is filled with the ligand (CJC-101). Small aliquots of the ligand are injected into the sample cell, and the instrument's feedback system measures the tiny amount of power required to maintain zero temperature difference between the sample and reference cells. Exothermic (heat-releasing) reactions result in negative peaks, while endothermic (heat-absorbing) reactions result in positive peaks.[15][16]

ITC_Principle Syringe Syringe with Ligand (CJC-101) Injection Titration (Sequential Injections) Syringe->Injection Cell Sample Cell with Protein (Kinase-X) Cell->Injection Heat Heat is Released or Absorbed (ΔH) Injection->Heat Plot Raw Data (Power vs. Time) Integrated Data (Heat vs. Molar Ratio) Heat->Plot

Caption: Schematic of an ITC experiment.

Experimental Protocol: ITC Titration
  • Sample Preparation (Critical Step) :

    • Dialyze both Kinase-X and CJC-101 extensively against the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Any slight buffer mismatch will generate large heats of dilution, obscuring the binding signal.

    • Accurately determine the concentration of both protein and compound solutions.

    • Degas all solutions immediately before use to prevent air bubbles in the cell.

  • Instrument Setup :

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell (typically ~200 µL) with Kinase-X (e.g., 10-20 µM).

    • Fill the injection syringe (typically ~40 µL) with CJC-101 (e.g., 100-200 µM, ideally 10-15x the protein concentration).

  • Titration Experiment :

    • Perform an initial small injection (e.g., 0.4 µL) which is typically discarded during analysis.

    • Execute a series of 18-20 subsequent injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Perform a control experiment by titrating CJC-101 into buffer alone to measure the heat of dilution.

Data Interpretation & Limitations

The raw data (power vs. time) is integrated to yield the heat per injection. This is then plotted against the molar ratio of ligand to protein. This binding isotherm is fitted to a suitable binding model, which directly yields:

  • K_D : The dissociation constant (a measure of affinity).

  • ΔH : The enthalpy change (favorable or unfavorable heat of binding).

  • n : The stoichiometry of binding (how many molecules of ligand bind to one molecule of protein).

  • ΔS : The entropy change can be calculated from the other values.

  • Strengths : Label-free, in-solution measurement that is not subject to immobilization artifacts. Provides a complete thermodynamic signature of the interaction and the binding stoichiometry.[17]

  • Limitations : Relatively low throughput, requires large amounts of pure, concentrated protein, and is sensitive to buffer mismatches and sample preparation errors.

Data Synthesis and Concordance Analysis

The power of the orthogonal approach is realized when the data from each independent assay is synthesized and compared. Concordance between methods provides high confidence in the result.

Table 1: Hypothetical Binding Data for CJC-101 against Kinase-X

ParameterFluorescence Polarization (FP)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Measured Value IC50 = 120 nMk_on = 2.5 x 10⁵ M⁻¹s⁻¹ΔH = -8.5 kcal/mol
K_i = 85 nM (calculated)k_off = 2.0 x 10⁻² s⁻¹TΔS = -0.5 kcal/mol
Binding Affinity (K_D) ~85 nM 80 nM 72 nM
Stoichiometry (n) Not DeterminedAssumed 1:10.98
Assay Principle Competitive, fluorescence-basedMass-based, surface-immobilizedHeat-based, in-solution

In this hypothetical example, the binding affinities determined by three different physical methods are in excellent agreement (72-85 nM). An agreement within 2- to 3-fold is generally considered a strong confirmation.[3] Furthermore, the ITC data confirms a 1:1 binding stoichiometry, validating the model used for the SPR data analysis. This high degree of concordance provides a strong, self-validating dataset.

Conclusion

Validating the binding affinity of a compound like 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide (CJC-101) requires more than a single measurement. It demands a rigorous, multi-pronged strategy. By employing a tiered workflow that begins with a high-throughput FP screen and is followed by orthogonal confirmation with information-rich SPR and ITC experiments, researchers can build an unassailable case for a compound's interaction with its target. This cross-validation framework minimizes the risk of artifacts and ensures that only the most promising and well-characterized molecules are progressed, ultimately saving time and resources in the long and arduous journey of drug development. The concordant data from these three distinct methods would allow a research team to confidently classify CJC-101 as a bona fide, sub-micromolar binder of Kinase-X.

References

  • Jerath, K., et al. (2021). Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Wang, W., et al. (2022). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Springer Nature Experiments. Available at: [Link]

  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. Available at: [Link]

  • Klebe, G. (2013). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Protocols. Available at: [Link]

  • Telling, A., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis. Available at: [Link]

  • Al-Kinani, A.A., et al. (2022). Microscale Thermophoresis and Molecular Modelling to Explore the Chelating Drug Transportation in the Milk to Infant. MDPI. Available at: [Link]

  • Daggett, K.A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. Available at: [Link]

  • Domainex. (n.d.). Fragment-based drug design using Microscale Thermophoresis. Available at: [Link]

  • Ghai, R., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. Available at: [Link]

  • Abel, R., et al. (2019). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). Analytical Chemistry. Available at: [Link]

  • Hantschel, O., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. Available at: [Link]

  • Di, L., et al. (2019). Applying Two Orthogonal Methods to Assess Accuracy of Plasma Protein Binding Measurements for Highly Bound Compounds. Journal of Pharmaceutical Sciences. Available at: [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Available at: [Link]

  • Neumann, T., et al. (2009). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Olaru, A., et al. (2015). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. ACS Chemical Biology. Available at: [Link]

  • Rich, R.L., & Myszka, D.G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Analytical Biochemistry. Available at: [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]

  • Bitesize Bio. (2026). Orthogonal methods/techniques – like 2-factor authentication for experimental results. Available at: [Link]

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Safety Operating Guide

5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Thermal Destruction of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Operational Context & Chemical Profile

As drug development professionals and laboratory scientists, handling complex halogenated intermediates like 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide requires moving beyond basic compliance. This compound contains two distinct chlorine atoms: one on the salicylamide ring and an aliphatic chlorine on the ethylphenyl moiety. This dual-halogenation classifies it strictly as a Halogenated Organic Waste .

Improper disposal—specifically, mixing it with non-halogenated solvents or subjecting it to sub-optimal thermal destruction—can lead to catastrophic environmental contamination, including the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). This guide provides a self-validating procedural framework for the segregation, labeling, and high-temperature incineration of this specific chemical, ensuring both laboratory safety and environmental integrity.

Mechanistic Causality: The Dioxin Threat

Why do we strictly segregate halogenated waste from standard organic waste? The answer lies in the thermodynamics of combustion. When compounds like 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide are incinerated, the carbon-chlorine bonds break. If the combustion temperature falls within the critical window of 300°C to 500°C, or if the post-combustion flue gas cools too slowly through this range, chlorine radicals react with unburned carbon structures to form PCDDs and PCDFs via de novo synthesis[1].

To prevent this, regulatory frameworks such as the EU Directive on Industrial Emissions mandate that hazardous waste containing more than 1% halogenated organic substances (expressed as chlorine) must be incinerated at a minimum of 1100°C for at least two seconds in the post-combustion zone[2]. At these temperatures, the aromatic rings are completely cleaved, and the chlorine is converted to hydrogen chloride (HCl) gas. The exhaust gas is then rapidly quenched (to bypass the 300°C–500°C window) and passed through wet alkaline scrubbers to neutralize the HCl, preventing environmental acidification and equipment corrosion.

Operational Workflow: Segregation and Disposal Protocol

To ensure a self-validating safety system, every researcher must follow this step-by-step methodology when disposing of this compound, whether it is in solid form or dissolved in an HPLC eluent.

Phase 1: Bench-Level Segregation

  • Assess the Waste Matrix: Determine if the waste is solid (e.g., spent filter cakes, contaminated PPE) or liquid (e.g., dissolved in reaction mother liquor).

  • Select the Receptacle: Use high-density polyethylene (HDPE) carboys for liquid waste. Do not use metal drums, as trace moisture can react with halogenated organics to form corrosive hydrochloric acid over time.

  • Isolate from Non-Halogenated Streams: Strictly prohibit the mixing of this compound with standard organic solvents (e.g., ethanol, acetone). Mixing halogenated waste with non-halogenated waste ruins the entire batch for solvent recovery and drastically increases the cost of disposal, as the entire volume must now be treated as halogenated[3].

Phase 2: Regulatory Labeling 4. Apply RCRA-Compliant Labels: Affix a hazardous waste label immediately upon the first drop of waste entering the container. 5. Specify Constituents: The label must explicitly state "Halogenated Organic Waste" and list the specific chemical constituents. Under EPA RCRA guidelines, vague terms like "spent aqueous" or "organic waste" are insufficient; emergency responders require precise nomenclature to determine flammability and reactivity risks[4].

Phase 3: High-Temperature Thermal Destruction 6. Vendor Coordination: Transfer the waste to an Environmental Health and Safety (EHS)-approved vendor equipped with a rotary kiln incinerator. 7. Verify Incineration Parameters: Ensure the facility utilizes a post-combustion chamber operating at >1100°C with rapid quenching and alkaline scrubbing capabilities to prevent dioxin formation.

Visualizing the Disposal Workflow

G Start 5-Chloro-N-[3-(1-chloroethyl)phenyl] -2-hydroxybenzamide Waste Segregation Waste Segregation (Halogenated Carboy) Start->Segregation Halogenated Halogenated Organic Waste (>1% Cl content) Segregation->Halogenated Identify Cl atoms Incineration Thermal Treatment (Rotary Kiln Incinerator) Halogenated->Incineration LowTemp Sub-optimal Temp (300°C - 500°C) Incineration->LowTemp Cooling/Poor Control HighTemp High-Temp Incineration (>1100°C, 2 sec residence) Incineration->HighTemp Regulatory Standard Dioxin PCDD/PCDF Formation (Toxic Dioxins/Furans) LowTemp->Dioxin Scrubber Alkaline Scrubbing (Neutralize HCl) HighTemp->Scrubber Safe Safe Exhaust (Complete Destruction) Scrubber->Safe

Caption: Workflow for halogenated organic waste thermal destruction and dioxin prevention.

Quantitative Data: Incineration Parameters

To ensure operational clarity, the following table summarizes the critical parameters for the thermal destruction of 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide compared to standard non-halogenated waste.

ParameterHalogenated Waste (>1% Cl)Non-Halogenated WasteMechanistic Rationale
Minimum Furnace Temperature 1100°C850°CHigher thermal energy is required to cleave C-Cl bonds and prevent the survival of aromatic precursors.
Gas Residence Time ≥ 2 seconds≥ 2 secondsEnsures complete oxidation of the vaporized organic constituents in the post-combustion zone.
Dioxin Formation Window 300°C – 500°CN/A (No Cl present)De novo synthesis occurs during slow cooling; rapid quenching through this temperature zone is mandatory.
Exhaust Treatment Wet Alkaline ScrubberStandard Particulate FilterCombustion of chlorinated organics produces HCl gas, which must be neutralized to prevent acidic emissions.

References

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  • Source: epa.

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Personal protective equipment for handling 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Safety and Handling Guide: 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide

Handling reactive pharmaceutical intermediates requires moving beyond basic compliance into a mechanistic understanding of chemical hazards. 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide is a complex molecule featuring a chlorophenol moiety and a highly reactive secondary benzylic chloride. In drug development and synthetic workflows, this compound must be treated as a potent alkylating agent, a severe lachrymator, and a suspected genotoxin[1][2].

This guide provides researchers with field-proven, step-by-step protocols for the safe handling, containment, and disposal of this intermediate, ensuring both personnel safety and experimental integrity[3].

Part 1: Mechanistic Hazard Profiling (The "Why" Behind the Danger)

To design an effective safety protocol, we must first understand the chemical causality of the hazard. The primary danger of this compound lies in the 1-chloroethyl group attached to the phenyl ring.

  • Genotoxicity via Alkylation: Secondary benzylic halides are highly efficient electrophiles. They readily undergo nucleophilic substitution (both SN1 and SN2 pathways) when exposed to biological nucleophiles such as the amine and thiol groups found in proteins and DNA[2]. This indiscriminate alkylation is the root cause of its potential mutagenicity and skin sensitization.

  • Lachrymatory and Corrosive Action: Upon contact with the aqueous environment of mucous membranes (eyes, respiratory tract), the benzylic chloride undergoes rapid hydrolysis. This reaction generates the corresponding benzylic alcohol and releases hydrogen chloride (HCl) gas directly into the tissues, causing immediate, severe corrosive damage and lachrymation[1].

G A 5-Chloro-N-[3-(1-chloroethyl)phenyl] -2-hydroxybenzamide B Moisture / Mucous Membranes A->B Exposure C Biological Nucleophiles (DNA / Proteins) A->C SN1/SN2 Attack D Hydrolysis: HCl Gas Release B->D E Alkylation: Covalent Adducts C->E F Corrosive Tissue Damage & Lachrymation D->F G Genotoxicity & Sensitization E->G

Mechanistic pathways of toxicity for benzylic chlorides via hydrolysis and alkylation.

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive halogenated alkylating agents. Under the OSHA Laboratory Standard (29 CFR 1910.1450), engineering controls and specialized PPE must be implemented to reduce exposure to extremely hazardous materials[4][5].

Protection ZoneRequired EquipmentMechanistic Justification
Engineering Control Class II Type B2 Biological Safety Cabinet or Fume Hood (Face velocity: 0.4–0.6 m/s)Prevents inhalation of aerosolized powders and captures any HCl gas released via ambient hydrolysis[5].
Hand Protection Double Gloving: Inner Nitrile (4 mil) + Outer Butyl Rubber or Silver ShieldStandard nitrile is rapidly permeated by halogenated organics. Butyl rubber provides a critical barrier against benzylic chlorides.
Eye/Face Snug-fitting Chemical Splash Goggles + Full Face ShieldSafety glasses offer zero protection against lachrymatory vapors. Goggles prevent vapor intrusion into the ocular mucosa[1].
Body Tychem® QC Suit or heavy-duty fluid-resistant lab coat with polyethylene apronPrevents dermal absorption. The compound can penetrate standard cotton lab coats if dissolved in organic solvents.
Respiratory NIOSH-approved full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridgesMandatory if handling outside of a ventilated enclosure due to the dual threat of organic vapors and HCl gas[1].

Part 3: Standard Operating Procedure: Laboratory Workflow

To ensure a self-validating and safe experimental process, follow this step-by-step methodology when utilizing this compound in synthesis.

Step 1: Pre-Operation Verification

  • Verify that the fume hood is operational and clear of unnecessary clutter to ensure unobstructed laminar flow[5].

  • Ensure a quenching solution (10% aqueous sodium thiosulfate or 1M ethanolamine) is prepared and immediately available inside the hood.

Step 2: Weighing and Transfer

  • Do not weigh on an open bench. Weigh the solid inside a static-free weighing enclosure or directly inside the fume hood.

  • Use a static-eliminator gun (e.g., Zerostat) on spatulas and weigh boats to prevent aerosolization of the fine powder.

  • For transferring solutions, utilize a closed-system cannula or Luer-lock syringe to prevent accidental exposure to lachrymatory vapors.

Step 3: Reaction Execution

  • Conduct all reactions under an inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from hydrolyzing the 1-chloroethyl group, thereby preserving the reagent's stoichiometry and preventing hazardous HCl evolution[1].

  • Self-Validation Check: Monitor the reaction via TLC or LC-MS using aliquots quenched directly into a nucleophilic buffer (e.g., diethylamine in methanol) to immediately neutralize the reactive intermediate before analysis.

Part 4: Decontamination and Chemical Disposal Plan

Because of its alkylating properties, unreacted 5-Chloro-N-[3-(1-chloroethyl)phenyl]-2-hydroxybenzamide must never be disposed of directly into general organic waste carboys. It must be chemically deactivated (quenched) first.

Step-by-Step Quenching Protocol:

  • Solubilization: Dissolve the residual compound, contaminated consumables, or reaction mixture in a miscible, non-reactive solvent (e.g., THF or isopropanol).

  • Nucleophilic Quenching: Slowly add a 5-fold molar excess of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) or a primary amine (e.g., ethanolamine).

    • Scientific Rationale: The thiosulfate ion is a highly potent, soft nucleophile that will rapidly displace the benzylic chloride via an SN2 mechanism, converting the hazardous alkylating agent into a non-toxic, water-soluble Bunte salt.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for a minimum of 12 hours to ensure complete destruction of the electrophile.

  • Verification & Disposal: Check the pH. Adjust to pH 7-8 using dilute NaOH or HCl if necessary. Once neutralized, transfer the mixture to a properly labeled "Halogenated Aqueous/Organic Waste" container for institutional disposal[6].

G S1 1. Isolate Area & Ensure Ventilation S2 2. Don Advanced PPE (Respirator & Butyl Gloves) S1->S2 S3 3. Apply Absorbent (Do not use water) S2->S3 S4 4. Quench with 10% Sodium Thiosulfate S3->S4 S5 5. Verify Neutralization (pH 7-8) S4->S5 S6 6. Dispose as Halogenated Waste S5->S6

Step-by-step emergency spill response and chemical quenching workflow.

References

  • Grokipedia. "Benzyl chloride - Health and Safety." Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN." Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.